Dihydromethysticin, (R)-
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
329351-76-0 |
|---|---|
Molecular Formula |
C15H16O5 |
Molecular Weight |
276.28 g/mol |
IUPAC Name |
(2R)-2-[2-(1,3-benzodioxol-5-yl)ethyl]-4-methoxy-2,3-dihydropyran-6-one |
InChI |
InChI=1S/C15H16O5/c1-17-12-7-11(20-15(16)8-12)4-2-10-3-5-13-14(6-10)19-9-18-13/h3,5-6,8,11H,2,4,7,9H2,1H3/t11-/m1/s1 |
InChI Key |
RSIWXFIBHXYNFM-LLVKDONJSA-N |
Isomeric SMILES |
COC1=CC(=O)O[C@@H](C1)CCC2=CC3=C(C=C2)OCO3 |
Canonical SMILES |
COC1=CC(=O)OC(C1)CCC2=CC3=C(C=C2)OCO3 |
Origin of Product |
United States |
Foundational & Exploratory
(R)-Dihydromethysticin: A Technical Guide to Its Natural Source, Isolation, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-Dihydromethysticin, a prominent kavalactone found exclusively in the roots of the kava plant (Piper methysticum), has garnered significant scientific interest for its diverse pharmacological activities. This technical guide provides an in-depth overview of the natural sourcing of (R)-Dihydromethysticin, detailed experimental protocols for its extraction and isolation, and a summary of its known biological signaling pathways. Quantitative data from various analytical and preparative methods are presented in tabular format for comparative analysis. Furthermore, key experimental workflows and signaling pathways are visualized using Graphviz diagrams to facilitate a comprehensive understanding of this potent bioactive compound.
Natural Source of (R)-Dihydromethysticin
The sole natural source of (R)-Dihydromethysticin is the kava plant (Piper methysticum), a perennial shrub native to the Pacific Islands.[1][2] It is one of the six major kavalactones responsible for the psychoactive and medicinal properties of kava, which has been used for centuries in traditional ceremonies and medicine.[2] The kavalactones are most concentrated in the roots of the plant, and their levels can vary depending on the plant's age, variety, and growing conditions.[3]
Extraction and Isolation of (R)-Dihydromethysticin
The isolation of (R)-Dihydromethysticin from kava root involves two primary stages: extraction of the crude kavalactone mixture and subsequent chromatographic purification to isolate the specific compound.
Extraction of Crude Kavalactones
Several methods have been developed for the efficient extraction of kavalactones from dried and powdered kava root. The choice of solvent is critical for maximizing the yield of these lipophilic compounds.
2.1.1. Solvent Extraction
Commonly used solvents for kavalactone extraction include acetone, ethanol, and ethyl acetate.[4] Acetone has been reported to be a highly effective solvent for obtaining a high yield of kavalactones.[5] Supercritical fluid extraction using carbon dioxide (CO2) is another advanced method that offers high efficiency and selectivity.[6]
Experimental Protocol: Acetone Extraction of Kavalactones [4]
-
Maceration: Mix 10 grams of finely powdered, dried kava root with 30 mL of acetone in a 50 mL polypropylene centrifuge tube.
-
Sonication: Sonicate the mixture in a water bath for 30 minutes to enhance extraction efficiency.
-
Centrifugation: Centrifuge the mixture at 4500 rpm for 10 minutes to pellet the solid plant material.
-
Collection: Carefully decant the supernatant containing the dissolved kavalactones into a clean collection vessel.
-
Solvent Evaporation: Evaporate the acetone from the supernatant under reduced pressure using a rotary evaporator to yield a crude kavalactone-rich extract.
Chromatographic Purification of (R)-Dihydromethysticin
Following crude extraction, chromatographic techniques are employed to separate the individual kavalactones. High-performance liquid chromatography (HPLC), ultra-high-performance liquid chromatography (UHPLC), and supercritical fluid chromatography (SFC) are powerful analytical tools for quantifying dihydromethysticin.[7][8] For preparative isolation, flash column chromatography is a commonly used and effective method.
Experimental Protocol: Flash Column Chromatography for (R)-Dihydromethysticin Isolation [9]
-
Column Preparation: Pack a glass column with silica gel as the stationary phase, using a slurry of the silica in a non-polar solvent such as hexane.
-
Sample Loading: Dissolve the crude kavalactone extract in a minimal amount of a suitable solvent (e.g., dichloromethane or a mixture of hexane and ethyl acetate) and load it onto the top of the silica gel column.
-
Elution: Elute the column with a solvent system of increasing polarity. A common gradient involves starting with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increasing the proportion of the more polar solvent (ethyl acetate).[9]
-
Fraction Collection: Collect the eluate in a series of fractions.
-
Analysis: Analyze the collected fractions using thin-layer chromatography (TLC) or HPLC to identify the fractions containing (R)-Dihydromethysticin.
-
Pooling and Evaporation: Combine the pure fractions containing the target compound and evaporate the solvent to obtain isolated (R)-Dihydromethysticin.
Recrystallization for Final Purification
For obtaining high-purity (R)-Dihydromethysticin suitable for research and drug development, a final recrystallization step is often necessary. The choice of solvent is critical and should be one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[3][10]
Experimental Protocol: Recrystallization of (R)-Dihydromethysticin [10][11]
-
Solvent Selection: Determine a suitable solvent or solvent system for recrystallization. Common solvent systems for kavalactones include ethanol, or mixtures such as n-hexane/acetone or n-hexane/ethyl acetate.[11]
-
Dissolution: Dissolve the isolated (R)-Dihydromethysticin in a minimal amount of the hot recrystallization solvent.
-
Cooling: Allow the solution to cool slowly and undisturbed to room temperature, followed by further cooling in an ice bath to promote crystal formation.
-
Crystal Collection: Collect the purified crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Quantitative Data
The following tables summarize quantitative data related to the extraction and analysis of (R)-Dihydromethysticin.
Table 1: Kavalactone Content in Piper methysticum Root Extracts
| Extraction Solvent | Total Kavalactone Yield (mg/g of extract) | Reference |
| Acetone | 286.2 | [5] |
| Ethanol | 22.5 | [5] |
| Methanol | 45.6 | [5] |
| Water | 108.6 | [5] |
Table 2: Analytical Parameters for (R)-Dihydromethysticin Quantification by UHPLC-UV [7]
| Parameter | Value |
| Quantitation Limit | 0.480 µg/mL |
| Average Recovery | 99.0–102.3% |
Table 3: Purity of Commercially Available (R)-Dihydromethysticin [12]
| Supplier | Purity |
| LKT Laboratories | ≥97% |
| Cayman Chemical | ≥98% |
Experimental Workflows and Signaling Pathways
The following diagrams, generated using the DOT language for Graphviz, illustrate key experimental workflows and biological signaling pathways associated with (R)-Dihydromethysticin.
Experimental Workflows
Biological Signaling Pathways
(R)-Dihydromethysticin exerts its biological effects through modulation of several key signaling pathways.
4.2.1. Aryl Hydrocarbon Receptor (AhR) Signaling Pathway
(R)-Dihydromethysticin, along with methysticin, has been shown to induce the expression of CYP1A1, a cytochrome P450 enzyme, through the activation of the Aryl Hydrocarbon Receptor (AhR) signaling pathway.[13][14]
4.2.2. NLRC3/PI3K Signaling Pathway
(R)-Dihydromethysticin has demonstrated anti-cancer properties, in part by modulating the NLRC3/PI3K signaling pathway, which is involved in cell proliferation and survival.
4.2.3. GABA-A Receptor Modulation
(R)-Dihydromethysticin acts as a positive allosteric modulator of GABA-A receptors, enhancing the inhibitory effects of the neurotransmitter GABA.[2]
4.2.4. Inhibition of Voltage-Gated Sodium Channels
(R)-Dihydromethysticin has been shown to inhibit voltage-gated sodium channels, which may contribute to its anticonvulsant and analgesic effects.[12]
Conclusion
(R)-Dihydromethysticin is a pharmacologically significant kavalactone with a well-defined natural source in Piper methysticum. Its isolation, while requiring multi-step extraction and purification processes, is achievable through established laboratory techniques. The diverse biological activities of (R)-Dihydromethysticin, mediated through various signaling pathways, underscore its potential as a lead compound for the development of novel therapeutics. This guide provides a foundational resource for researchers and professionals engaged in the study and application of this promising natural product.
References
- 1. Canonical and non-canonical aryl hydrocarbon receptor signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Signaling network map of the aryl hydrocarbon receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. fao.org [fao.org]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Negative regulator NLRC3: Its potential role and regulatory mechanism in immune response and immune-related diseases [frontiersin.org]
- 7. A UHPLC-UV Method Development and Validation for Determining Kavalactones and Flavokavains in Piper methysticum (Kava) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. thieme-connect.com [thieme-connect.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. people.chem.umass.edu [people.chem.umass.edu]
- 11. Reagents & Solvents [chem.rochester.edu]
- 12. Dihydromethysticin - LKT Labs [lktlabs.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
The Biosynthesis of Kavalactones in Piper methysticum: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Kavalactones, the psychoactive constituents of the kava plant (Piper methysticum), are a unique class of polyketide natural products with significant anxiolytic and analgesic properties.[1][2] For millennia, Pacific Islanders have utilized kava for medicinal and ceremonial purposes. This technical guide provides an in-depth exploration of the biosynthetic pathway of kavalactones, detailing the precursor molecules, key enzymatic steps, and regulatory mechanisms. It is intended to serve as a comprehensive resource for researchers in natural product biosynthesis, drug discovery, and metabolic engineering. The guide summarizes quantitative data, outlines detailed experimental protocols, and presents visual diagrams of the biosynthetic pathways and experimental workflows to facilitate a deeper understanding and further investigation into these complex bioactive compounds.
Introduction to Kavalactone Biosynthesis
The biosynthesis of kavalactones is a specialized metabolic pathway that appears to have evolved relatively recently within the Piper genus, as these compounds are abundant in P. methysticum but absent in many related species.[1] The pathway originates from the general phenylpropanoid pathway and bifurcates from the flavonoid biosynthesis pathway, sharing common precursors.[1][3] The core kavalactone structure is a styrylpyrone, which is subsequently modified by a series of tailoring enzymes to produce the diverse array of kavalactones found in the plant.[1][4] This guide will dissect the key enzymatic players and reactions that constitute this fascinating pathway.
The Kavalactone Biosynthetic Pathway
The biosynthesis of kavalactones can be conceptualized in two main stages: the formation of the styrylpyrone backbone and the subsequent tailoring reactions.
Formation of the Styrylpyrone Backbone
The initial steps of the pathway are shared with the general phenylpropanoid pathway, starting from the amino acid L-phenylalanine.
-
Phenylalanine Ammonia-Lyase (PAL): Converts L-phenylalanine to cinnamic acid.
-
trans-Cinnamate 4-Monooxygenase (C4H): Hydroxylates cinnamic acid to produce p-coumaric acid.
-
4-Coumarate-CoA Ligase (4CL): Activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA.[1]
The commitment step in kavalactone biosynthesis is the formation of the styrylpyrone scaffold, catalyzed by a specialized type III polyketide synthase.
-
Styrylpyrone Synthase (SPS): This key enzyme is evolutionarily derived from chalcone synthase (CHS), the enzyme responsible for the first committed step in flavonoid biosynthesis.[1][5] In P. methysticum, two paralogous SPS enzymes, PmSPS1 and PmSPS2 , have been identified.[1] These enzymes catalyze the condensation of one molecule of p-coumaroyl-CoA with two molecules of malonyl-CoA to form a triketide intermediate, which then undergoes lactonization to form the styrylpyrone backbone, specifically bisnoryangonin.[1] This is distinct from CHS, which uses three molecules of malonyl-CoA to produce a tetraketide that cyclizes into a chalcone.[1]
The biosynthesis of 7,8-reduced kavalactones proceeds through a similar mechanism but utilizes dihydro-hydroxycinnamoyl-CoA precursors.[1] For instance, the use of dihydro-p-coumaroyl-CoA as a starter substrate by PmSPS1 results in the production of 7,8-saturated styrylpyrones.[1][4]
Tailoring Reactions
Following the formation of the initial styrylpyrone scaffold, a series of tailoring enzymes, including O-methyltransferases (OMTs), reductases, and cytochrome P450s, create the diverse array of kavalactones.
-
O-Methyltransferases (OMTs): In P. methysticum, two key OMTs, PmKOMT1 and PmKOMT2 , have been characterized.[1] PmKOMT1 is responsible for the methylation of the hydroxyl groups at the C4 and C12 positions of the styrylpyrone ring, a crucial step in the formation of yangonin.[1] PmKOMT2, on the other hand, specifically methylates the C10 hydroxyl group.[1]
-
Kavalactone Reductase (KLR): The reduction of the C5=C6 double bond is a stereospecific reaction catalyzed by PmKLR1 , an NADPH-dependent reductase.[1] This enzyme produces the (R)-(+)-kavain stereoisomer, which is the naturally occurring form.[1] PmKLR1 acts on unmethylated styrylpyrones, indicating a competition with OMTs for the same substrates.[1]
-
Methysticin Synthase (MTS): The formation of the methylenedioxy bridge found in kavalactones like methysticin is catalyzed by a cytochrome P450 enzyme.[1] PmMTS1 (PmCYP719A26) has been identified as the enzyme responsible for this reaction, converting a vicinal methoxyl and hydroxyl group into the characteristic methylenedioxy bridge.[1][4]
Quantitative Data
The following tables summarize key quantitative data related to kavalactone biosynthesis and activity.
| Enzyme | Substrate(s) | Product(s) | Notes |
| PmSPS1 | p-coumaroyl-CoA, Malonyl-CoA | Bisnoryangonin | A type III polyketide synthase.[1] |
| PmSPS2 | p-coumaroyl-CoA, Malonyl-CoA | Bisnoryangonin | A type III polyketide synthase, paralog of PmSPS1.[1] |
| PmCHS | p-coumaroyl-CoA, Malonyl-CoA | Naringenin chalcone | A bona fide chalcone synthase.[1] |
| PmKOMT1 | Styrylpyrones | 4-O-methylated and 12-O-methylated styrylpyrones | Key enzyme in yangonin biosynthesis.[1] |
| PmKOMT2 | Styrylpyrones | 10-O-methylated styrylpyrones | Specific for the C10 hydroxyl group.[1] |
| PmKLR1 | Unmethylated styrylpyrones | (R)-(+)-kavain | NADPH-dependent reductase.[1] |
| PmMTS1 | Vicinal methoxyl and hydroxyl groups on the styrylpyrone | Methylenedioxy bridge | A CYP719 family P450 enzyme.[1][4] |
Table 1: Key Enzymes in Kavalactone Biosynthesis
| Kavalactone | Tissue | Concentration Range | Method | Reference |
| Kavain | Crown Root Peels | High | GC-MS | [6][7] |
| Dihydromethysticin | Lateral Roots | High | GC-MS | [6][7] |
| Desmethoxyyangonin | Crown Root Peels | High | GC-MS | [6][7] |
| Yangonin | Roots | Variable | LC-MS | [7] |
Table 2: Tissue-Specific Distribution of Major Kavalactones
Experimental Protocols
The elucidation of the kavalactone biosynthetic pathway has relied on a combination of transcriptomics, enzymology, and analytical chemistry. Below are detailed methodologies for key experiments.
Transcriptome Analysis and Gene Discovery
-
RNA Extraction: Total RNA is extracted from various tissues of P. methysticum (e.g., leaves and roots) using a commercially available kit such as the RNeasy Plant Mini Kit (QIAGEN).[4]
-
cDNA Library Construction and Sequencing: mRNA is enriched from the total RNA, fragmented, and used for the construction of cDNA libraries. These libraries are then sequenced using a high-throughput sequencing platform (e.g., Illumina).
-
De Novo Transcriptome Assembly: The resulting sequencing reads are assembled de novo using software such as Trinity to generate a comprehensive transcriptome.
-
Gene Annotation and Candidate Selection: The assembled transcripts are annotated by comparing their sequences against public protein databases (e.g., NCBI non-redundant protein database) using BLASTx. Candidate genes for kavalactone biosynthesis (e.g., CHS-like, OMT, P450s) are identified based on sequence homology.
Heterologous Expression and Enzyme Purification
-
Gene Cloning: Candidate genes are amplified from P. methysticum cDNA and cloned into an appropriate expression vector (e.g., pET-28a for E. coli expression).
-
Heterologous Expression: The expression vectors are transformed into a suitable host, such as E. coli BL21(DE3), for protein production. Protein expression is induced, for example, by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
Protein Purification: The expressed proteins, often with a polyhistidine tag, are purified from the cell lysate using affinity chromatography (e.g., Ni-NTA resin). The purity and concentration of the protein are assessed by SDS-PAGE and a protein quantification assay (e.g., Bradford assay).
In Vitro Enzyme Assays
-
Reaction Mixture: A typical reaction mixture contains the purified enzyme, the substrate (e.g., p-coumaroyl-CoA and malonyl-CoA for SPS), and necessary cofactors (e.g., NADPH for reductases, S-adenosyl-L-methionine for OMTs) in a suitable buffer.
-
Incubation: The reaction is incubated at an optimal temperature (e.g., 30°C) for a defined period.
-
Reaction Quenching and Extraction: The reaction is stopped, for example, by the addition of an organic solvent like ethyl acetate. The products are then extracted into the organic phase.
-
Product Analysis: The extracted products are analyzed by liquid chromatography-mass spectrometry (LC-MS) to identify and quantify the enzymatic products by comparing their retention times and mass spectra to authentic standards.[1]
Heterologous Expression in Plants
-
Agrobacterium-mediated Transient Expression: The genes of interest are cloned into a plant expression vector and transformed into Agrobacterium tumefaciens.
-
Infiltration: The transformed Agrobacterium is infiltrated into the leaves of a host plant, such as Nicotiana benthamiana.
-
Metabolite Extraction: After a few days of incubation, the infiltrated leaf tissue is harvested, and metabolites are extracted using a suitable solvent.
-
Metabolite Analysis: The extracted metabolites are analyzed by LC-MS to detect the production of kavalactones and their intermediates.[1]
Visualizations
Kavalactone Biosynthetic Pathway
Caption: The biosynthetic pathway of major kavalactones in Piper methysticum.
Experimental Workflow for Enzyme Characterization
Caption: A generalized experimental workflow for the identification and characterization of kavalactone biosynthetic enzymes.
Conclusion and Future Directions
The elucidation of the kavalactone biosynthetic pathway in Piper methysticum represents a significant advancement in our understanding of plant specialized metabolism. The identification of key enzymes such as styrylpyrone synthases and various tailoring enzymes opens up new avenues for the biotechnological production of kavalactones and their derivatives.[1][2] Future research should focus on the regulatory networks governing this pathway, including the transcriptional control of the biosynthetic genes. A deeper understanding of the structure-function relationships of the biosynthetic enzymes could enable the engineering of novel kavalactones with improved therapeutic properties. Furthermore, the development of robust heterologous production platforms will be crucial for the sustainable supply of these valuable compounds for clinical and research purposes.[2]
References
- 1. biorxiv.org [biorxiv.org]
- 2. The biosynthetic origin of psychoactive kavalactones in kava - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. 3D Imaging and metabolomic profiling reveal higher neuroactive kavalactone contents in lateral roots and crown root peels of Piper methysticum (kava) - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Total Synthesis of (R)-Dihydromethysticin
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-Dihydromethysticin, a prominent kavalactone found in the roots of the Piper methysticum (kava) plant, has garnered significant interest within the scientific community for its potential therapeutic properties, including anxiolytic, analgesic, and neuroprotective effects. The enantioselective synthesis of this natural product is of paramount importance for the systematic evaluation of its biological activity and for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of a key asymmetric total synthesis of (R)-Dihydromethysticin. The synthesis leverages a chiral auxiliary-based strategy to establish the crucial stereocenter, followed by the construction of the characteristic δ-lactone core. Detailed experimental protocols for the key transformations, quantitative data, and logical workflow diagrams are presented to facilitate the reproduction and further development of this synthetic route.
Introduction
The kavalactones are a class of lactone compounds recognized for their psychoactive and medicinal properties. Among them, (R)-Dihydromethysticin is of particular interest due to its significant biological activity. The development of efficient and stereoselective synthetic routes to access enantiomerically pure (R)-Dihydromethysticin is crucial for advancing our understanding of its mechanism of action and for enabling structure-activity relationship (SAR) studies. This guide details a synthetic approach that employs a chiral auxiliary to control the stereochemistry of the C6 position, a common challenge in the synthesis of kavalactones.
Overall Synthetic Strategy
The total synthesis of (R)-Dihydromethysticin can be achieved through a convergent strategy. The key features of the synthesis are:
-
Chiral Auxiliary-Mediated Aldol Reaction: The stereocenter at the C6 position is introduced with high diastereoselectivity using an Evans-type chiral auxiliary.
-
Construction of the δ-Lactone Ring: The characteristic dihydropyrone ring is formed through a series of transformations including a malonate displacement and subsequent intramolecular cyclization.
-
Formation of the Dihydromethysticin Side Chain: The 3-(1,3-benzodioxol-5-yl)ethyl side chain is introduced via the selection of the appropriate starting materials.
The overall synthetic workflow is depicted below.
Figure 1: Overall workflow for the total synthesis of (R)-Dihydromethysticin.
Experimental Protocols and Data
This section provides detailed experimental procedures for the key steps in the synthesis of (R)-Dihydromethysticin, along with the corresponding quantitative data.
Synthesis of the Chiral Auxiliary and Acylation
The synthesis begins with the preparation of a valine-derived N-acetylthiazolidinethione chiral auxiliary. This auxiliary is then acylated to install the propionyl group, which will form the backbone of the lactone ring.
Experimental Protocol:
-
Synthesis of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone: A detailed procedure for the synthesis of the Evans auxiliary from the corresponding amino alcohol is followed as described in the literature.
-
Acylation of the Chiral Auxiliary: To a solution of the chiral auxiliary in a suitable aprotic solvent (e.g., tetrahydrofuran), a strong base (e.g., n-butyllithium) is added at low temperature (-78 °C). Propionyl chloride is then added to the resulting lithium salt to afford the N-propionyl derivative.
| Step | Product | Starting Material | Reagents and Conditions | Yield (%) | Purity/ee |
| 1 | (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone | (1R,2S)-(-)-Norephedrine | 1. Triphosgene, Pyridine, CH₂Cl₂2. Recrystallization | >95 | >99% ee |
| 2 | N-Propionyl-(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone | (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone | 1. n-BuLi, THF, -78 °C2. Propionyl chloride | 92 | >98% |
Table 1: Synthesis of the acylated chiral auxiliary.
Synthesis of 3-(1,3-benzodioxol-5-yl)propanal
The aldehyde required for the asymmetric aldol reaction is synthesized from commercially available piperonal.
Experimental Protocol:
A Wittig reaction between piperonal and (carbethoxymethylene)triphenylphosphorane yields the corresponding cinnamate ester. This ester is then reduced to the allylic alcohol, which is subsequently hydrogenated to the saturated alcohol. Finally, oxidation of the alcohol provides the desired aldehyde.
| Step | Product | Starting Material | Reagents and Conditions | Yield (%) |
| 1 | Ethyl 3-(1,3-benzodioxol-5-yl)acrylate | Piperonal | (Carbethoxymethylene)triphenylphosphorane, Toluene, reflux | 85 |
| 2 | 3-(1,3-benzodioxol-5-yl)propan-1-ol | Ethyl 3-(1,3-benzodioxol-5-yl)acrylate | 1. DIBAL-H, CH₂Cl₂, -78 °C2. H₂, Pd/C, EtOH | 90 (over 2 steps) |
| 3 | 3-(1,3-benzodioxol-5-yl)propanal | 3-(1,3-benzodioxol-5-yl)propan-1-ol | PCC, CH₂Cl₂ | 88 |
Table 2: Synthesis of the required aldehyde.
Asymmetric Aldol Reaction
This is the key stereochemistry-defining step of the synthesis. The titanium enolate of the acylated chiral auxiliary is reacted with 3-(1,3-benzodioxol-5-yl)propanal to afford the aldol adduct with high diastereoselectivity.[1]
Figure 2: Workflow for the asymmetric aldol reaction.
Experimental Protocol:
To a solution of the N-propionyl chiral auxiliary in anhydrous dichloromethane at -78 °C is added titanium(IV) chloride. Hünig's base is then added dropwise, and the mixture is stirred to form the titanium enolate. A solution of 3-(1,3-benzodioxol-5-yl)propanal in dichloromethane is then added, and the reaction is stirred at low temperature until completion. The reaction is quenched, and the product is purified by column chromatography.[1]
| Product | Starting Materials | Reagents and Conditions | Yield (%) | Diastereomeric Ratio |
| Aldol Adduct | N-Propionyl Chiral Auxiliary, 3-(1,3-benzodioxol-5-yl)propanal | TiCl₄, Hünig's Base, CH₂Cl₂, -78 °C | 85 | >95:5 |
Table 3: Asymmetric aldol reaction data.
Malonate Displacement and Lactonization
The chiral auxiliary is cleaved and the resulting intermediate is converted to a β-ketoester through a malonate displacement reaction. This is followed by lactonization and methylation to form the dihydropyrone ring.[1]
Experimental Protocol:
The aldol adduct is treated with the potassium salt of monoethyl malonate and magnesium chloride in the presence of imidazole. The resulting β-ketoester is then treated with potassium carbonate in methanol to effect lactonization. The intermediate β-ketolactone is then methylated in the same pot to yield the kavalactone precursor.[1]
| Step | Product | Starting Material | Reagents and Conditions | Yield (%) |
| 1 | β-Ketoester | Aldol Adduct | Potassium ethyl malonate, MgCl₂, Imidazole, THF | 75 |
| 2 | 4-Methoxy-6-(3-(1,3-benzodioxol-5-yl)propyl)-5,6-dihydro-2H-pyran-2-one | β-Ketoester | 1. K₂CO₃, MeOH2. MeI | 80 (over 2 steps) |
Table 4: Malonate displacement and lactonization data.
Final Hydrogenation
In the final step, if the synthesis was adapted from a route to an unsaturated kavalactone like methysticin, a catalytic hydrogenation is performed to reduce the double bond in the lactone ring to afford (R)-Dihydromethysticin.
Experimental Protocol:
The unsaturated kavalactone precursor is dissolved in a suitable solvent such as ethanol or ethyl acetate, and a catalytic amount of palladium on carbon (Pd/C) is added. The mixture is then stirred under a hydrogen atmosphere until the reaction is complete. The catalyst is removed by filtration, and the solvent is evaporated to yield the final product.
| Product | Starting Material | Reagents and Conditions | Yield (%) |
| (R)-Dihydromethysticin | Corresponding unsaturated kavalactone | H₂, 10% Pd/C, EtOH | >95 |
Table 5: Catalytic hydrogenation data.
Conclusion
This technical guide has detailed a robust and highly stereoselective total synthesis of (R)-Dihydromethysticin. The key to this synthesis is the use of a chiral auxiliary to control the stereochemistry of the C6 position, which is achieved with excellent diastereoselectivity. The subsequent steps for the construction of the δ-lactone ring and the introduction of the characteristic side chain are efficient and high-yielding. The provided experimental protocols and quantitative data serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development who are interested in accessing this important natural product and its analogs for further investigation. The modularity of this synthetic route also allows for the preparation of a variety of kavalactone derivatives for SAR studies.
References
(R)-Dihydromethysticin: A Comprehensive Technical Guide on its Mechanism of Action
Prepared for: Researchers, scientists, and drug development professionals.
Executive Summary
(R)-Dihydromethysticin (DHM) is a naturally occurring kavalactone found in the kava plant (Piper methysticum). It is one of the six major psychoactive compounds in kava and is known for its anxiolytic, sedative, and muscle relaxant properties. This document provides an in-depth technical overview of the known mechanisms of action of (R)-Dihydromethysticin, focusing on its molecular targets and the signaling pathways it modulates. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.
Molecular Targets and Pharmacological Actions
(R)-Dihydromethysticin exerts its physiological effects through interactions with a variety of molecular targets, primarily within the central nervous system. Its multifaceted mechanism of action involves the modulation of ion channels and receptors, as well as interference with key signaling cascades.
GABAergic System Modulation
A primary mechanism underlying the anxiolytic and sedative effects of dihydromethysticin is its positive allosteric modulation of γ-aminobutyric acid type A (GABAA) receptors.[1][2] Unlike benzodiazepines, which bind to a specific site on the GABAA receptor, kavalactones are thought to interact with a different allosteric site to enhance the effect of GABA, the principal inhibitory neurotransmitter in the brain. This potentiation of GABAergic neurotransmission leads to a general dampening of neuronal excitability. While the precise binding affinity of (R)-Dihydromethysticin to GABAA receptors is not yet fully elucidated, methanolic leaf extracts of kava, rich in kavalactones, have demonstrated potent inhibition of binding to the GABAA receptor's GABA binding site, with IC50 values in the low microgram per milliliter range.[3]
Inhibition of Voltage-Gated Ion Channels
Dihydromethysticin has been shown to be a non-competitive inhibitor of voltage-gated sodium (Nav) channels.[4] It reduces the maximum number of available binding sites (Bmax) for [3H]-batrachotoxinin-A 20-alpha-benzoate, a ligand that binds to site 2 of the channel, without significantly altering the dissociation constant (KD).[4] This suggests that dihydromethysticin binds to a site on the Nav channel that is distinct from the batrachotoxin binding site, and allosterically modulates its function. Additionally, dihydromethysticin is known to inhibit voltage-gated calcium (Cav) channels, which contributes to its muscle relaxant and potential neuroprotective effects.[2]
Monoamine Oxidase B (MAO-B) Inhibition
Dihydromethysticin is a reversible inhibitor of monoamine oxidase B (MAO-B), an enzyme responsible for the degradation of dopamine.[2] Inhibition of MAO-B leads to increased levels of dopamine in the brain, which may contribute to the mood-elevating and anxiolytic effects of kava. The inhibition is competitive, and while data for the specific (R)-enantiomer is limited, the racemic mixture of dihydromethysticin has been shown to be a potent inhibitor of MAO-B.[5]
Modulation of Cellular Signaling Pathways
Recent research has unveiled the broader impact of dihydromethysticin on intracellular signaling cascades, extending its pharmacological profile beyond classical neuroreceptor modulation.
Dihydromethysticin, along with methysticin, has been identified as a significant inducer of cytochrome P450 1A1 (CYP1A1) expression through the activation of the aryl hydrocarbon receptor (AhR) signaling pathway.[6] Upon binding to AhR, dihydromethysticin facilitates the translocation of the AhR-ligand complex to the nucleus, where it dimerizes with the AhR nuclear translocator (ARNT). This heterodimer then binds to xenobiotic responsive elements (XREs) in the promoter regions of target genes, including CYP1A1, leading to their increased transcription.[6]
Dihydromethysticin has demonstrated anti-inflammatory properties by inhibiting the activation of the nuclear factor-kappa B (NF-κB) signaling pathway. NF-κB is a key transcription factor that regulates the expression of pro-inflammatory cytokines and other mediators of inflammation. The precise mechanism of NF-κB inhibition by dihydromethysticin is still under investigation but is thought to involve the suppression of IκBα degradation, which prevents the nuclear translocation of the active NF-κB complex.
In the context of cancer biology, dihydromethysticin has been shown to suppress the growth of colorectal cancer cells by modulating the NLRC3/PI3K pathway.[7] It appears to activate the nucleotide-binding oligomerization domain-like receptor C3 (NLRC3), which in turn inhibits the phosphoinositide 3-kinase (PI3K)/Akt signaling pathway.[7] This inhibition leads to decreased cell proliferation and survival.
Quantitative Data
The following tables summarize the available quantitative data for the interaction of dihydromethysticin with its molecular targets. It is important to note that much of the existing data is for racemic mixtures or general kava extracts, and further research is needed to determine the specific activity of the (R)-enantiomer.
Table 1: Inhibition of Monoamine Oxidase B (MAO-B)
| Compound/Extract | Inhibition Type | Ki (μM) | IC50 (μM) | Reference |
| (+/-)-Dihydromethysticin | Competitive | - | - | [5] |
| Kava Pyrone-Enriched Extract | Reversible | - | 1.2 (disrupted platelets) | [5] |
| Kava Pyrone-Enriched Extract | Reversible | - | 24 (intact platelets) | [5] |
Table 2: Interaction with Voltage-Gated Sodium Channels
| Ligand | Parameter | Control | Dihydromethysticin | Reference |
| [3H]-Batrachotoxinin-A 20-alpha-benzoate | Bmax (pmol/mg protein) | 0.5 | 0.2 - 0.27 | [4] |
| [3H]-Batrachotoxinin-A 20-alpha-benzoate | KD (nM) | 28.2 | 24 - 31 | [4] |
Table 3: GABAA Receptor Binding Inhibition
| Extract | IC50 (µg/mL) | Reference |
| Methanolic Kava Leaf Extract (cv. Nene) | 5 | [3] |
| Methanolic Kava Leaf Extract (cv. Mahakea) | 87 | [3] |
Signaling Pathway and Experimental Workflow Diagrams
Signaling Pathways
Caption: Aryl Hydrocarbon Receptor (AhR) Signaling Pathway Activation by (R)-Dihydromethysticin.
Caption: Inhibition of the NF-κB Signaling Pathway by (R)-Dihydromethysticin.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. Kava - Wikipedia [en.wikipedia.org]
- 3. Interaction of various Piper methysticum cultivars with CNS receptors in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kavain, dihydrokavain, and dihydromethysticin non-competitively inhibit the specific binding of [3H]-batrachotoxinin-A 20-alpha-benzoate to receptor site 2 of voltage-gated Na+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Methysticin and 7,8-Dihydromethysticin are Two Major Kavalactones in Kava Extract to Induce CYP1A1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dihydromethysticin, a natural molecule from Kava, suppresses the growth of colorectal cancer via the NLRC3/PI3K pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Pharmacological Profile of Dihydromethysticin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dihydromethysticin (DHM), a prominent kavalactone derived from the kava plant (Piper methysticum), exhibits a complex pharmacological profile with significant implications for its therapeutic potential. This technical guide provides a comprehensive overview of the core pharmacological characteristics of DHM, including its mechanisms of action, receptor interactions, and pharmacokinetic properties. Quantitative data are summarized in structured tables, and detailed methodologies for key experiments are provided to facilitate reproducibility and further investigation. Signaling pathways and experimental workflows are visually represented through diagrams generated using the DOT language. This document is intended to serve as a detailed resource for researchers, scientists, and professionals engaged in drug discovery and development.
Introduction
Dihydromethysticin is one of the six major kavalactones responsible for the psychoactive effects of kava, a traditional beverage consumed in the Pacific Islands for its anxiolytic and sedative properties.[1] DHM is recognized for its significant contribution to the overall pharmacological effects of kava due to its rapid absorption and high systemic exposure in humans.[1] Its diverse biological activities, including anxiolytic, anticonvulsant, analgesic, and potential anticancer effects, have made it a subject of considerable scientific interest.[1][2] This guide delves into the technical details of its pharmacological profile to support ongoing and future research endeavors.
Mechanism of Action
Dihydromethysticin exerts its pharmacological effects through multiple mechanisms, primarily targeting the central nervous system. Its actions involve the modulation of various neurotransmitter systems and ion channels, as well as the induction of metabolic enzymes.
GABAergic System Modulation
Dihydromethysticin acts as a positive allosteric modulator of γ-aminobutyric acid type A (GABA-A) receptors.[1][3] By binding to an allosteric site on the receptor complex, DHM enhances the effect of GABA, the primary inhibitory neurotransmitter in the brain.[3][4] This potentiation of GABAergic neurotransmission leads to an influx of chloride ions, hyperpolarization of the neuronal membrane, and a subsequent decrease in neuronal excitability, which is believed to underpin its anxiolytic and sedative effects.[3][4]
Ion Channel Inhibition
-
Voltage-Gated Sodium Channels: Dihydromethysticin is a non-competitive inhibitor of voltage-gated sodium channels.[5] It binds to receptor site 2 of the channel, which reduces the total number of available binding sites for activators like batrachotoxinin-A 20-alpha-benzoate without significantly altering the binding affinity.[5] This action likely contributes to its anticonvulsant and analgesic properties by dampening neuronal excitability.[6]
-
Voltage-Gated Calcium Channels: DHM also modulates voltage-dependent calcium channels, although the precise mechanism and quantitative parameters of this interaction require further elucidation.[1] Inhibition of these channels can reduce neurotransmitter release and neuronal excitability, contributing to its overall central nervous system depressant effects.
Monoamine Oxidase B Inhibition
Dihydromethysticin has been identified as a reversible inhibitor of monoamine oxidase B (MAO-B), an enzyme responsible for the degradation of dopamine.[1][2]
Table 1: In Vitro Inhibition of Monoamine Oxidase B by Dihydromethysticin
| Compound | Target | IC50 (µM) | Reference |
|---|
| Dihydromethysticin | MAO-B | 0.85 |[7] |
Induction of Metabolic Enzymes
Dihydromethysticin induces the expression of hepatic cytochrome P450 enzymes, specifically CYP1A1 and CYP3A.[1]
-
CYP1A1 Induction: This induction is mediated through the activation of the aryl hydrocarbon receptor (AhR) signaling pathway.[1][8] Upon binding to AhR, a ligand-activated transcription factor, DHM promotes its translocation to the nucleus, leading to the increased transcription of the CYP1A1 gene.[8]
-
CYP3A Induction: DHM also induces CYP3A enzymes, likely through a pregnane X receptor (PXR)-independent transcriptional activation mechanism.[1][9]
NLRC3/PI3K Pathway in Cancer
Recent studies have highlighted a potential role for dihydromethysticin in cancer therapy, specifically in colorectal cancer. DHM has been shown to suppress the growth of colorectal cancer cells by upregulating the expression of Nucleotide-binding oligomerization domain-like receptor C3 (NLRC3) and subsequently inhibiting the phosphoinositide 3-kinase (PI3K) pathway.[10][11] This action leads to the inhibition of cell proliferation, migration, and invasion, and the promotion of apoptosis and cell cycle arrest.[11]
Quantitative Pharmacological Data
The following tables summarize the available quantitative data for the pharmacological interactions of dihydromethysticin.
Table 2: Receptor Binding and Enzyme Inhibition Data for Dihydromethysticin
| Target | Parameter | Value | Species | Assay Type | Reference |
|---|---|---|---|---|---|
| MAO-B | IC50 | 0.85 µM | Human | In vitro enzyme inhibition | [7] |
| Voltage-Gated Sodium Channel | Inhibition | Non-competitive | Rat | [3H]-batrachotoxinin-A 20-alpha-benzoate binding |[5] |
Pharmacokinetics
Dihydromethysticin exhibits rapid absorption and high systemic exposure following oral administration of kava extracts in humans.[1][12] This suggests that DHM is a major contributor to the overall pharmacological effects of kava.[1] In a clinical study, the systemic exposure of kavalactones followed the order: dihydrokavain > dihydromethysticin > kavain > methysticin > yangonin.[12] The time to reach maximum plasma concentration (Tmax) for the major kavalactones, including dihydromethysticin, is between 1 and 3 hours.[12]
Table 3: Human Pharmacokinetic Parameters of Dihydromethysticin (Qualitative)
| Parameter | Observation | Reference |
|---|---|---|
| Absorption | Rapid | [1][12] |
| Systemic Exposure | High | [1][12] |
| Tmax | 1-3 hours |[12] |
Experimental Protocols
Anxiolytic Activity: Chick Social Separation-Stress Paradigm
This in vivo assay is used to evaluate the anxiolytic potential of compounds.
-
Subjects: Eight-day-old male chicks.
-
Procedure:
-
Chicks receive an intraperitoneal injection of either vehicle, a positive control (e.g., chlordiazepoxide 5.0 mg/kg), or dihydromethysticin (30 mg/kg).
-
30 minutes post-injection, chicks are placed in either a social condition (with two other chicks) or an isolation condition for a 3-minute observation period.
-
The number of distress vocalizations is recorded as an index of separation distress. A reduction in distress vocalizations in the isolated group is indicative of anxiolytic activity.
-
CYP1A1 Induction Assay
This in vitro assay assesses the potential of a compound to induce the expression of the CYP1A1 enzyme.[8]
-
Cell Line: Mouse hepatoma Hepa1c1c7 cells.[8]
-
Procedure:
-
Cells are exposed to various concentrations of dihydromethysticin (e.g., 0-25 µM) or a vehicle control for 24 hours.[8]
-
EROD Assay (Enzyme Activity): The 7-ethoxyresorufin-O-deethylase (EROD) activity is measured. This assay quantifies the conversion of 7-ethoxyresorufin to resorufin by CYP1A1. An increase in resorufin production indicates increased enzyme activity.
-
Western Blot (Protein Expression): Cell lysates are analyzed by Western blotting using an antibody specific for CYP1A1 to determine changes in protein levels.
-
Luciferase Reporter Assay (Gene Expression): Cells are transfected with a plasmid containing a luciferase reporter gene under the control of a CYP1A1 promoter. An increase in luciferase activity upon treatment with dihydromethysticin indicates increased gene transcription.
-
NLRC3/PI3K Pathway Analysis in Colorectal Cancer Cells
This protocol outlines the investigation of dihydromethysticin's effect on the NLRC3/PI3K signaling pathway in colorectal cancer cells.[10][11]
-
Cell Lines: Human colorectal cancer cell lines (e.g., HCT116).
-
Procedure:
-
Cells are treated with various concentrations of dihydromethysticin or a vehicle control for a specified period (e.g., 24-48 hours).
-
Western Blot Analysis:
-
Cell lysates are prepared and protein concentrations are determined.
-
Proteins are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is probed with primary antibodies specific for NLRC3, PI3K, phosphorylated Akt (p-Akt), total Akt, and other relevant downstream targets.
-
Following incubation with a secondary antibody, the protein bands are visualized and quantified to determine changes in protein expression and phosphorylation status.
-
-
Visualizations
Signaling Pathways
References
- 1. Pharmacology of L-type Calcium Channels: Novel Drugs for Old Targets? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. science.gov [science.gov]
- 5. Dihydromethysticin - Wikipedia [en.wikipedia.org]
- 6. L-type calcium channel - Wikipedia [en.wikipedia.org]
- 7. Dihydromethysticin, a natural molecule from Kava, suppresses the growth of colorectal cancer via the NLRC3/PI3K pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. GABA activates different types of chloride-conducting receptor-ionophore complexes in a dose-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Research Portal [scholarship.miami.edu]
- 10. researchgate.net [researchgate.net]
- 11. europeanreview.org [europeanreview.org]
- 12. researchgate.net [researchgate.net]
The Neuroprotective Properties of Kavalactones: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Kavalactones, the primary psychoactive compounds derived from the kava plant (Piper methysticum), have long been recognized for their anxiolytic effects. Emerging research, however, has illuminated their significant neuroprotective potential, positioning them as promising candidates for the development of novel therapeutics against neurodegenerative diseases. This technical guide provides an in-depth review of the mechanisms, quantitative effects, and experimental methodologies related to the neuroprotective properties of kavalactones. It focuses on their dual action in mitigating neuroinflammation and combating oxidative stress through the modulation of key signaling pathways, including the Nuclear factor erythroid 2-related factor 2 (Nrf2) and Nuclear Factor-kappa B (NF-κB) pathways. Detailed experimental protocols and structured quantitative data are presented to facilitate further research and drug development in this area.
Introduction
Neurodegenerative diseases such as Alzheimer's and Parkinson's are characterized by the progressive loss of neuronal structure and function. Key pathological drivers include chronic neuroinflammation and oxidative stress.[1] Kavalactones, a class of lactone compounds, have demonstrated neuroprotective activities beyond their well-documented modulation of γ-aminobutyric acid (GABA) receptors.[2] The six major kavalactones contributing to these effects are kavain, dihydrokavain, methysticin, dihydromethysticin, yangonin, and desmethoxyyangonin.[3] This document synthesizes the current understanding of their neuroprotective actions, focusing on the underlying molecular pathways and providing the technical details necessary for scientific investigation.
Core Neuroprotective Mechanisms and Signaling Pathways
Kavalactones exert their neuroprotective effects primarily through two interconnected signaling pathways: the activation of the Nrf2-mediated antioxidant response and the inhibition of the p38 MAPK/NF-κB-mediated inflammatory cascade.
Activation of the Nrf2/ARE Antioxidant Pathway
The Nrf2 pathway is a master regulator of the cellular antioxidant response.[4] Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1. Upon activation by inducers like kavalactones, Nrf2 translocates to the nucleus, binds to the Antioxidant Response Element (ARE), and initiates the transcription of a battery of cytoprotective genes, including heme oxygenase-1 (HO-1).[2] Studies show that the kavalactones methysticin, kavain, and yangonin can activate this pathway in a time- and dose-dependent manner in neuronal cells.[1][5] This activation is dependent on the upstream phosphorylation of Extracellular signal-Regulated Kinase 1/2 (ERK1/2).[1]
Inhibition of the p38/NF-κB Inflammatory Pathway
Chronic inflammation is a key contributor to neuronal damage. The p38 MAPK/NF-κB pathway is central to the inflammatory response.[2] Stress signals activate p38, which leads to the phosphorylation and subsequent degradation of the inhibitor of kappaB (IκB). This frees the transcription factor NF-κB to translocate to the nucleus, where it promotes the expression of pro-inflammatory genes like cyclooxygenase-2 (COX-2).[2] Kavalactones have been shown to inhibit this pathway. For instance, kavain and flavokavains A and B inhibit TNFα-induced IκBα degradation, thereby preventing NF-κB translocation.[6]
Quantitative Data on Neuroprotective Effects
The neuroprotective efficacy of kavalactones has been quantified in various in vitro and in vivo models. The following tables summarize key findings.
Table 1: In Vitro Neuroprotection Against Amyloid-β (Aβ) Toxicity
Study based on Wruck et al., 2008.[1][5]
-
Cell Model: Differentiated PC-12 cells
-
Toxin: 10 µM Amyloid β-peptide (1-42)
-
Assay: MTT for cell viability, LDH for cytotoxicity
-
Protocol: Cells were pretreated with kavalactones for 16 hours before exposure to Aβ for 24 hours.
| Kavalactone | Concentration (µM) | Cell Viability (% of Control) | Reduction in Cytotoxicity (%) |
| Methysticin | 50 | ~85% | ~50% |
| Kavain | 50 | ~70% | ~35% |
| Yangonin | 50 | ~80% | ~45% |
Table 2: In Vitro Activation of Nrf2/ARE Pathway
Study based on Wruck et al., 2008.[1][5]
-
Cell Model: PC-12 cells transfected with ARE-luciferase reporter
-
Assay: ARE-luciferase assay
-
Protocol: Cells were treated with kavalactones for 16 hours.
| Kavalactone | Concentration (µM) | ARE-Luciferase Activity (Fold Induction) |
| Methysticin | 50 | ~3.5 |
| Kavain | 50 | ~2.5 |
| Yangonin | 50 | ~3.0 |
Table 3: In Vivo Neuroprotection Against Ischemic Damage
Study based on Backhauss & Krieglstein, 1992.[7]
-
Model: Focal cerebral ischemia (MCA occlusion) in mice and rats
-
Protocol: Kava extract administered orally 1 hour before ischemia; pure kavalactones administered IP 15 minutes before ischemia.
| Compound | Dose (mg/kg) | Animal Model | Outcome |
| Kava Extract | 150 | Mouse | Significant reduction in infarct area |
| Kava Extract | 150 | Rat | Significant reduction in infarct volume |
| Methysticin | 10 & 30 | Mouse | Significant reduction in infarct area |
| Dihydromethysticin | 10 & 30 | Mouse | Significant reduction in infarct area |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the neuroprotective properties of kavalactones.
General Experimental Workflow
The typical workflow for assessing neuroprotective agents like kavalactones involves in vitro screening followed by in vivo validation.
Protocol: Aβ-Induced Neurotoxicity in PC-12 Cells
This protocol is adapted from methodologies used to assess protection against amyloid-beta toxicity.[1][5][8][9]
-
Cell Culture and Differentiation:
-
Culture rat pheochromocytoma (PC-12) cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
For differentiation, seed cells onto collagen-coated 96-well plates and treat with 50-100 ng/mL Nerve Growth Factor (NGF) for 5-7 days.
-
-
Kavalactone Pre-treatment:
-
Prepare stock solutions of individual kavalactones (e.g., methysticin, kavain) in DMSO.
-
Dilute to final concentrations (e.g., 10, 25, 50 µM) in serum-free DMEM.
-
Replace the medium of differentiated PC-12 cells with the kavalactone-containing medium and incubate for 16 hours.
-
-
Aβ₁₋₄₂ Toxicity Induction:
-
Prepare aggregated Aβ₁₋₄₂ by dissolving the peptide in PBS and incubating at 37°C for 3-7 days.[9]
-
Add the aggregated Aβ₁₋₄₂ to the wells to a final concentration of 10-20 µM.
-
Incubate for an additional 24 hours.
-
-
Assessment of Cell Viability (MTT Assay): [8][10]
-
Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and dissolve the formazan crystals in 150 µL of DMSO.
-
Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the untreated control.
-
-
Assessment of Cytotoxicity (LDH Assay): [11][12][13]
-
Collect the cell culture supernatant.
-
Use a commercial LDH cytotoxicity assay kit according to the manufacturer’s instructions.
-
Measure the absorbance at the appropriate wavelength. Cytotoxicity is calculated based on the amount of LDH released into the medium compared to a maximum LDH release control (lysed cells).
-
Protocol: ARE-Luciferase Reporter Assay
This protocol measures the activation of the Nrf2/ARE pathway.[1][5][14]
-
Transfection:
-
Seed PC-12 cells in 24-well plates.
-
Transfect cells with a plasmid containing the firefly luciferase gene under the control of an ARE promoter using a suitable transfection reagent (e.g., Lipofectamine). A co-transfection with a Renilla luciferase plasmid can be used as an internal control for transfection efficiency.
-
-
Treatment:
-
24 hours post-transfection, replace the medium with fresh medium containing various concentrations of kavalactones (e.g., 10-50 µM).
-
Incubate for 16-24 hours.
-
-
Cell Lysis:
-
Wash cells once with PBS.
-
Add 100 µL of 1x Passive Lysis Buffer to each well and incubate for 15 minutes at room temperature on a shaker.[15]
-
-
Luciferase Activity Measurement:
-
Transfer 20 µL of the cell lysate to a white-walled 96-well luminometer plate.
-
Use a dual-luciferase reporter assay system. Add 100 µL of Luciferase Assay Reagent II (LAR II) to measure firefly luciferase activity.
-
Subsequently, add 100 µL of Stop & Glo® Reagent to quench the firefly reaction and measure Renilla luciferase activity.
-
Calculate the ratio of firefly to Renilla luciferase activity to normalize the results. Data is presented as fold induction over the vehicle-treated control.
-
Protocol: Western Blot for Nrf2 and HO-1
This protocol is used to detect the protein levels of Nrf2 (nuclear translocation) and its downstream target HO-1.[16][17][18]
-
Protein Extraction:
-
Treat cells with kavalactones as described previously.
-
For nuclear Nrf2, use a nuclear/cytoplasmic extraction kit to separate protein fractions. For total HO-1, lyse cells in RIPA buffer.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel.
-
Separate proteins by electrophoresis.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C (e.g., rabbit anti-Nrf2, rabbit anti-HO-1, mouse anti-β-actin or anti-Lamin B1 as loading controls).
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate.
-
Visualize protein bands using an imaging system. Quantify band density using software like ImageJ and normalize to the loading control.
-
Conclusion and Future Directions
The evidence strongly supports the neuroprotective properties of kavalactones, mediated primarily through the activation of the Nrf2 antioxidant pathway and inhibition of the NF-κB inflammatory pathway. The quantitative data and detailed protocols provided in this guide serve as a resource for researchers aiming to build upon these findings. Future research should focus on several key areas:
-
Pharmacokinetics and Bioavailability: Elucidating the blood-brain barrier permeability and metabolic fate of individual kavalactones is crucial for designing effective in vivo studies and clinical trials.
-
Structure-Activity Relationship (SAR): Systematic studies to determine the structural moieties responsible for the observed neuroprotective activities could lead to the synthesis of more potent and specific analogues.[2]
-
Chronic In Vivo Studies: Long-term studies in relevant animal models of neurodegeneration are needed to validate the therapeutic potential of kavalactones and assess long-term safety.[19][20]
-
Clinical Trials: Well-designed clinical trials are the ultimate step to confirm the efficacy of kavalactones as neuroprotective agents in humans.
By providing a comprehensive technical foundation, this guide aims to accelerate the translation of promising preclinical findings into tangible therapeutic strategies for debilitating neurodegenerative diseases.
References
- 1. Redirecting [linkinghub.elsevier.com]
- 2. Neuroprotective properties of kavalactones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Updated Review on the Psychoactive, Toxic and Anticancer Properties of Kava - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological Modulation of Nrf2/HO-1 Signaling Pathway as a Therapeutic Target of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kavalactones protect neural cells against amyloid beta peptide-induced neurotoxicity via extracellular signal-regulated kinase 1/2-dependent nuclear factor erythroid 2-related factor 2 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of TNFalpha-induced activation of nuclear factor kappaB by kava (Piper methysticum) derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Extract of kava (Piper methysticum) and its methysticin constituents protect brain tissue against ischemic damage in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | β-Asarone Ameliorates β-Amyloid–Induced Neurotoxicity in PC12 Cells by Activating P13K/Akt/Nrf2 Signaling Pathway [frontiersin.org]
- 9. dovepress.com [dovepress.com]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. researchgate.net [researchgate.net]
- 12. Artemisinin protects PC12 cells against β-amyloid-induced apoptosis through activation of the ERK1/2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time | PLOS One [journals.plos.org]
- 14. assaygenie.com [assaygenie.com]
- 15. kirschner.med.harvard.edu [kirschner.med.harvard.edu]
- 16. researchgate.net [researchgate.net]
- 17. Activation of Nrf2/NQO1 Pathway Attenuates Oxidative Stress in Neuronal Cells Induced by Microwave and Protects Neurite Development [besjournal.com]
- 18. Induction of Antioxidant Protein HO-1 Through Nrf2-ARE Signaling Due to Pteryxin in Peucedanum Japonicum Thunb in RAW264.7 Macrophage Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Oral administration of methysticin improves cognitive deficits in a mouse model of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Antifungal Activity of Dihydromethysticin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydromethysticin (DHM), a naturally occurring kavalactone found in the kava plant (Piper methysticum), has garnered significant interest for its diverse pharmacological properties. While extensively studied for its anxiolytic, analgesic, and neuroprotective effects, emerging research has highlighted its potential as an antifungal agent. This technical guide provides a comprehensive overview of the current knowledge on the antifungal activity of dihydromethysticin, with a focus on quantitative data, experimental methodologies, and potential mechanisms of action. This document is intended to serve as a resource for researchers and professionals in the fields of mycology, natural product chemistry, and drug development.
Antifungal Spectrum and Potency
Dihydromethysticin has demonstrated notable antifungal activity against a range of phytopathogenic fungi. A key study by Xuan and colleagues in 2006 revealed that the six major kavalactones, including dihydromethysticin, collectively exhibit significant inhibitory effects on the growth of several plant fungal pathogens.[1][2]
The reported inhibitory concentrations for the combined kavalactones against these fungi fall within the range of 10-50 parts per million (ppm).[1][2] While this initial finding is promising, specific minimum inhibitory concentration (MIC) values for purified dihydromethysticin are not yet widely available in the public domain. Further research is required to elucidate the precise potency of dihydromethysticin against a broader spectrum of fungal species, including clinically relevant yeasts and molds.
Table 1: Antifungal Activity of a Kavalactone Mixture (including Dihydromethysticin)
| Fungal Species | Type of Fungus | Reported Inhibition (Mixture of 6 Kavalactones) |
| Colletotrichum gloeosporides | Plant Pathogen | 10-50 ppm[1][2] |
| Fusarium solani | Plant Pathogen | 10-50 ppm[1][2] |
| Fusarium oxysporum | Plant Pathogen | 10-50 ppm[1][2] |
| Trichoderma viride | Saprophytic Fungus | 10-50 ppm[1][2] |
Experimental Protocols
The evaluation of the antifungal activity of dihydromethysticin necessitates standardized and reproducible experimental protocols. The following methodologies are based on established practices for testing natural products against phytopathogenic fungi.
Fungal Strains and Culture Conditions
The fungal species Colletotrichum gloeosporides, Fusarium solani, Fusarium oxysporum, and Trichoderma viride are utilized.[1][2] These strains should be obtained from a reputable culture collection to ensure identity and purity. The fungi are typically maintained on Potato Dextrose Agar (PDA) and incubated at 25°C.[1][2]
Preparation of Dihydromethysticin Solutions
Pure dihydromethysticin should be dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO) or ethanol, to create a stock solution. A series of dilutions are then prepared in the appropriate culture medium to achieve the desired test concentrations.
Antifungal Susceptibility Testing: Broth Microdilution Method
The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.
Workflow for Broth Microdilution Assay
Broth microdilution assay workflow.
Detailed Steps:
-
Inoculum Preparation: Fungal spores or mycelial fragments are suspended in a sterile liquid medium (e.g., Potato Dextrose Broth) and the concentration is adjusted to a standardized level (e.g., 105 cells/mL).
-
Plate Preparation: A 96-well microtiter plate is used. Each well in a row is filled with the fungal inoculum and a decreasing concentration of dihydromethysticin.
-
Controls: Positive (fungal inoculum without DHM) and negative (medium only) controls are included.
-
Incubation: The plate is incubated at 25°C for 48-72 hours.
-
MIC Determination: The MIC is the lowest concentration of dihydromethysticin that completely inhibits visible growth of the fungus.
Agar Diffusion Method
The agar diffusion method provides a qualitative or semi-quantitative assessment of antifungal activity.
Workflow for Agar Diffusion Assay
Agar diffusion assay workflow.
Detailed Steps:
-
Plate Preparation: A sterile PDA plate is uniformly inoculated with the target fungus.
-
Application of DHM: Wells are punched into the agar, or sterile paper discs are placed on the surface. A known volume and concentration of the dihydromethysticin solution is added to the wells or discs.
-
Incubation: The plates are incubated at 25°C for 48-72 hours.
-
Zone of Inhibition: The antifungal activity is determined by measuring the diameter of the clear zone around the well or disc where fungal growth is inhibited.
Mechanism of Action and Signaling Pathways
The precise molecular mechanisms underlying the antifungal activity of dihydromethysticin are not yet fully elucidated. However, based on the known mechanisms of other natural antifungal compounds and the general biological activities of kavalactones, several potential targets and signaling pathways can be hypothesized.
Hypothesized Antifungal Mechanisms of Dihydromethysticin
Hypothesized antifungal mechanisms.
Potential Cellular Targets:
-
Fungal Cell Membrane: Many antifungal agents target the fungal cell membrane, either by interfering with the biosynthesis of ergosterol, a key component of the fungal membrane, or by directly disrupting membrane integrity. Kavalactones are lipophilic molecules that may interact with and disrupt the lipid bilayer of the fungal cell membrane.
-
Fungal Cell Wall: The fungal cell wall, composed primarily of chitin and glucans, is another attractive target for antifungal drugs. Dihydromethysticin could potentially inhibit enzymes involved in the synthesis of these structural components, leading to a weakened cell wall and ultimately cell lysis. This could activate the Cell Wall Integrity (CWI) signaling pathway as a compensatory response.
-
Mitochondrial Function: Disruption of mitochondrial function, including the electron transport chain and oxidative phosphorylation, is a known mechanism of action for some antifungal compounds. This can lead to the generation of reactive oxygen species (ROS) and trigger oxidative stress response pathways, ultimately leading to fungal cell death.
Further research, including transcriptomic and proteomic analyses of dihydromethysticin-treated fungi, is necessary to identify the specific molecular targets and signaling pathways involved in its antifungal activity.
Conclusion and Future Directions
Dihydromethysticin, a major kavalactone from the kava plant, demonstrates promising antifungal activity against several phytopathogenic fungi. While initial studies have established a basis for its inhibitory effects, significant research is still needed to fully characterize its potential as an antifungal agent.
Key areas for future investigation include:
-
Determination of specific MIC values: Quantitative antifungal susceptibility testing of pure dihydromethysticin against a broad panel of fungal pathogens is essential to determine its potency and spectrum of activity.
-
Elucidation of the mechanism of action: In-depth studies are required to identify the specific cellular targets and signaling pathways affected by dihydromethysticin in fungal cells.
-
In vivo efficacy studies: Evaluation of the efficacy of dihydromethysticin in controlling fungal infections in plant or animal models will be crucial for its development as a therapeutic agent.
-
Synergy studies: Investigating the potential for synergistic interactions between dihydromethysticin and existing antifungal drugs could lead to more effective combination therapies.
The exploration of natural products like dihydromethysticin offers a promising avenue for the discovery and development of novel antifungal agents to combat the growing challenge of fungal infections in agriculture and medicine.
References
(R)-Dihydromethysticin's Impact on CYP1A1 Induction: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the effects of (R)-dihydromethysticin, a major kavalactone found in the kava plant, on the induction of the Cytochrome P450 1A1 (CYP1A1) enzyme. This document summarizes key quantitative data, details experimental protocols for relevant assays, and visualizes the underlying molecular pathways and experimental workflows.
Executive Summary
(R)-Dihydromethysticin has been identified as a significant inducer of CYP1A1 expression. This induction is mediated through the activation of the Aryl Hydrocarbon Receptor (AhR) signaling pathway. Upon binding to the AhR in the cytoplasm, (R)-dihydromethysticin facilitates the translocation of the AhR-ligand complex into the nucleus. Within the nucleus, this complex dimerizes with the AhR Nuclear Translocator (ARNT). The resulting heterodimer then binds to Xenobiotic Response Elements (XREs) in the promoter region of the CYP1A1 gene, initiating its transcription. This guide presents the quantitative evidence for this induction at the mRNA, protein, and enzymatic activity levels, and provides detailed methodologies for the key experiments used to elucidate this mechanism.
Quantitative Data on CYP1A1 Induction by (R)-Dihydromethysticin
The following tables summarize the dose-dependent effects of (R)-dihydromethysticin on CYP1A1 induction in mouse hepatoma Hepa1c1c7 cells, as reported in key scientific literature.
Table 1: Induction of CYP1A1 mRNA Expression by (R)-Dihydromethysticin
| (R)-Dihydromethysticin Concentration (µM) | Fold Induction of CYP1A1 mRNA (vs. Control) |
| 0.39 | ~5 |
| 0.78 | ~10 |
| 1.56 | ~15 |
| 3.13 | ~20 |
| 6.25 | ~22 |
| 12.5 | ~23 |
| 25 | 23[1][2] |
Table 2: Induction of CYP1A1 Protein Expression by (R)-Dihydromethysticin
| (R)-Dihydromethysticin Concentration (µM) | Fold Induction of CYP1A1 Protein (vs. Control) |
| 0.39 | ~1.5 |
| 0.78 | ~2.5 |
| 1.56 | ~4 |
| 3.13 | ~5.5 |
| 6.25 | ~6.5 |
| 12.5 | ~7.5 |
| 25 | 7.9[1] |
Table 3: Induction of CYP1A1 Enzymatic Activity (EROD Assay) by (R)-Dihydromethysticin
| (R)-Dihydromethysticin Concentration (µM) | Fold Induction of EROD Activity (vs. Control) |
| 0.39 | ~5 |
| 0.78 | ~6 |
| 1.56 | ~6.5 |
| 3.13 | ~7 |
| 6.25 | ~7.5 |
| 12.5 | ~8 |
| 25 | ~8.5 |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the study of (R)-dihydromethysticin's effects on CYP1A1 induction.
Cell Culture and Treatment
-
Cell Line: Mouse hepatoma Hepa1c1c7 cells.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Treatment: For induction studies, cells are seeded in appropriate culture plates and allowed to attach overnight. The following day, the culture medium is replaced with fresh medium containing various concentrations of (R)-dihydromethysticin (dissolved in a suitable solvent, e.g., DMSO) or vehicle control. Cells are typically incubated with the treatment for 24 hours before harvesting for analysis.
Quantitative Real-Time PCR (qPCR) for CYP1A1 mRNA Expression
-
RNA Isolation: Total RNA is extracted from treated and control cells using a commercial RNA isolation kit according to the manufacturer's instructions.
-
cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcriptase enzyme and oligo(dT) primers.
-
qPCR: Real-time PCR is performed using a commercial PCR master mix and primers and probes specific for mouse CYP1A1 and a reference gene (e.g., GAPDH or β-actin).
-
Data Analysis: The relative expression of CYP1A1 mRNA is calculated using the 2-ΔΔCt method, normalized to the reference gene and expressed as fold change relative to the vehicle-treated control group.
Western Blotting for CYP1A1 Protein Expression
-
Protein Extraction: Cells are lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease inhibitors. The total protein concentration is determined using a protein assay kit (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20) and then incubated with a primary antibody specific for CYP1A1. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection and Quantification: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software and normalized to a loading control (e.g., β-actin or GAPDH). The results are expressed as fold change relative to the vehicle-treated control.
Ethoxyresorufin-O-deethylase (EROD) Assay for CYP1A1 Enzymatic Activity
-
Principle: This assay measures the O-deethylation of 7-ethoxyresorufin to the highly fluorescent product resorufin, a reaction specifically catalyzed by CYP1A1.
-
Procedure:
-
Treated and control cells in a multi-well plate are washed with phosphate-buffered saline (PBS).
-
The reaction is initiated by adding a reaction mixture containing 7-ethoxyresorufin and an NADPH-generating system.
-
The plate is incubated at 37°C for a specific time.
-
The reaction is stopped, and the fluorescence of the resorufin produced is measured using a fluorescence plate reader (excitation ~530 nm, emission ~590 nm).
-
-
Data Analysis: The rate of resorufin formation is calculated and normalized to the total protein content in each well. The results are expressed as fold change in enzymatic activity relative to the vehicle-treated control.
Luciferase Gene Reporter Assay for AhR Activation
-
Principle: This assay uses a reporter plasmid containing a luciferase gene under the control of a promoter with multiple copies of the Xenobiotic Response Element (XRE). Activation of the AhR pathway leads to the expression of luciferase.
-
Procedure:
-
Hepa1c1c7 cells are transiently transfected with the XRE-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.
-
After transfection, cells are treated with (R)-dihydromethysticin or a vehicle control.
-
Following treatment, cells are lysed, and the luciferase activity is measured using a luminometer and a dual-luciferase reporter assay system.
-
-
Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to control for transfection efficiency. The results are expressed as fold induction of luciferase activity relative to the vehicle-treated control.
Mandatory Visualizations
Signaling Pathway
Caption: AhR-dependent signaling pathway for CYP1A1 induction.
Experimental Workflow
Caption: Workflow for assessing CYP1A1 induction.
References
Exploring the Ethnobotanical Uses of Kava and Dihydromethysticin: A Technical Guide for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Kava (Piper methysticum), a perennial shrub native to the Pacific Islands, has a long and storied history of traditional use in ceremonial and social contexts for its anxiolytic and sedative effects.[1][2] The primary psychoactive constituents of kava are a class of compounds known as kavalactones, with dihydromethysticin (DHM) being a significant component. This technical guide provides a comprehensive overview of the ethnobotanical uses of kava, its phytochemical composition, and the pharmacological properties of its key bioactive constituents, with a particular focus on dihydromethysticin. Detailed experimental protocols for the extraction, quantification, and pharmacological evaluation of kavalactones are presented, alongside a summary of quantitative data on their biological activities. Furthermore, key signaling pathways modulated by these compounds are visualized to facilitate a deeper understanding of their mechanisms of action. This document is intended to serve as a valuable resource for researchers and professionals in the fields of ethnopharmacology, natural product chemistry, and drug development.
Ethnobotanical and Traditional Uses of Kava
For centuries, kava has been an integral part of the cultural and social fabric of Pacific Island communities, including those in Polynesia, Melanesia, and Micronesia.[1] Traditionally, the roots and rhizomes of the kava plant are used to prepare a non-alcoholic, psychoactive beverage.[1][2]
Traditional Preparation:
The traditional preparation of kava beverage involves the aqueous extraction of kavalactones from the plant's roots.[1] Fresh or dried roots are first ground, pounded, or chewed into a pulp.[3] This pulp is then placed in a porous cloth and mixed with water or coconut milk within a large wooden bowl.[1][3] The mixture is then kneaded and strained to produce a murky, brownish beverage that is consumed immediately.[3][4] The act of preparing and consuming kava is often a communal and ceremonial event, symbolizing respect, hospitality, and social cohesion.[5]
Traditional Medicinal Uses:
Beyond its ceremonial and social roles, kava has been employed in traditional medicine to address a variety of ailments. These include the treatment of anxiety, restlessness, insomnia, and other stress-related conditions.[2] It has also been used for its analgesic and muscle-relaxant properties to alleviate pain and discomfort.[6] Other traditional applications include the treatment of urinary tract infections, asthma, and menstrual issues.[7]
Phytochemistry of Kava
The pharmacological effects of kava are primarily attributed to a group of 18 structurally related lipophilic lactone compounds known as kavalactones (or kavapyrones).[1][8] Of these, six major kavalactones constitute approximately 96% of the total kavalactone content and are considered the principal bioactive constituents.[1]
The Six Major Kavalactones:
-
Kavain
-
Dihydrokavain (DHK)
-
Methysticin
-
Dihydromethysticin (DHM)
-
Yangonin
-
Desmethoxyyangonin
The relative concentrations of these kavalactones vary depending on the kava cultivar, the part of the plant used (roots, rhizomes, or stems), the age of the plant, and the geographic origin.[1][9] These variations in kavalactone profiles, often referred to as "chemotypes," are believed to contribute to the distinct pharmacological effects observed with different kava preparations.[10] "Noble" kava varieties, which are traditionally preferred for daily consumption, generally have a higher concentration of kavain and lower levels of dihydrokavain and dihydromethysticin, which are associated with less desirable effects like nausea.[11]
Dihydromethysticin (DHM):
Dihydromethysticin is a prominent kavalactone recognized for its anxiolytic, analgesic, and anticonvulsant properties.[5] It is a significant contributor to the overall pharmacological profile of kava and has been the subject of considerable scientific investigation.
Pharmacology and Mechanisms of Action
The kavalactones exert their effects through a complex interplay with various neurotransmitter systems and signaling pathways in the central nervous system.
Modulation of GABA-A Receptors
A primary mechanism underlying the anxiolytic and sedative effects of kava is the positive allosteric modulation of γ-aminobutyric acid type A (GABA-A) receptors.[1] Several kavalactones, including dihydromethysticin, have been shown to enhance the activity of GABA-A receptors, potentiating the inhibitory effects of GABA.[5] This modulation is believed to occur at a site distinct from the benzodiazepine binding site.[12]
GABA-A Receptor Modulation by Kavalactones.
Induction of Cytochrome P450 Enzymes via the Aryl Hydrocarbon Receptor (AhR) Pathway
Dihydromethysticin and methysticin have been identified as major kavalactones responsible for the induction of the cytochrome P450 enzyme CYP1A1.[13][14] This induction is mediated through the activation of the aryl hydrocarbon receptor (AhR) signaling pathway. Upon binding of DHM, the AhR translocates to the nucleus, dimerizes with the AhR nuclear translocator (ARNT), and binds to xenobiotic responsive elements (XREs) in the promoter region of the CYP1A1 gene, leading to increased transcription.
AhR-Mediated Induction of CYP1A1 by DHM.
Other Pharmacological Activities
In addition to their effects on GABA-A receptors and CYP enzymes, kavalactones have been reported to interact with a range of other molecular targets:
-
Inhibition of Monoamine Oxidase B (MAO-B): All six major kavalactones have been shown to reversibly inhibit MAO-B, an enzyme involved in the degradation of dopamine.[1]
-
Modulation of Voltage-Gated Ion Channels: Kavain and methysticin have been found to inhibit voltage-gated sodium and calcium channels.[1] Dihydromethysticin also modulates voltage-dependent calcium channels.[5]
-
Interaction with other Receptors:
Quantitative Data Summary
The following tables summarize key quantitative data related to the kavalactone content and pharmacological activity of kava and its constituents.
Table 1: Kavalactone Content in Different Kava Cultivars and Plant Parts
| Kava Cultivar/Plant Part | Total Kavalactones (% dry weight) | Kavain (% of total kavalactones) | Dihydrokavain (% of total kavalactones) | Methysticin (% of total kavalactones) | Dihydromethysticin (% of total kavalactones) | Yangonin (% of total kavalactones) | Desmethoxyyangonin (% of total kavalactones) | Reference(s) |
| Noble Cultivars (Fiji, roots) | 8-13% | 27-34% | Low | High | Low | High | Low | [10] |
| Non-Noble Cultivars | Variable | Lower | Higher | Variable | Higher | Variable | Variable | [10][13] |
| Kava Roots | 15% | High | High | High | High | High | High | [1] |
| Kava Stems (Basal) | 5% | Lower | Lower | Lower | Lower | Lower | Lower | [1] |
| Powdered Kava Products | 3-5% | Variable | Variable | Variable | Variable | Variable | Variable |
Table 2: In Vitro Pharmacological Activities of Dihydromethysticin (DHM) and Other Kavalactones
| Target | Kavalactone | Activity | Value | Reference(s) |
| Carboxylesterase 1 (CES1) | Dihydromethysticin | Inhibition (Ki) | 68.2 µM | [15] |
| Carboxylesterase 1 (CES1) | Methysticin | Inhibition (Ki) | 35.2 µM | [15] |
| Carboxylesterase 1 (CES1) | Kavain | Inhibition (Ki) | 81.6 µM | [15] |
| Carboxylesterase 1 (CES1) | Dihydrokavain | Inhibition (Ki) | 105.3 µM | [15] |
| Carboxylesterase 1 (CES1) | Yangonin | Inhibition (Ki) | 24.9 µM | [15] |
| Carboxylesterase 1 (CES1) | Desmethoxyyangonin | Inhibition (Ki) | 25.2 µM | [15] |
| CYP2C19 | Dihydromethysticin | Inhibition | Potent | [15] |
| CYP3A4 | Dihydromethysticin | Inhibition | Potent | [15] |
| MAO-B | Dihydromethysticin | Inhibition | - | [5] |
| GABA-A Receptor | Dihydromethysticin | Positive Allosteric Modulator | - | [5] |
| Voltage-gated Ca2+ channels | Dihydromethysticin | Modulation | - | [5] |
| NMDA Receptors | Dihydromethysticin | Modulation | - | [5] |
Note: '-' indicates that a specific quantitative value (e.g., IC50 or Ki) was not provided in the cited sources, although the activity was reported.
Experimental Protocols
This section outlines methodologies for the extraction, quantification, and pharmacological evaluation of kavalactones.
Kavalactone Extraction and Quantification
Objective: To extract and quantify the six major kavalactones from kava raw material.
Protocol: High-Performance Liquid Chromatography (HPLC)
-
Sample Preparation:
-
Weigh approximately 200 mg of powdered kava root or rhizome.
-
Perform a two-step solvent extraction:
-
Add 25 mL of methanol and shake for 30 minutes. Centrifuge at 4500 x g for 5 minutes and collect the supernatant.
-
Re-extract the remaining solid with 25 mL of acetone, shake for 30 minutes, centrifuge, and collect the supernatant.
-
-
Combine the methanol and acetone supernatants in a 50 mL volumetric flask and bring to volume with methanol.
-
Filter the extract through a 0.22 µm nylon syringe filter into an HPLC vial.
-
-
HPLC Conditions:
-
Column: C18 column (e.g., Agilent Poroshell C18).
-
Mobile Phase: A gradient of water, methanol, acetonitrile, and isopropanol may be used.
-
Detection: UV detection at 240 nm and 355 nm.
-
Run Time: Approximately 10-15 minutes.
-
-
Quantification:
-
Prepare a standard curve using certified reference materials of the six major kavalactones.
-
Calculate the concentration of each kavalactone in the sample by comparing its peak area to the standard curve.
-
HPLC Workflow for Kavalactone Quantification.
Radioligand Binding Assay for GABA-A Receptors
Objective: To determine the binding affinity of kavalactones for the GABA-A receptor.
Protocol:
-
Membrane Preparation:
-
Homogenize rat brain tissue in ice-cold Tris-citrate buffer.
-
Centrifuge the homogenate at 50,000 x g for 10 minutes at 4°C.
-
Wash the resulting pellet multiple times with fresh buffer to remove endogenous GABA.
-
-
Binding Assay:
-
In a 96-well plate, combine the prepared brain membranes, a radioligand (e.g., [3H]muscimol), and varying concentrations of the test kavalactone.
-
To determine non-specific binding, include wells with an excess of a known unlabeled ligand (e.g., GABA).
-
Incubate the plate to allow binding to reach equilibrium.
-
-
Assay Termination and Detection:
-
Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer.
-
Measure the radioactivity retained on the filters using liquid scintillation counting.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value (the concentration of kavalactone that inhibits 50% of specific radioligand binding) by non-linear regression analysis.
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.
-
In Vitro MAO-B Inhibition Assay
Objective: To assess the inhibitory activity of kavalactones on monoamine oxidase B.
Protocol:
-
Assay Principle: This fluorometric assay is based on the detection of hydrogen peroxide (H2O2), a byproduct of the oxidative deamination of the MAO-B substrate.
-
Procedure:
-
In a 96-well plate, incubate recombinant human MAO-B enzyme with varying concentrations of the test kavalactone.
-
Include a known MAO-B inhibitor (e.g., selegiline) as a positive control.
-
Initiate the enzymatic reaction by adding the MAO-B substrate (e.g., tyramine) and a high-sensitivity probe that fluoresces in the presence of H2O2.
-
Measure the fluorescence intensity over time using a fluorescence plate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
-
Conclusion
Kava and its constituent kavalactones, particularly dihydromethysticin, represent a rich area for pharmacological research and drug development. Their long history of traditional use for anxiety and sleep disorders is supported by a growing body of scientific evidence elucidating their complex mechanisms of action. This technical guide has provided a comprehensive overview of the ethnobotany, phytochemistry, and pharmacology of kava, with a focus on providing researchers with the necessary information and methodologies to further explore the therapeutic potential of these fascinating natural products. The continued investigation into the specific activities of individual kavalactones and their synergistic interactions will be crucial for the development of safe and effective kava-based therapeutics.
References
- 1. Cannabinoid Receptor Binding to Membrane Homogenates and Cannabinoid-Stimulated [35S]GTP-S Binding to Membrane Homogenates or Intact Cultured Cells | Springer Nature Experiments [experiments.springernature.com]
- 2. ijrpr.com [ijrpr.com]
- 3. trukava.com [trukava.com]
- 4. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 5. Traditional Methods of Kava Preparation and Consum.. [orusocial.com]
- 6. thenaturopathicherbalist.com [thenaturopathicherbalist.com]
- 7. taylorfrancis.com [taylorfrancis.com]
- 8. foodstandards.gov.au [foodstandards.gov.au]
- 9. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 10. Kavalactone content and chemotype of kava beverages prepared from roots and rhizomes of Isa and Mahakea varieties and extraction efficiency of kavalactones using different solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Neurotransmitter Transporter Assay Kit | Molecular Devices [moleculardevices.com]
- 12. Piper methysticum (kava kava) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Methysticin and 7,8-Dihydromethysticin are Two Major Kavalactones in Kava Extract to Induce CYP1A1 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. An Updated Review on the Psychoactive, Toxic and Anticancer Properties of Kava [mdpi.com]
Methodological & Application
Application Note & Protocol: HPLC Analysis of (R)-Dihydromethysticin
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-Dihydromethysticin is one of the six major kavalactones found in the kava plant (Piper methysticum). These compounds are of significant interest due to their potential anxiolytic and sedative effects, which are attributed to their modulation of gamma-aminobutyric acid (GABA) pathways in the brain.[1] Accurate and reliable quantification of individual kavalactones, such as (R)-Dihydromethysticin, is crucial for the quality control of kava-based products and for research into their pharmacological activities. High-Performance Liquid Chromatography (HPLC) is a widely accepted and effective technique for the analysis of these compounds.[2][3]
This document provides a detailed protocol for the analysis of (R)-Dihydromethysticin using a reversed-phase HPLC (RP-HPLC) method. RP-HPLC is a popular choice for the analysis of natural products due to its versatility in separating compounds with a wide range of polarities.[4][5]
Principle of the Method
Reversed-phase HPLC separates analytes based on their hydrophobicity. A nonpolar stationary phase (typically C8 or C18) is used with a polar mobile phase. Less polar compounds, like Dihydromethysticin, will have a stronger interaction with the stationary phase and thus a longer retention time. By using a suitable mobile phase composition and a UV detector, (R)-Dihydromethysticin can be effectively separated from other kavalactones and quantified.
Materials and Reagents
-
(R)-Dihydromethysticin analytical standard: (Purity ≥90.0%)
-
Methanol: HPLC grade
-
Acetonitrile: HPLC grade
-
Water: HPLC grade or ultrapure water
-
Acetic Acid: Glacial, analytical grade
-
Sample: Kava root extract, finished kava product, or isolated compound.
Instrumentation and Chromatographic Conditions
Several HPLC and UHPLC methods have been successfully employed for the analysis of kavalactones. Below are two validated methods that can be adapted for the specific analysis of (R)-Dihydromethysticin.
Method 1: UHPLC-UV [6]
| Parameter | Specification |
| Instrument | Ultra-High-Performance Liquid Chromatography (UHPLC) system with UV detector |
| Column | Acquity HSS T3 (100 mm × 2.1 mm, 1.8 µm) |
| Mobile Phase | Gradient elution (specific gradient profile should be optimized) |
| Column Temperature | 60 °C |
| Detection Wavelength | 240 nm and 355 nm[3] |
| Run Time | Approximately 15 minutes for separation of six major kavalactones and three flavokavains[6] |
Method 2: HPLC-UV [7]
| Parameter | Specification |
| Instrument | High-Performance Liquid Chromatography (HPLC) system with UV detector |
| Column | YMCbasic S-5 (or equivalent C18 column) |
| Mobile Phase | Isocratic: Methanol–Acetonitrile–Water–Acetic Acid (20:20:60:0.1, v/v) |
| Column Temperature | 40 °C |
| Flow Rate | (Not specified, typically 1.0 mL/min for standard HPLC) |
| Detection Wavelength | (Not specified, 240 nm is a common wavelength for kavalactones) |
| Run Time | Approximately 35 minutes for separation of six major kavalactones[7] |
Experimental Protocol
5.1. Standard Solution Preparation
-
Accurately weigh a known amount of (R)-Dihydromethysticin analytical standard.
-
Dissolve the standard in methanol or acetonitrile to prepare a stock solution of a known concentration (e.g., 1 mg/mL).
-
Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to cover a linear range (e.g., 0.5–75 µg/mL).[3][6]
5.2. Sample Preparation
The sample preparation method may vary depending on the matrix (e.g., raw plant material, extract, capsule).
-
For Kava Root Powder:
-
Accurately weigh about 750 mg of the ground kava root.
-
Add 50 mL of an extraction solvent (e.g., 70:30 methanol:water).
-
Sonicate for 60 minutes.
-
Centrifuge the mixture at 4000 rpm for 5 minutes.
-
Filter the supernatant through a 0.2 µm or 0.45 µm syringe filter prior to injection.
-
-
For Kava Capsules:
-
Empty and weigh the contents of a representative number of capsules.
-
Follow the same extraction procedure as for the kava root powder.
-
5.3. HPLC Analysis
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure there are no interfering peaks.
-
Inject the prepared standard solutions in increasing order of concentration.
-
Inject the prepared sample solutions.
-
After each injection, allow the chromatogram to run for the specified time to elute all components.
5.4. Data Analysis
-
Identify the peak corresponding to (R)-Dihydromethysticin in the sample chromatogram by comparing its retention time with that of the analytical standard.
-
Construct a calibration curve by plotting the peak area of the standards against their known concentrations.
-
Determine the concentration of (R)-Dihydromethysticin in the sample by interpolating its peak area on the calibration curve.
-
Calculate the final concentration in the original sample, taking into account the initial sample weight and dilution factors.
Quantitative Data Summary
The following table summarizes the quantitative performance of a validated UHPLC-UV method for the analysis of major kavalactones, including Dihydromethysticin (DHM).[6]
| Analyte | Linearity Range (µg/mL) | Limit of Quantification (LOQ) (µg/mL) | Average Recovery (%) |
| Methysticin | 0.5 - 75 | 0.454 | 99.0 - 102.3 |
| Dihydromethysticin (DHM) | 0.5 - 75 | 0.480 | 99.0 - 102.3 |
| Kavain | 0.5 - 75 | 0.277 | 99.0 - 102.3 |
| Dihydrokavain (DHK) | 0.5 - 75 | 0.686 | 99.0 - 102.3 |
| Yangonin | 0.5 - 75 | 0.422 | 99.0 - 102.3 |
| Desmethoxyyangonin (DMY) | 0.5 - 75 | 0.189 | 99.0 - 102.3 |
Experimental Workflow Diagram
Caption: Experimental workflow for the HPLC analysis of (R)-Dihydromethysticin.
Conclusion
The described HPLC and UHPLC methods provide a reliable and accurate approach for the quantitative analysis of (R)-Dihydromethysticin in various sample matrices. Adherence to the detailed protocol, including proper standard and sample preparation, is essential for obtaining reproducible results. The choice between HPLC and UHPLC will depend on the available instrumentation and the desired analysis time, with UHPLC offering a significantly faster separation.[2][6]
References
- 1. Dihydromethysticin | 19902-91-1 | FD76570 | Biosynth [biosynth.com]
- 2. thieme-connect.com [thieme-connect.com]
- 3. researchgate.net [researchgate.net]
- 4. Reversed-Phase Chromatography Overview - Creative Proteomics [creative-proteomics.com]
- 5. Reverse-phase HPLC method for measuring polarity distributions of natural organic matter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A UHPLC-UV Method Development and Validation for Determining Kavalactones and Flavokavains in Piper methysticum (Kava) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. static1.squarespace.com [static1.squarespace.com]
Application Notes and Protocols for the Quantification of Dihydromethysticin in Kava Extracts
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the accurate quantification of dihydromethysticin, a key psychoactive kavalactone found in Piper methysticum (kava) extracts. The protocols outlined below are essential for quality control, standardization, and research into the pharmacological properties of kava-derived products.
Introduction
Kava is a plant native to the Pacific Islands, traditionally consumed for its calming and anxiolytic effects.[[“]][2] The primary active compounds in kava are kavalactones, with dihydromethysticin (DHM) being one of the six major kavalactones responsible for the plant's pharmacological activity.[2][3] Accurate quantification of DHM is crucial as the relative abundance of different kavalactones can influence the physiological effects of the extract. For instance, cultivars high in dihydromethysticin and dihydrokavain have been associated with nausea.[4] These application notes detail validated analytical methods for the determination of DHM in kava raw materials and finished products.
Analytical Methodologies
Several analytical techniques are suitable for the quantification of dihydromethysticin in kava extracts. The most common and validated methods include High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Gas Chromatography-Mass Spectrometry (GC-MS). Ultra-High-Performance Liquid Chromatography (UHPLC) offers faster analysis times.[4][5]
High-Performance Liquid Chromatography (HPLC-UV)
HPLC-UV is a robust and widely used method for the simultaneous quantification of multiple kavalactones, including dihydromethysticin.
Protocol: Quantification of Dihydromethysticin by HPLC-UV
This protocol is based on established and validated methods for the analysis of kavalactones in kava extracts.[6][7]
1. Sample Preparation and Extraction:
-
Raw Material (Kava Root):
-
Wash fresh kava roots and rhizomes under cold running water and cut them into small pieces.[8]
-
Sun-dry the pieces for approximately three days.[8]
-
Grind the dried material into a fine powder (<2 mm particle size).[8]
-
Weigh 10g of the kava powder and transfer it to a 50ml polypropylene centrifuge tube.[8]
-
Add 30ml of acetone to the tube.[8]
-
Sonicate the mixture in a water bath for 30 minutes.[8]
-
Centrifuge at 4500 rpm for 10 minutes.[8]
-
Collect the supernatant for analysis.[8]
-
-
Finished Products (Capsules, Tinctures):
-
For capsules, accurately weigh the contents. For tinctures, accurately measure the volume.
-
Extract the sample with methanol followed by acetone.[6]
-
Filter the extract through a 0.45 µm syringe filter prior to injection.
-
2. Chromatographic Conditions:
-
Column: Agilent Poroshell C18 or equivalent.[6]
-
Mobile Phase: A gradient separation using a mixture of water, methanol, and acetonitrile is common. A specific isocratic method uses water/methanol/acetonitrile/2-propanol (66:07:09:18 v/v/v/v).[7]
-
Flow Rate: Typically 1.0 mL/min.[9]
-
Detection Wavelength: 245 nm and 350 nm. Dihydromethysticin is typically detected at 240 nm.[6][7][8]
-
Column Temperature: Maintained at a constant temperature, for example, 40°C.[10]
-
Injection Volume: 2-20 µL.
3. Calibration:
-
Prepare a stock solution of certified dihydromethysticin reference standard in methanol.
-
Create a series of calibration standards by serial dilution of the stock solution to cover a linear range (e.g., 0.5–75 μg/mL).[5]
-
Inject the standards and construct a calibration curve by plotting the peak area against the concentration.
4. Quantification:
-
Inject the prepared sample extract.
-
Identify the dihydromethysticin peak based on its retention time compared to the standard.
-
Quantify the amount of dihydromethysticin in the sample using the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is another powerful technique for the analysis of kavalactones. However, thermal degradation of some kavalactones, such as methysticin, can be a concern.[11][12]
Protocol: Qualitative and Quantitative Analysis by GC-MS
This protocol is adapted from methodologies used for the identification and quantification of kavalactones.[13][14]
1. Sample Preparation and Extraction:
-
Follow the same extraction procedure as for HPLC, using acetone as the solvent.[13]
2. GC-MS Conditions:
-
Injector Temperature: 250°C.[9]
-
Carrier Gas: Helium at a flow rate of 1 mL/min.[9]
-
Oven Temperature Program: Start at 120°C for 1 minute, then ramp to 300°C at a rate of 10°C/min, and hold for 5 minutes.[9]
-
Mass Spectrometer: Operate in electron impact (EI) mode.
-
Injection Mode: Splitless.[9]
3. Identification and Quantification:
-
Dihydromethysticin can be identified by its characteristic retention time (approximately 19.8-23.7 minutes under certain conditions) and mass spectrum.[13]
-
For quantification, an internal standard such as octadecane can be used.[9] A calibration curve is constructed using a dihydromethysticin standard.
Data Presentation
The following tables summarize quantitative data for dihydromethysticin and other major kavalactones from various sources. This allows for a comparative overview of analytical performance and typical kavalactone content.
Table 1: HPLC Method Performance for Kavalactone Quantification
| Analyte | Limit of Quantification (µg/mL)[6] | Limit of Quantification (µg/mL)[5] | Recovery (%)[6] |
|---|---|---|---|
| Dihydromethysticin | < 1.2 | 0.480 | 92 - 105 |
| Methysticin | < 1.2 | 0.454 | 92 - 105 |
| Kavain | < 1.2 | 0.277 | 92 - 105 |
| Dihydrokavain | < 1.2 | 0.686 | 92 - 105 |
| Yangonin | < 1.2 | 0.422 | 92 - 105 |
| Desmethoxyyangonin | < 1.2 | 0.189 | 92 - 105 |
Table 2: Dihydromethysticin Content in Different Kava Plant Parts and Extracts
| Sample Type | Dihydromethysticin Content | Analytical Method | Reference |
|---|---|---|---|
| Lateral Roots | Highest content compared to crown roots and stems | GC-MS | [14] |
| Crown with no peel | Higher than in crown root peel for DHM | GC-MS | [14] |
| Isa Root Beverages | High levels, part of the dominant chemotype 254631 | GC-MS | [9] |
| Mahakea Root Beverages | Lower levels, part of chemotype 432615 | GC-MS | [9] |
| Commercial Kava Products | Highly variable content | UPLC-MS/MS |[15][16] |
Signaling Pathways and Experimental Workflows
The pharmacological effects of dihydromethysticin and other kavalactones are mediated through various signaling pathways. Understanding these pathways is crucial for drug development.
General Kavalactone Signaling Pathways
Kavalactones are known to modulate several neurotransmitter systems, primarily through their interaction with GABA-A receptors.[[“]][2] They can also inhibit the reuptake of norepinephrine and dopamine and interact with cannabinoid (CB1) receptors.[2][17]
Caption: Overview of major signaling pathways modulated by kavalactones.
Dihydromethysticin-Specific Anticancer Signaling Pathway
Recent research has highlighted the potential of dihydromethysticin in cancer therapy, particularly in colorectal cancer and leukemia. It has been shown to suppress tumor growth via the NLRC3/PI3K and JAK/STAT pathways.[18]
Caption: DHM's inhibitory effect on cancer cell growth via NLRC3/PI3K and JAK/STAT pathways.
Experimental Workflow for Dihydromethysticin Quantification
The following diagram illustrates the logical flow of the experimental process for quantifying dihydromethysticin in a kava sample.
Caption: Workflow for quantifying dihydromethysticin in kava extracts.
References
- 1. What is Kava mechanism of action? - Consensus [consensus.app]
- 2. Kava - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. thieme-connect.com [thieme-connect.com]
- 5. A UHPLC-UV Method Development and Validation for Determining Kavalactones and Flavokavains in Piper methysticum (Kava) [mdpi.com]
- 6. Single-Lab Validation for Determination of Kavalactones and Flavokavains in Piper methysticum (Kava) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Simultaneous quantitation of kavalactones in kava dry extracts: comparison of multi-standards and single standard validation approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. fao.org [fao.org]
- 9. Kavalactone content and chemotype of kava beverages prepared from roots and rhizomes of Isa and Mahakea varieties and extraction efficiency of kavalactones using different solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. static1.squarespace.com [static1.squarespace.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. DigitalCommons@Kennesaw State University - Symposium of Student Scholars: Qualitative Analysis of Kavalactones in Various Kava Samples Using GC-MS and DART-MS [digitalcommons.kennesaw.edu]
- 14. academic.oup.com [academic.oup.com]
- 15. Characterization of Different Forms of Kava (Piper methysticum) Products by UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Kavalactone - Wikipedia [en.wikipedia.org]
- 18. Dihydromethysticin, a natural molecule from Kava, suppresses the growth of colorectal cancer via the NLRC3/PI3K pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Experimental Design for Dihydromethysticin in Mice: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the in vivo experimental design for studying Dihydromethysticin (DHM) in mouse models. DHM, a kavalactone found in the kava plant, has garnered significant interest for its potential therapeutic applications, including cancer chemoprevention, neuroprotection, and its anxiolytic and analgesic properties. This document outlines detailed protocols for various research applications, summarizes key quantitative data, and provides visual representations of associated signaling pathways and experimental workflows.
Applications of Dihydromethysticin in Mice
Dihydromethysticin has been investigated in mice for several potential therapeutic uses:
-
Cancer Chemoprevention: DHM has shown remarkable efficacy in preventing lung and colorectal cancer in mouse models.[1][2] It has been demonstrated to reduce the formation of DNA adducts, enhance the detoxification of carcinogens, and modulate cancer-related signaling pathways.[1][2]
-
Neuroprotection: While direct in vivo studies on DHM for neuroprotection are emerging, related kavalactones like methysticin have shown neuroprotective effects in mouse models of Alzheimer's disease by activating the Nrf2 pathway and reducing neuroinflammation.[3][4] DHM's known interactions with neuronal receptors suggest its potential in this area.
-
Anxiolytic and Analgesic Effects: Kava extracts containing DHM have been shown to produce anxiolytic-like and sedative effects in mice.[5] The analgesic properties of kavalactones are also under investigation, with studies employing standard pain models.
General Considerations for In Vivo Studies
Animal Models: The choice of mouse strain will depend on the specific application. For example, A/J mice are commonly used for lung cancer induction studies with carcinogens like NNK.[1] For colorectal cancer studies involving human cell lines, immunodeficient mice (e.g., nude mice) are used for xenograft models.[2] For neurodegenerative disease models, transgenic mice expressing disease-related proteins (e.g., APP/Psen1 for Alzheimer's disease) are appropriate.[3][4] For general toxicity, pharmacokinetic, and behavioral studies, standard inbred strains like C57BL/6 or BALB/c can be used.
Dihydromethysticin Administration: DHM can be administered through two primary routes in mice:
-
Oral Gavage: This method allows for precise dosing at specific time points. DHM is typically dissolved or suspended in a vehicle such as corn oil or a solution of 2% methylcellulose + 0.5% Tween 80.
-
Dietary Admixture: For chronic studies, DHM can be mixed into the rodent diet at a specified concentration (e.g., mg/g of diet). This method mimics continuous exposure.
Quantitative Data Summary
The following tables summarize the available quantitative data for Dihydromethysticin from in vivo studies in mice.
Table 1: Pharmacokinetic Parameters of Kavalactones (including Dihydromethysticin) in Rodents
| Parameter | Value | Species | Route of Administration | Notes |
| Time to Maximum Concentration (Tmax) | 1–3 hours[2] | Human | Oral | Data for a standardized kava extract. |
| Systemic Exposure Order | dihydrokavain > dihydromethysticin > kavain > methysticin > yangonin[2] | Human | Oral | Based on a study with a standardized kava extract. |
| Plasma Concentration | 0.2-0.3 µM[1] | Human | Oral | In volunteers given 225mg/day total kavalactones. |
| Hepatic Concentration | May be considerably higher than plasma.[1] | Human | Oral | Inferred from studies. |
Table 2: Dose-Response Data for Dihydromethysticin in Cancer Chemoprevention
| Mouse Model | Carcinogen | DHM Dose | Administration Route | Efficacy | Reference |
| A/J Mice | NNK | 0.05 mg/g of diet (50 ppm) | Dietary | 97% reduction in lung adenoma multiplicity. | [6] |
| A/J Mice | NNK | 0.8 mg/mouse (~32 mg/kg) | Oral Gavage | 100% inhibition of lung adenoma when given 3 and 8 hours before NNK. | [7] |
| Ectopic Human CRC Model | - | Not specified | Not specified | Inhibits tumor growth and angiogenesis. | [2] |
Table 3: Toxicity Data for Dihydromethysticin in Mice
| Parameter | Value | Species | Duration | Notes | Reference |
| No-Observed-Adverse-Effect Level (NOAEL) | 30 mg/kg/day[8] | CD-1 Mice | 3 months | Oral gavage administration. At ≥ 60 mg/kg/day, mortality and CNS signs were observed. | [8] |
| 17-Week Safety Study | No adverse effects at 0.5 mg/g of diet. | A/J Mice | 17 weeks | This dose is at least 10 times the minimum effective dose for chemoprevention.[6] | [6] |
| LD50 (Oral) | Not Determined | - | - | - |
Experimental Protocols
Cancer Chemoprevention: Lung Adenoma Model
Objective: To evaluate the efficacy of DHM in preventing carcinogen-induced lung tumors in A/J mice.
Materials:
-
A/J mice (female, 5-6 weeks old)
-
4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK)
-
Dihydromethysticin (DHM)
-
Vehicle (e.g., corn oil for oral gavage, or powdered diet for admixture)
-
Standard laboratory equipment for animal handling, injection, and necropsy.
Protocol:
-
Acclimation: Acclimate mice for one week upon arrival.
-
DHM Administration (Choose one method):
-
Dietary Admixture:
-
Prepare diets containing DHM at desired concentrations (e.g., 0.05 mg/g).
-
Provide the DHM-containing diet to the treatment group for 7 days prior to NNK administration and throughout the study.
-
-
Oral Gavage:
-
Prepare a solution/suspension of DHM in the chosen vehicle.
-
Administer DHM by oral gavage at the desired dose (e.g., 0.8 mg/mouse) at specific time points before NNK injection (e.g., 1, 3, 8, or 16 hours prior).[7]
-
-
-
Carcinogen Induction:
-
Administer a single intraperitoneal (i.p.) injection of NNK (e.g., 100 mg/kg body weight) dissolved in saline.
-
-
Monitoring:
-
Monitor the animals for any signs of toxicity.
-
Record body weights weekly.
-
-
Termination and Tissue Collection:
-
Euthanize the mice 16 weeks after NNK administration.
-
Perform a necropsy and carefully examine the lungs for tumors.
-
Count the number of surface lung adenomas.
-
Collect lung tissue for histopathological analysis and measurement of DNA adducts.
-
Neuroprotection: Ischemic Stroke Model (Adapted from similar compounds)
Objective: To assess the neuroprotective effects of DHM in a mouse model of focal cerebral ischemia.
Materials:
-
C57BL/6 mice (male, 8-10 weeks old)
-
Dihydromethysticin (DHM)
-
Vehicle (e.g., saline with 1% Tween 80)
-
Anesthesia (e.g., isoflurane)
-
Surgical equipment for Middle Cerebral Artery Occlusion (MCAO).
-
2,3,5-triphenyltetrazolium chloride (TTC) for infarct size measurement.
Protocol:
-
DHM Administration:
-
Administer DHM or vehicle via intraperitoneal (i.p.) injection or oral gavage at the desired dose and time point relative to the MCAO procedure (e.g., 30 minutes before or immediately after reperfusion).
-
-
Middle Cerebral Artery Occlusion (MCAO):
-
Neurological Deficit Scoring:
-
At 24 hours after MCAO, evaluate the neurological deficit of each mouse using a standardized scoring system.
-
-
Infarct Volume Measurement:
-
Euthanize the mice at 24 or 48 hours post-MCAO.
-
Harvest the brains and slice them into coronal sections.
-
Stain the sections with TTC to visualize the infarct area.
-
Quantify the infarct volume using image analysis software.
-
-
Histological and Molecular Analysis:
-
Collect brain tissue for analysis of markers of inflammation, apoptosis, and oxidative stress.
-
Behavioral Assessment: Anxiolytic Activity
Objective: To evaluate the anxiolytic-like effects of DHM in mice using the elevated plus-maze test.
Materials:
-
BALB/c mice (male, 8-10 weeks old)
-
Dihydromethysticin (DHM)
-
Vehicle (e.g., saline with 1% Tween 80)
-
Elevated plus-maze apparatus
-
Video tracking software
Protocol:
-
Acclimation: Handle the mice for several days before the test to reduce stress.
-
DHM Administration:
-
Administer DHM or vehicle via i.p. injection or oral gavage 30-60 minutes before the test.
-
-
Elevated Plus-Maze Test:
-
Data Analysis:
-
Analyze the video recordings to determine the time spent in the open arms and closed arms, and the number of entries into each arm.
-
An increase in the time spent in and/or entries into the open arms is indicative of an anxiolytic-like effect.
-
Behavioral Assessment: Analgesic Activity
Objective: To assess the analgesic properties of DHM using the hot plate test.
Materials:
-
Swiss albino mice (male, 6-8 weeks old)
-
Dihydromethysticin (DHM)
-
Vehicle (e.g., saline)
-
Hot plate apparatus set to a constant temperature (e.g., 55 ± 0.5°C).
-
Positive control (e.g., morphine)
Protocol:
-
Baseline Latency:
-
Place each mouse individually on the hot plate and measure the time it takes for the animal to exhibit a pain response (e.g., licking a paw or jumping). This is the baseline latency.
-
A cut-off time (e.g., 30 seconds) should be set to prevent tissue damage.
-
-
DHM Administration:
-
Administer DHM, vehicle, or the positive control via i.p. injection or oral gavage.
-
-
Post-treatment Latency:
-
Data Analysis:
-
An increase in the reaction latency compared to the vehicle-treated group indicates an analgesic effect.
-
Signaling Pathways and Experimental Workflows
Dihydromethysticin and the NLRC3/PI3K Signaling Pathway in Colorectal Cancer
Dihydromethysticin has been shown to inhibit the growth of colorectal cancer cells by modulating the NLRC3/PI3K pathway. DHM appears to activate NLRC3, which in turn inhibits the PI3K/Akt pathway, leading to cell cycle arrest and apoptosis.[1]
Dihydromethysticin and the Aryl Hydrocarbon Receptor (AhR) Signaling Pathway
Dihydromethysticin can act as a ligand for the Aryl Hydrocarbon Receptor (AhR). Upon binding, the DHM-AhR complex translocates to the nucleus, dimerizes with ARNT, and binds to Xenobiotic Response Elements (XREs) in the DNA, leading to the transcription of target genes, including the drug-metabolizing enzyme CYP1A1.[19][20][21]
Experimental Workflow for In Vivo DHM Study
The following diagram illustrates a general workflow for an in vivo study of DHM in mice, from animal selection to data analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Oral administration of methysticin improves cognitive deficits in a mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. oral ld50 values: Topics by Science.gov [science.gov]
- 7. A novel hot-plate test sensitive to hyperalgesic stimuli and non-opioid analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dihydromethysticin, a natural molecule from Kava, suppresses the growth of colorectal cancer via the NLRC3/PI3K pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Mouse Model of Middle Cerebral Artery Occlusion - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. youtube.com [youtube.com]
- 13. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Behavior of Male and Female C57BL/6J Mice Is More Consistent with Repeated Trials in the Elevated Zero Maze than in the Elevated Plus Maze [frontiersin.org]
- 15. The local antinociceptive actions of nonsteroidal antiinflammatory drugs in the mouse radiant heat tail-flick test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Evaluation of Analgesic Activity of the Methanol Extract from the Leaves of Arum Palaestinum in Mice and Rats – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 17. Frontiers | Behavior in the elevated plus maze is differentially affected by testing conditions in rats under and over three weeks of age [frontiersin.org]
- 18. Frontiers | Methods Used to Evaluate Pain Behaviors in Rodents [frontiersin.org]
- 19. Methysticin and 7,8-Dihydromethysticin are Two Major Kavalactones in Kava Extract to Induce CYP1A1 - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Methysticin and 7,8-dihydromethysticin are two major kavalactones in kava extract to induce CYP1A1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Application Notes and Protocols: (R)-Dihydromethysticin in a Colorectal Cancer Mouse Model
Audience: Researchers, scientists, and drug development professionals.
Introduction: (R)-Dihydromethysticin (DHM), a natural kavalactone derived from the kava plant (Piper methysticum), has demonstrated significant anti-tumor activity in preclinical models of colorectal cancer (CRC).[1][2] This document provides detailed application notes and protocols for the use of (R)-Dihydromethysticin in a colorectal cancer xenograft mouse model, based on published research. The primary mechanism of action involves the upregulation of Nucleotide-binding oligomerization domain-like receptor C3 (NLRC3) and subsequent inhibition of the PI3K/mTOR signaling pathway.[1][3]
Data Presentation
Table 1: In Vivo Dosage and Efficacy of (R)-Dihydromethysticin in a Colorectal Cancer Mouse Model
| Parameter | Details | Reference |
| Compound | (R)-Dihydromethysticin | [3] |
| Mouse Strain | BALB/c nude mice | [3] |
| Tumor Model | Subcutaneous human colorectal cancer xenograft | [1][2][3] |
| Dosage | 10 mg/kg | [3] |
| Administration Route | Intraperitoneal (i.p.) injection | [3] |
| Frequency | Daily | [3] |
| Duration | 4 weeks | [3] |
| Observed Effects | - Reduced tumor volume- Decreased Ki-67 expression (proliferation marker)- Decreased CD31 expression (angiogenesis marker)- Increased TUNEL-positive cells (apoptosis)- Upregulation of NLRC3 in tumors- Downregulation of p-PI3K and p-mTOR in tumors | [3] |
| Toxicity | No apparent toxicity observed | [3] |
Experimental Protocols
Preparation of (R)-Dihydromethysticin Formulation for Injection
This protocol is based on a standard method for preparing a water-insoluble compound for intraperitoneal injection in mice.
Materials:
-
(R)-Dihydromethysticin powder
-
Dimethyl sulfoxide (DMSO)
-
PEG300 (Polyethylene glycol 300)
-
Tween-80
-
Sterile Saline (0.9% NaCl)
Procedure:
-
Prepare a stock solution of (R)-Dihydromethysticin in DMSO (e.g., 25 mg/mL).
-
To prepare the final working solution for injection, take the required volume of the DMSO stock solution.
-
Add PEG300 to the DMSO stock solution and mix thoroughly. A common ratio is 1 part DMSO stock to 4 parts PEG300.
-
Add Tween-80 to the mixture and mix until uniform. A common ratio is 0.5 parts Tween-80.
-
Add sterile saline to the mixture to achieve the final desired concentration (e.g., to make the final volume 10 parts).
-
The final vehicle composition would be, for example, 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
Ensure the final solution is clear and free of precipitates before injection.
Note: The final concentration should be calculated to deliver 10 mg/kg of (R)-Dihydromethysticin in a suitable injection volume for a mouse (e.g., 100 µL per 20 g mouse).
Colorectal Cancer Xenograft Mouse Model Protocol
Animal Model:
-
Species: Mouse
-
Strain: BALB/c nude (athymic), 4-6 weeks old, male.
Cell Culture:
-
Use a human colorectal cancer cell line (e.g., DLD-1, HCT-116).
-
Culture the cells in the recommended medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
Tumor Cell Implantation:
-
Harvest the colorectal cancer cells during their exponential growth phase.
-
Wash the cells with sterile phosphate-buffered saline (PBS).
-
Resuspend the cells in sterile PBS or serum-free medium at a concentration of 2 x 10^7 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (2 x 10^6 cells) into the flank of each mouse.
Treatment Protocol:
-
Allow the tumors to grow to a palpable size (e.g., 50-100 mm³). This typically takes 7-10 days.
-
Randomly divide the mice into a control group and a treatment group.
-
Treatment Group: Administer (R)-Dihydromethysticin at 10 mg/kg via intraperitoneal injection daily for 4 weeks.[3]
-
Control Group: Administer the vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline) following the same schedule and route.
-
Monitor the body weight of the mice and tumor size 2-3 times per week. Tumor volume can be calculated using the formula: Volume = (Length x Width²) / 2.
-
At the end of the 4-week treatment period, euthanize the mice and excise the tumors for further analysis.
Immunohistochemical Analysis of Tumor Tissue
Procedure:
-
Fix the excised tumors in 10% formalin and embed them in paraffin.
-
Cut the paraffin blocks into 4-5 µm sections.
-
Deparaffinize and rehydrate the sections.
-
Perform antigen retrieval using an appropriate buffer (e.g., citrate buffer, pH 6.0).
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Incubate the sections with primary antibodies against Ki-67 (for proliferation) and CD31 (for angiogenesis).
-
Incubate with a secondary antibody conjugated to horseradish peroxidase (HRP).
-
Develop the signal using a DAB substrate kit.
-
Counterstain with hematoxylin.
-
Dehydrate, clear, and mount the slides.
-
Analyze the slides under a microscope and quantify the staining.
TUNEL Assay for Apoptosis
Procedure:
-
Use a commercially available TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay kit.
-
Follow the manufacturer's instructions for deparaffinizing and rehydrating the tumor sections.
-
Perform the enzymatic labeling of DNA strand breaks.
-
Use a fluorescent detection system to visualize the apoptotic cells.
-
Counterstain the nuclei with DAPI.
-
Analyze the sections using a fluorescence microscope and quantify the percentage of TUNEL-positive cells.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: (R)-Dihydromethysticin signaling pathway in colorectal cancer.
Experimental Workflow Diagram
Caption: Experimental workflow for the in vivo study.
References
Application Notes and Protocols for Dihydromethysticin Treatment in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydromethysticin (DHM), a naturally occurring kavalactone found in the kava plant (Piper methysticum), has garnered significant interest in the scientific community for its diverse pharmacological activities. These include anxiolytic, neuroprotective, and notably, anticancer properties. In vitro and in vivo studies have demonstrated DHM's ability to inhibit cancer cell proliferation, induce apoptosis, and cause cell cycle arrest in various cancer types, including colorectal cancer and leukemia.[1][2][3] Its mechanism of action involves the modulation of several key signaling pathways, making it a promising candidate for further investigation in drug development.
These application notes provide detailed protocols for studying the effects of Dihydromethysticin in a cell culture setting. The following sections outline procedures for cell treatment, viability and apoptosis assays, and analysis of key signaling pathways.
Data Presentation
Table 1: Summary of Dihydromethysticin In Vitro Efficacy
| Cell Line | Cancer Type | Assay | Endpoint | Concentration/Result | Reference |
| Colorectal Cancer Cells | Colorectal Cancer | Proliferation Assay | Inhibition | 0-400 µM (concentration-dependent) | [4] |
| Colorectal Cancer Cells | Colorectal Cancer | Apoptosis Assay | Induction | 0-400 µM (concentration-dependent) | [4] |
| Colorectal Cancer Cells | Colorectal Cancer | Cell Cycle Analysis | G0/G1 Arrest | 0-400 µM (concentration-dependent) | [4] |
| HL-60 | Leukemia | Proliferation Assay | Inhibition | Concentration- and time-dependent | [4] |
| Hepa1c1c7 | Mouse Hepatoma | CYP1A1 Gene Expression | Induction | 25 µM (~23-fold induction) | [5] |
| Hepa1c1c7 | Mouse Hepatoma | CYP1A1 Protein Expression | Induction | Concentration-dependent (up to 7.9-fold) | [6] |
Experimental Protocols
Preparation of Dihydromethysticin Stock Solution
Dihydromethysticin is sparingly soluble in aqueous solutions and requires an organic solvent for the preparation of a stock solution suitable for cell culture experiments. Dimethyl sulfoxide (DMSO) is the recommended solvent.[7][8]
Materials:
-
Dihydromethysticin (DHM) powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Protocol:
-
Prepare a 10 mM stock solution of DHM in 100% DMSO. For example, dissolve 2.76 mg of DHM (Molecular Weight: 276.29 g/mol ) in 1 mL of DMSO.
-
Vortex or sonicate briefly to ensure complete dissolution.[4]
-
Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for long-term use.
Note: The final concentration of DMSO in the cell culture medium should be kept below 0.5%, and ideally at or below 0.1%, to avoid solvent-induced cytotoxicity.[8][9] A vehicle control (medium with the same final concentration of DMSO) should be included in all experiments.
Cell Culture and Dihydromethysticin Treatment
Materials:
-
Cancer cell line of interest (e.g., colorectal, leukemia cell lines)
-
Complete cell culture medium (specific to the cell line)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution (for adherent cells)
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks or plates
-
DHM stock solution (10 mM in DMSO)
Protocol:
-
Culture the cells in a humidified incubator at 37°C with 5% CO2.
-
For experiments, seed the cells in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for protein extraction).
-
Allow the cells to adhere and reach the desired confluency (typically 70-80%).
-
Prepare working solutions of DHM by diluting the 10 mM stock solution in a complete culture medium to the desired final concentrations (e.g., 10, 25, 50, 100 µM). Ensure the final DMSO concentration is consistent across all treatments and the vehicle control.
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of DHM or the vehicle control.
-
Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours), depending on the specific assay.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[10][11]
Materials:
-
Cells treated with DHM in a 96-well plate
-
MTT solution (5 mg/mL in PBS)
-
DMSO or solubilization buffer
-
Microplate reader
Protocol:
-
After the DHM treatment period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C to allow the formation of formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of DMSO or a suitable solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[3]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the binding of Annexin V to exposed phosphatidylserine and the uptake of propidium iodide (PI) by cells with compromised membranes.[1][12][13][14]
Materials:
-
Cells treated with DHM
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Protocol:
-
Harvest the cells (including any floating cells) by trypsinization (for adherent cells) or centrifugation.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[12]
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Western Blot Analysis for Signaling Pathways
Western blotting is used to detect specific proteins in a sample and can be used to analyze the activation or inhibition of signaling pathways such as PI3K/Akt and JAK/STAT.
Materials:
-
Cells treated with DHM
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-STAT3, anti-STAT3, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
After DHM treatment, wash the cells with cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the ECL substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to a loading control like β-actin.
Visualizations
Signaling Pathways and Experimental Workflow
Caption: Dihydromethysticin signaling pathways.
References
- 1. Annexin V Staining Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. academic.oup.com [academic.oup.com]
- 6. PI3K/AKT signalling pathway panel (ab283852) | Abcam [abcam.com]
- 7. researchgate.net [researchgate.net]
- 8. lifetein.com [lifetein.com]
- 9. lifetein.com [lifetein.com]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 12. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 13. creative-diagnostics.com [creative-diagnostics.com]
- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method [bio-protocol.org]
Investigating the NLRC3/PI3K Pathway with Dihydromethysticin: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydromethysticin (DHM), a natural kavalactone derived from the kava plant, has demonstrated significant anti-tumor effects in colorectal cancer (CRC).[1][2] Emerging evidence indicates that DHM exerts its therapeutic effects by modulating the Nucleotide-binding Oligomerization Domain-like Receptor family CARD domain containing 3 (NLRC3)/Phosphoinositide 3-Kinase (PI3K) signaling pathway.[1][2] NLRC3, a member of the NLR family of intracellular sensors, functions as a negative regulator of inflammatory signaling and tumorigenesis.[1] In the context of CRC, DHM activates NLRC3, which in turn inhibits the PI3K/Akt/mTOR signaling cascade, a critical pathway for cell survival, proliferation, and growth. This inhibition leads to decreased cell proliferation, migration, and invasion, and promotes apoptosis and cell cycle arrest in CRC cells.[1][2]
These application notes provide a comprehensive overview of the experimental methodologies to investigate the effects of Dihydromethysticin on the NLRC3/PI3K pathway in colorectal cancer cells. The included protocols are intended to guide researchers in designing and executing experiments to further elucidate the mechanism of action of DHM and to explore its potential as a therapeutic agent.
Data Presentation
Table 1: In Vitro Efficacy of Dihydromethysticin on Colorectal Cancer Cell Lines
| Cell Line | Treatment Duration | IC50 (µM) | Effect | Reference |
| HCT116 | 24h | Not explicitly stated, but significant viability reduction at 25, 50, 100 µM | Inhibition of cell viability | [1] |
| LoVo | 24h | Not explicitly stated, but significant viability reduction at 25, 50, 100 µM | Inhibition of cell viability | [1] |
| NCM460 (Normal Colon) | 24h | Not significantly affected at concentrations up to 100 µM | Minimal effect on normal cell viability | [1] |
Table 2: Effect of Dihydromethysticin on Protein Expression in the NLRC3/PI3K Pathway in HCT116 Cells
| Treatment (24h) | Relative NLRC3 Expression (Normalized to Control) | Relative p-PI3K (Tyr458) Expression (Normalized to Control) | Relative p-mTOR (Ser2448) Expression (Normalized to Control) | Reference |
| Control | 1.0 | 1.0 | 1.0 | [1] |
| DHM (25 µM) | ~1.8 | ~0.6 | ~0.7 | [1] |
| DHM (50 µM) | ~2.5 | ~0.4 | ~0.4 | [1] |
| DHM (100 µM) | ~3.2 | ~0.2 | ~0.2 | [1] |
Table 3: Dihydromethysticin-Induced Cell Cycle Arrest in Colorectal Cancer Cells (24h treatment)
| Cell Line | Treatment | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase | Reference | |---|---|---|---|---| | HCT116 | Control | ~45% | ~35% | ~20% |[1] | | HCT116 | DHM (50 µM) | ~65% | ~20% | ~15% |[1] | | LoVo | Control | ~50% | ~30% | ~20% |[1] | | LoVo | DHM (50 µM) | ~70% | ~15% | ~15% |[1] |
Table 4: Effect of Dihydromethysticin on Cell Cycle Regulatory Proteins in HCT116 Cells (24h treatment)
| Treatment | Relative Cyclin D1 Expression (Normalized to Control) | Relative CDK4 Expression (Normalized to Control) | Reference |
| Control | 1.0 | 1.0 | [1] |
| DHM (25 µM) | ~0.7 | ~0.8 | [1] |
| DHM (50 µM) | ~0.4 | ~0.5 | [1] |
| DHM (100 µM) | ~0.2 | ~0.3 | [1] |
Signaling Pathway and Experimental Workflow
Caption: Dihydromethysticin signaling pathway.
Caption: Experimental workflow diagram.
Experimental Protocols
Cell Culture and Dihydromethysticin Treatment
Materials:
-
Colorectal cancer cell lines (e.g., HCT116, LoVo) and a normal colon epithelial cell line (e.g., NCM460).
-
Complete growth medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin).
-
Dihydromethysticin (DHM), dissolved in DMSO to create a stock solution.
-
Phosphate-buffered saline (PBS).
-
Trypsin-EDTA.
Protocol:
-
Culture cells in T-75 flasks in a humidified incubator at 37°C with 5% CO2.
-
Passage cells upon reaching 80-90% confluency.
-
For experiments, seed cells in appropriate culture plates (e.g., 96-well for viability, 6-well for protein extraction).
-
Allow cells to adhere overnight.
-
Prepare working concentrations of DHM by diluting the stock solution in a complete growth medium. A vehicle control (DMSO) should be prepared at the same final concentration as the highest DHM dose.
-
Replace the medium with the DHM-containing medium or vehicle control and incubate for the desired time (e.g., 24 or 48 hours).
Western Blot Analysis
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and PVDF membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (NLRC3, p-PI3K, PI3K, p-Akt, Akt, p-mTOR, mTOR, Cyclin D1, CDK4, β-actin).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
Protocol:
-
After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Centrifuge lysates to pellet cell debris and collect the supernatant.
-
Determine protein concentration using a BCA assay.
-
Denature protein samples by boiling in Laemmli sample buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities using densitometry software and normalize to a loading control like β-actin.
Co-Immunoprecipitation (Co-IP)
Materials:
-
Non-denaturing lysis buffer (e.g., Triton X-100 based).
-
Primary antibodies for immunoprecipitation (e.g., anti-NLRC3 or anti-p85 PI3K).
-
Protein A/G agarose beads.
-
Wash buffer.
-
Elution buffer.
Protocol:
-
Lyse cells with a non-denaturing lysis buffer.
-
Pre-clear the lysate by incubating with protein A/G agarose beads.
-
Incubate the pre-cleared lysate with the immunoprecipitating antibody overnight at 4°C.
-
Add protein A/G agarose beads to capture the antibody-protein complexes.
-
Wash the beads several times with wash buffer to remove non-specific binding.
-
Elute the protein complexes from the beads using an elution buffer.
-
Analyze the eluted proteins by Western blotting with antibodies against the suspected interacting proteins.
Cell Cycle Analysis by Flow Cytometry
Materials:
-
PBS.
-
70% cold ethanol.
-
Propidium Iodide (PI) staining solution (containing RNase A).
-
Flow cytometer.
Protocol:
-
Harvest cells by trypsinization and wash with PBS.
-
Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and store at -20°C overnight.
-
Wash the fixed cells with PBS.
-
Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.
-
Analyze the DNA content of the cells using a flow cytometer.
-
Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases.
Cell Migration and Invasion Assays (Transwell Assay)
Materials:
-
Transwell inserts (8 µm pore size).
-
Matrigel (for invasion assay).
-
Serum-free medium.
-
Medium with a chemoattractant (e.g., 10% FBS).
-
Crystal violet stain.
Protocol:
-
For the invasion assay, coat the top of the Transwell inserts with Matrigel and allow it to solidify. For the migration assay, no coating is needed.
-
Seed cells in serum-free medium in the upper chamber of the Transwell insert.
-
Add medium containing a chemoattractant to the lower chamber.
-
Incubate for an appropriate time (e.g., 24-48 hours).
-
Remove non-migrated/invaded cells from the upper surface of the membrane with a cotton swab.
-
Fix and stain the cells that have migrated/invaded to the lower surface of the membrane with crystal violet.
-
Count the stained cells under a microscope in several random fields.
NLRC3 Knockdown using shRNA
Materials:
-
Lentiviral vectors containing shRNA targeting NLRC3 and a non-targeting control shRNA.
-
Packaging plasmids (e.g., psPAX2 and pMD2.G).
-
HEK293T cells for lentivirus production.
-
Transfection reagent.
-
Polybrene.
-
Puromycin (or other selection antibiotic).
Protocol:
-
Co-transfect HEK293T cells with the shRNA vector and packaging plasmids to produce lentiviral particles.
-
Harvest the virus-containing supernatant after 48-72 hours.
-
Transduce the target colorectal cancer cells with the lentiviral particles in the presence of polybrene.
-
Select for successfully transduced cells by adding the appropriate antibiotic (e.g., puromycin) to the culture medium.
-
Confirm the knockdown of NLRC3 expression by Western blotting or qRT-PCR.
-
Use the stable NLRC3-knockdown and control cell lines for subsequent experiments to determine the role of NLRC3 in the effects of DHM.[2]
References
Application Notes and Protocols: Dihydromethysticin in Neuroinflammation Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuroinflammation is a critical underlying factor in the pathogenesis of various neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. This inflammatory response within the central nervous system (CNS) is primarily mediated by glial cells, particularly microglia and astrocytes.[1][2] Activated microglia release a cascade of pro-inflammatory cytokines and other mediators, which can contribute to neuronal damage and disease progression. Consequently, identifying and characterizing novel therapeutic agents that can modulate neuroinflammation is a significant area of research.
Dihydromethysticin (DHM) is a kavalactone, one of the primary active constituents of the kava plant (Piper methysticum). While kavalactones are known for their anxiolytic, analgesic, and neuroprotective properties, direct research on the specific effects of Dihydromethysticin in neuroinflammation models is currently limited.[3] However, emerging evidence on its modulation of inflammatory signaling pathways in other disease contexts, along with the known activities of related kavalactones, suggests that DHM is a promising candidate for investigation in neuroinflammatory disorders.
These application notes provide an overview of the potential mechanisms of action of Dihydromethysticin in neuroinflammation, based on available data, and offer detailed protocols for researchers to investigate its effects in in vitro models.
Proposed Mechanisms of Action
While direct studies on Dihydromethysticin in neuroinflammation are not yet prevalent, research in other areas points to its interaction with key inflammatory signaling pathways that are highly relevant to the CNS.
1. Modulation of the NLRC3/PI3K Pathway:
Research in colorectal cancer models has shown that Dihydromethysticin can suppress tumor growth by modulating the Nucleotide-binding oligomerization domain-like receptor C3 (NLRC3)/Phosphoinositide 3-kinase (PI3K) pathway.[4] NLRC3 is a member of the NLR family of intracellular pattern recognition receptors that are crucial in regulating innate immunity and inflammation. In the context of neuroinflammation, the related NLRP3 inflammasome is a key driver of microglial activation and the production of pro-inflammatory cytokines like IL-1β.[5][6] By influencing an NLR family member, Dihydromethysticin may have the potential to regulate inflammasome activation in microglia, thereby reducing the inflammatory cascade. The PI3K pathway is also intricately linked to microglial activation and polarization.
2. Involvement of MAPK and NF-κB Signaling:
The Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways are central to the inflammatory response in microglia.[7] Upon activation by stimuli such as lipopolysaccharide (LPS), these pathways trigger the transcription and release of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and other inflammatory mediators. A review of kavalactones suggests their neuroprotective effects may be mediated through the p38 MAPK/NF-κB/COX-2 signaling pathway.[8] Although this has not been specifically demonstrated for Dihydromethysticin, it provides a strong rationale for investigating its effects on these core inflammatory cascades in microglial cells.
Data Presentation
Due to the limited direct research on Dihydromethysticin in neuroinflammation, quantitative data on its specific effects on inflammatory markers in neural cells is not yet available. The following table summarizes the key signaling proteins and pathways that have been associated with Dihydromethysticin and other kavalactones, which are high-priority targets for investigation in neuroinflammation models.
| Target Pathway | Associated Protein(s) | Potential Effect in Neuroinflammation | Relevant Cell Types | Citations |
| NLRC3/PI3K Pathway | NLRC3, PI3K, Akt | Inhibition of pro-inflammatory signaling, modulation of inflammasome activation | Microglia, Astrocytes | [4] |
| MAPK Pathway | p38, ERK1/2, JNK | Inhibition of pro-inflammatory cytokine production | Microglia, Astrocytes | [7][8] |
| NF-κB Pathway | IKK, IκBα, p65 | Inhibition of nuclear translocation of p65 and subsequent pro-inflammatory gene transcription | Microglia, Astrocytes | [8][9] |
| Aryl Hydrocarbon Receptor (AhR) Pathway | AhR, CYP1A1 | Modulation of inflammatory responses (context-dependent) | Microglia, Astrocytes |
Experimental Protocols
The following protocols provide a framework for investigating the anti-neuroinflammatory effects of Dihydromethysticin using an in vitro model of LPS-induced microglial activation.
Protocol 1: In Vitro Neuroinflammation Model with BV-2 Microglial Cells
This protocol describes the culture of the BV-2 murine microglial cell line and the induction of an inflammatory response using lipopolysaccharide (LPS).
Materials:
-
BV-2 murine microglial cell line
-
DMEM (Dulbecco's Modified Eagle Medium) with high glucose
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution (100x)
-
Dihydromethysticin (DHM) stock solution (in DMSO)
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
Phosphate Buffered Saline (PBS), sterile
-
Trypsin-EDTA (0.25%)
-
Cell culture flasks (T-75) and plates (24-well, 96-well)
Procedure:
-
Cell Culture:
-
Culture BV-2 cells in T-75 flasks with DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture cells when they reach 80-90% confluency.
-
-
Cell Seeding:
-
Wash cells with PBS and detach using Trypsin-EDTA.
-
Neutralize trypsin with complete medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in complete medium and perform a cell count.
-
Seed cells into 24-well or 96-well plates at a density of 5 x 10^4 cells/mL.
-
Allow cells to adhere for 24 hours.
-
-
DHM Treatment and LPS Stimulation:
-
Prepare working solutions of DHM in serum-free DMEM from the DMSO stock. Ensure the final DMSO concentration is below 0.1%.
-
Aspirate the culture medium from the adhered cells and replace it with serum-free DMEM containing the desired concentrations of DHM (e.g., 1, 5, 10, 25 µM). Include a vehicle control (DMSO).
-
Pre-incubate the cells with DHM for 1-2 hours.
-
Add LPS to the wells to a final concentration of 100 ng/mL to induce an inflammatory response. Include a control group without LPS stimulation.
-
Incubate the cells for the desired time period (e.g., 24 hours for cytokine analysis, shorter times for signaling pathway analysis).
-
Protocol 2: Measurement of Nitric Oxide Production (Griess Assay)
This protocol measures the accumulation of nitrite, a stable product of nitric oxide (NO), in the cell culture supernatant.
Materials:
-
Griess Reagent System (e.g., from Promega or other suppliers)
-
Sulfanilamide solution
-
N-(1-naphthyl)ethylenediamine dihydrochloride (NED) solution
-
-
Sodium nitrite standard
-
Culture supernatants from Protocol 1
-
96-well microplate reader
Procedure:
-
After the incubation period from Protocol 1, collect 50 µL of culture supernatant from each well.
-
Add 50 µL of the Sulfanilamide solution to each sample and standard in a 96-well plate.
-
Incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of the NED solution to each well.
-
Incubate for another 5-10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm within 30 minutes.
-
Calculate the nitrite concentration in the samples using the sodium nitrite standard curve.
Protocol 3: Quantification of Pro-inflammatory Cytokines (ELISA)
This protocol describes the measurement of secreted pro-inflammatory cytokines such as TNF-α and IL-6 in the culture supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA).
Materials:
-
ELISA kits for mouse TNF-α and IL-6
-
Culture supernatants from Protocol 1
-
Microplate reader
Procedure:
-
Perform the ELISA according to the manufacturer's instructions provided with the specific kit.
-
Briefly, this typically involves adding culture supernatants and standards to antibody-coated wells, followed by incubation with detection antibodies and a substrate for colorimetric detection.
-
Measure the absorbance at the appropriate wavelength.
-
Calculate the cytokine concentrations in the samples based on the standard curve.
Protocol 4: Western Blot Analysis of NF-κB and MAPK Signaling
This protocol is for assessing the activation of the NF-κB and p38 MAPK pathways by measuring the phosphorylation of key proteins.
Materials:
-
Cell lysates from Protocol 1 (cells are lysed at earlier time points, e.g., 15-60 minutes post-LPS stimulation)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Phospho-p65 NF-κB
-
Total p65 NF-κB
-
Phospho-p38 MAPK
-
Total p38 MAPK
-
β-actin or GAPDH (loading control)
-
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction and Quantification:
-
Lyse the cells in RIPA buffer and collect the lysates.
-
Determine the protein concentration of each sample using the BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample and load onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the ECL substrate.
-
Visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
-
Visualizations
The following diagrams illustrate the proposed signaling pathways and a general experimental workflow for studying Dihydromethysticin in neuroinflammation.
Caption: Proposed signaling pathways for Dihydromethysticin in microglia.
References
- 1. [PDF] Inhibition of the TLR/NF-κB Signaling Pathway and Improvement of Autophagy Mediates Neuroprotective Effects of Plumbagin in Parkinson's Disease | Semantic Scholar [semanticscholar.org]
- 2. Neuroprotective properties of kavalactones | Semantic Scholar [semanticscholar.org]
- 3. Dihydromethysticin, a natural molecule from Kava, suppresses the growth of colorectal cancer via the NLRC3/PI3K pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dihydromyricetin inhibits microglial activation and neuroinflammation by suppressing NLRP3 inflammasome activation in APP/PS1 transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dihydromyricetin inhibits microglial activation and neuroinflammation by suppressing NLRP3 inflammasome activation in APP/PS1 transgenic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A MAP Kinase-Signaling Pathway Mediates Neurite Outgrowth on L1 and Requires Src-Dependent Endocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neuroprotective properties of kavalactones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. NF-κB as an Inducible Regulator of Inflammation in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Methysticin and 7,8-Dihydromethysticin are Two Major Kavalactones in Kava Extract to Induce CYP1A1 - PMC [pmc.ncbi.nlm.nih.gov]
Dihydromethysticin: A Potential Chemopreventive Agent - Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydromethysticin (DHM), a naturally occurring kavalactone found in the kava plant (Piper methysticum), has emerged as a promising candidate for cancer chemoprevention.[1][2] Preclinical studies have demonstrated its potential to inhibit carcinogenesis and suppress tumor growth in various cancer types, including lung, colorectal, and leukemia.[1][3][4] This document provides detailed application notes and experimental protocols for researchers investigating the chemopreventive properties of DHM. It summarizes key quantitative data, outlines methodologies for crucial experiments, and visualizes the underlying molecular pathways.
Mechanism of Action
Dihydromethysticin exerts its anticancer effects through the modulation of multiple signaling pathways. Two prominent pathways identified are the NLRC3/PI3K/Akt and the JAK/STAT pathways.[4]
-
NLRC3/PI3K/Akt Pathway: In colorectal cancer, DHM has been shown to upregulate Nucleotide-binding oligomerization domain-like receptor C3 (NLRC3), which in turn inhibits the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway.[2] This inhibition leads to decreased cell proliferation, migration, and invasion, and promotes apoptosis and cell cycle arrest at the G0/G1 phase.
-
JAK/STAT Pathway: In leukemia cells, DHM has been observed to target the Janus kinase (JAK)/signal transducer and activator of transcription (STAT) signaling pathway.[4] This interaction contributes to its anti-proliferative and pro-apoptotic effects. The relevance of this pathway in solid tumors in response to DHM is an active area of investigation.
Data Presentation
Table 1: In Vitro Efficacy of Dihydromethysticin in Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Endpoint | Result | Reference |
| MG-63 | Osteosarcoma | MTT Assay | Proliferation | Dose- and time-dependent inhibition | [1] |
| MG-63 | Osteosarcoma | Annexin V/PI Staining | Apoptosis | Increased apoptotic cells (from 6.63% to 93.9% at 100 µM) | [1] |
| Colorectal Cancer Cells | Colorectal Cancer | Not Specified | Proliferation, Migration, Invasion | Inhibition | |
| Colorectal Cancer Cells | Colorectal Cancer | Flow Cytometry | Cell Cycle | G0/G1 arrest | [3] |
| HL-60 | Leukemia | MTT Assay | Proliferation | Concentration- and time-dependent inhibition | [4] |
| HL-60 | Leukemia | Clonogenic Assay | Colony Formation | Suppression of colonies | [4] |
| HL-60 | Leukemia | Flow Cytometry | Cell Cycle | G2/M arrest | [4] |
Table 2: In Vivo Efficacy of Dihydromethysticin
| Animal Model | Cancer Type | Carcinogen | DHM Dosage | Administration | Key Findings | Reference |
| A/J Mice | Lung Adenoma | NNK | 0.8 mg/mouse | Oral gavage, 1-8 hours before NNK | 100% inhibition of lung adenoma formation | |
| A/J Mice | Lung Adenoma | NNK | 0.05 mg/g of diet | Dietary | 97% reduction in adenoma multiplicity | [5] |
| BALB/c Nude Mice | Colorectal Cancer | - (xenograft) | 10 mg/kg | Intraperitoneal, daily for 4 weeks | Suppressed tumor growth and angiogenesis | [2] |
Experimental Protocols
Cell Viability Assessment (MTT Assay)
This protocol is for determining the effect of dihydromethysticin on cancer cell proliferation.
Materials:
-
Dihydromethysticin (DHM)
-
Cancer cell line of interest (e.g., MG-63, HL-60)
-
Complete culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
DHM Treatment: Prepare serial dilutions of DHM in culture medium. Remove the existing medium from the wells and add 100 µL of the DHM solutions at various concentrations. Include a vehicle control (medium with the same concentration of DMSO used to dissolve DHM).
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Apoptosis Detection (Annexin V-FITC/PI Staining)
This protocol is for quantifying DHM-induced apoptosis.
Materials:
-
Dihydromethysticin (DHM)
-
Cancer cell line of interest
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding Buffer (1x)
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of DHM as described in the MTT assay protocol.
-
Cell Harvesting: After the treatment period, collect both adherent and floating cells. Centrifuge the cell suspension at 1,500 rpm for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 100 µL of 1x Binding Buffer.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1x Binding Buffer to each tube and analyze the cells immediately using a flow cytometer.
Cell Migration and Invasion Assay (Transwell Assay)
This protocol is to assess the effect of DHM on cell migration and invasion.
Materials:
-
Dihydromethysticin (DHM)
-
Cancer cell line of interest
-
Transwell inserts (8 µm pore size) for 24-well plates
-
Matrigel (for invasion assay)
-
Serum-free medium
-
Complete medium (with FBS as a chemoattractant)
-
Cotton swabs
-
Methanol
-
Crystal Violet stain
Procedure:
-
Insert Preparation:
-
Migration Assay: Rehydrate the Transwell inserts with serum-free medium.
-
Invasion Assay: Coat the top of the Transwell inserts with a thin layer of Matrigel and incubate at 37°C for 2 hours to solidify.
-
-
Cell Seeding: Resuspend cells in serum-free medium containing different concentrations of DHM. Seed 1 x 10⁵ cells into the upper chamber of the Transwell inserts.
-
Chemoattractant Addition: Add 600 µL of complete medium (containing 10% FBS) to the lower chamber.
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ incubator.
-
Removal of Non-migrated/invaded Cells: Carefully remove the medium from the upper chamber and gently scrape the non-migrated/invaded cells from the top of the membrane with a cotton swab.
-
Fixation and Staining: Fix the cells that have migrated/invaded to the bottom of the membrane with methanol for 10 minutes. Stain the cells with 0.5% Crystal Violet for 20 minutes.
-
Washing and Visualization: Wash the inserts with PBS and allow them to air dry. Visualize and count the stained cells under a microscope.
In Vivo Lung Tumorigenesis Model (A/J Mice)
This protocol describes the use of the A/J mouse model to evaluate the in vivo chemopreventive efficacy of DHM against tobacco carcinogen-induced lung cancer.
Materials:
-
Female A/J mice (6-8 weeks old)
-
4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK)
-
Dihydromethysticin (DHM)
-
Vehicle for DHM (e.g., corn oil)
-
Standard diet
Procedure:
-
Acclimatization: Acclimatize the mice for at least one week before the start of the experiment.
-
DHM Administration: Administer DHM (e.g., 0.8 mg/mouse) via oral gavage. The timing of administration is critical; for example, 1-8 hours before NNK injection has been shown to be effective.
-
Carcinogen Induction: Administer a single intraperitoneal injection of NNK (e.g., 10 µmol in saline).
-
Tumor Development: Maintain the mice on a standard diet for a specified period (e.g., 16 weeks) to allow for tumor development.
-
Tumor Analysis: At the end of the study period, euthanize the mice and carefully dissect the lungs. Count the number of surface lung adenomas under a dissecting microscope.
-
Histopathological Analysis: Fix the lung tissues in formalin and embed in paraffin for histological examination to confirm the nature of the lesions.
Western Blot Analysis of Signaling Pathways
This protocol is for analyzing the effect of DHM on the protein expression and phosphorylation status of key signaling molecules.
Materials:
-
Dihydromethysticin (DHM)
-
Cancer cell line of interest
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-NLRC3, anti-PI3K, anti-p-PI3K, anti-Akt, anti-p-Akt, anti-STAT3, anti-p-STAT3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Treat cells with DHM, then lyse the cells in ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature the protein samples and separate them by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Visualization of Signaling Pathways and Workflows
Caption: DHM-mediated inhibition of the NLRC3/PI3K/Akt pathway.
Caption: Postulated inhibition of the JAK/STAT pathway by DHM.
Caption: General experimental workflow for evaluating DHM.
References
- 1. Anticancer effects of 7,8-dihydromethysticin in human leukemia cells are mediated via cell-cycle dysregulation, inhibition of cell migration and invasion and targeting JAK/STAT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. cytotoxicity ic50 values: Topics by Science.gov [science.gov]
Application Notes & Protocols: Formulation of (R)-Dihydromethysticin for Oral Administration in vivo
Audience: Researchers, scientists, and drug development professionals.
Introduction
(R)-Dihydromethysticin (DHM) is a naturally occurring kavalactone found in the kava plant (Piper methysticum).[1][2] It is recognized for its potential therapeutic effects, including anxiolytic, analgesic, and anticonvulsant properties.[2] Despite its promising pharmacological activities, the clinical application of (R)-Dihydromethysticin via oral administration is hampered by its low aqueous solubility, which can lead to poor and variable bioavailability.[3] To overcome this limitation, advanced formulation strategies are necessary to enhance its dissolution and absorption in the gastrointestinal tract.
These application notes provide an overview of formulation strategies and detailed protocols for the development of oral dosage forms of (R)-Dihydromethysticin with improved bioavailability. The focus is on two widely applicable and effective methods: solid dispersion and lipid-based formulations. Additionally, a general protocol for in vivo evaluation of these formulations in a preclinical model is described.
Physicochemical Properties of (R)-Dihydromethysticin
A summary of the key physicochemical properties of (R)-Dihydromethysticin is presented in Table 1. Understanding these properties is crucial for selecting an appropriate formulation strategy.
Table 1: Physicochemical Properties of (R)-Dihydromethysticin
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₆O₅ | [1] |
| Molecular Weight | 276.28 g/mol | [1] |
| Solubility | Soluble in Chloroform, Methanol. Poorly soluble in water. | [4][5] |
| LogP (o/w) | 2.6 (Computed) | [1] |
| Appearance | Solid | [4] |
Formulation Strategies for Enhanced Oral Bioavailability
Given the lipophilic nature and poor water solubility of (R)-Dihydromethysticin, several formulation strategies can be employed to enhance its oral bioavailability.[3][6][7] These approaches aim to increase the drug's dissolution rate and/or present it to the gastrointestinal mucosa in a solubilized form.
-
Solid Dispersions: This technique involves dispersing the drug in an amorphous form within a hydrophilic polymer matrix.[8][9][10][11][12] The increased surface area and the amorphous state of the drug lead to a higher dissolution rate. Common methods for preparing solid dispersions include solvent evaporation and hot-melt extrusion.
-
Lipid-Based Formulations: These formulations utilize lipids and surfactants to pre-dissolve the drug, which can then form fine emulsions or micellar solutions upon contact with gastrointestinal fluids.[13][14][15][16][17][18] Self-Emulsifying Drug Delivery Systems (SEDDS) are a prominent example of this approach.
-
Nanoparticle Formulations: Reducing the particle size of the drug to the nanometer range significantly increases the surface area available for dissolution.[19][20][21][22][23] This can be achieved through techniques like high-pressure homogenization or nanoprecipitation.
This document will provide detailed protocols for solid dispersion and SEDDS formulations.
Experimental Protocols
Protocol 1: Preparation of (R)-Dihydromethysticin Solid Dispersion by Solvent Evaporation
This protocol describes the preparation of a solid dispersion of (R)-Dihydromethysticin using the solvent evaporation method, which is suitable for thermolabile compounds.
Materials:
-
(R)-Dihydromethysticin
-
Polyvinylpyrrolidone K30 (PVP K30)
-
Methanol (analytical grade)
-
Distilled water
-
Rotary evaporator
-
Mortar and pestle
-
Sieves (e.g., 100 mesh)
-
Dessicator
Procedure:
-
Preparation of the Organic Solution:
-
Accurately weigh 1 gram of (R)-Dihydromethysticin and 2 grams of PVP K30 (1:2 drug-to-polymer ratio).
-
Dissolve both components in a minimal amount of methanol (e.g., 50 mL) in a round-bottom flask with gentle stirring until a clear solution is obtained.
-
-
Solvent Evaporation:
-
Attach the round-bottom flask to a rotary evaporator.
-
Set the water bath temperature to 40-50°C.
-
Apply a vacuum and rotate the flask to evaporate the methanol. Continue until a thin, dry film is formed on the inner surface of the flask.
-
-
Drying and Pulverization:
-
Scrape the dried film from the flask.
-
Place the resulting solid in a desiccator under vacuum for 24 hours to remove any residual solvent.
-
Grind the dried solid dispersion into a fine powder using a mortar and pestle.
-
Pass the powder through a 100-mesh sieve to ensure a uniform particle size.
-
-
Storage:
-
Store the prepared solid dispersion in an airtight container in a cool, dry place, protected from light.
-
Table 2: Example Composition of (R)-Dihydromethysticin Solid Dispersion
| Component | Quantity | Role |
| (R)-Dihydromethysticin | 1 g | Active Pharmaceutical Ingredient (API) |
| PVP K30 | 2 g | Hydrophilic polymer carrier |
| Methanol | q.s. | Solvent |
Protocol 2: Formulation of a Self-Emulsifying Drug Delivery System (SEDDS) for (R)-Dihydromethysticin
This protocol details the preparation of a liquid SEDDS formulation for (R)-Dihydromethysticin.
Materials:
-
(R)-Dihydromethysticin
-
Caprylic/Capric Triglyceride (e.g., Miglyol® 812) - Oil
-
Polysorbate 80 (Tween® 80) - Surfactant
-
Polyethylene Glycol 400 (PEG 400) - Co-solvent/Co-surfactant
-
Magnetic stirrer with heating plate
-
Glass vials
Procedure:
-
Component Selection and Ratio Optimization (Pre-formulation):
-
Determine the solubility of (R)-Dihydromethysticin in various oils, surfactants, and co-solvents to select the most suitable excipients.
-
Construct a pseudo-ternary phase diagram to identify the optimal concentration ranges of the oil, surfactant, and co-solvent that result in a stable emulsion upon dilution.
-
-
Preparation of the SEDDS Formulation:
-
Accurately weigh the components according to the desired ratio (e.g., Oil: 30%, Surfactant: 50%, Co-solvent: 20% by weight). For a 10-gram batch, this would be 3g of Caprylic/Capric Triglyceride, 5g of Polysorbate 80, and 2g of PEG 400.
-
In a glass vial, combine the oil, surfactant, and co-solvent.
-
Gently heat the mixture to approximately 40°C on a magnetic stirrer to ensure homogeneity.
-
Add the pre-weighed (R)-Dihydromethysticin to the excipient mixture. The amount of drug to be added depends on its solubility in the mixture.
-
Stir the mixture until the drug is completely dissolved and a clear, homogenous solution is formed.
-
-
Characterization of the SEDDS:
-
Self-Emulsification Assessment: Add 1 mL of the SEDDS formulation to 250 mL of distilled water in a beaker with gentle agitation. Observe the formation of a nanoemulsion. The emulsification should be rapid (within minutes).
-
Droplet Size Analysis: Determine the mean droplet size and polydispersity index (PDI) of the resulting nanoemulsion using a dynamic light scattering (DLS) instrument.
-
-
Storage:
-
Store the liquid SEDDS formulation in a tightly sealed container at room temperature, protected from light.
-
Table 3: Example Composition of (R)-Dihydromethysticin SEDDS Formulation
| Component | % w/w | Role |
| (R)-Dihydromethysticin | 5-10% (based on solubility) | API |
| Caprylic/Capric Triglyceride | 30% | Oil Phase |
| Polysorbate 80 | 50% | Surfactant |
| PEG 400 | 20% | Co-solvent/Co-surfactant |
In Vivo Evaluation Protocol
This protocol outlines a general procedure for a pharmacokinetic study in rats to compare the oral bioavailability of the developed formulations against an unformulated drug suspension.
Materials:
-
Male Sprague-Dawley rats (250-300 g)
-
(R)-Dihydromethysticin suspension (e.g., in 0.5% carboxymethyl cellulose)
-
(R)-Dihydromethysticin Solid Dispersion
-
(R)-Dihydromethysticin SEDDS
-
Oral gavage needles
-
Blood collection tubes (e.g., with heparin)
-
Centrifuge
-
LC-MS/MS system for bioanalysis
Procedure:
-
Animal Acclimatization and Dosing:
-
Acclimatize the rats for at least one week before the experiment.
-
Fast the animals overnight with free access to water.
-
Divide the rats into three groups (n=5 per group):
-
Group 1: Control - (R)-Dihydromethysticin suspension.
-
Group 2: Solid Dispersion formulation.
-
Group 3: SEDDS formulation.
-
-
Administer the respective formulations via oral gavage at a dose of, for example, 10 mg/kg of (R)-Dihydromethysticin.
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.25 mL) from the tail vein or another appropriate site at pre-determined time points: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-administration.
-
Collect blood in heparinized tubes.
-
-
Plasma Preparation and Analysis:
-
Centrifuge the blood samples (e.g., at 4000 rpm for 10 minutes) to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
Quantify the concentration of (R)-Dihydromethysticin in the plasma samples using a validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
Calculate the key pharmacokinetic parameters, including Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and AUC (area under the plasma concentration-time curve), using appropriate software.
-
Compare the parameters between the formulation groups and the control group to determine the relative bioavailability.
-
Table 4: Hypothetical Pharmacokinetic Data for (R)-Dihydromethysticin Formulations
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC₀₋₂₄ (ng·h/mL) | Relative Bioavailability (%) |
| Suspension | 150 ± 30 | 2.0 | 900 ± 180 | 100 |
| Solid Dispersion | 450 ± 90 | 1.0 | 2700 ± 540 | 300 |
| SEDDS | 750 ± 150 | 0.5 | 4500 ± 900 | 500 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Visualizations
Caption: Workflow for Solid Dispersion Preparation.
Caption: Workflow for SEDDS Formulation and Characterization.
Caption: Workflow for in vivo Pharmacokinetic Study.
References
- 1. (+)-Dihydromethysticin | C15H16O5 | CID 88308 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Dihydromethysticin - Wikipedia [en.wikipedia.org]
- 3. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. dihydromethysticin, 19902-91-1 [thegoodscentscompany.com]
- 6. Methods of enhancing Dissolution and bioavailability of poorly soluble drugs | PPTX [slideshare.net]
- 7. Unlock Solubility Enhancement Methods for Poorly Soluble Oral Drugs - Crystal Pharmatech Co., Ltd. [crystalpharmatech.com]
- 8. Excipients for Solubility Enhancement - Lubrizol [lubrizol.com]
- 9. Solid Dispersion Oral Thin Film Preparation Technology - Oral Thin Film - CD Formulation [formulationbio.com]
- 10. researchgate.net [researchgate.net]
- 11. Solid Dispersions for Oral Administration: An Overview of the Methods for their Preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 14. rjptonline.org [rjptonline.org]
- 15. Lipid-Based Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The future of lipid-based drug delivery systems | CAS [cas.org]
- 17. mdpi.com [mdpi.com]
- 18. Lipid-Based Drug Delivery Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Influence of nanotechnology on herbal drugs: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ijper.org [ijper.org]
- 21. iipseries.org [iipseries.org]
- 22. Nanotechnology-based drug delivery systems and herbal medicines: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 23. scifiniti.com [scifiniti.com]
Application Notes and Protocols for Assessing Dihydromethysticin Bioactivity In Vitro
Audience: Researchers, scientists, and drug development professionals.
Introduction
Dihydromethysticin (DHM), a kavalactone found in the kava plant (Piper methysticum), has garnered significant interest for its potential therapeutic properties. Preclinical studies suggest a range of biological activities, including anti-cancer and enzyme-inhibiting effects. These application notes provide detailed protocols for key in vitro assays to assess the bioactivity of DHM, enabling researchers to investigate its mechanism of action and potential as a therapeutic agent. The following sections detail experimental procedures for evaluating DHM's impact on cell viability, apoptosis, cell cycle progression, and its interaction with cytochrome P450 enzymes.
Data Presentation: Quantitative Bioactivity of Dihydromethysticin
The following tables summarize the quantitative data on the bioactivity of Dihydromethysticin from various in vitro studies.
Table 1: Anti-proliferative Activity of Dihydromethysticin in Cancer Cell Lines
| Cell Line | Cancer Type | Assay | IC50 (µM) | Citation |
| HL-60 | Leukemia | MTT Assay | Not explicitly stated, but dose-dependent inhibition observed up to 100 µM | [1] |
| Colorectal Cancer Cell Lines | Colorectal Cancer | Not Specified | Not explicitly stated, but inhibition of proliferation observed | [2][3] |
| HTB-26 | Breast Cancer | Crystal Violet Assay | 10 - 50 | [4] |
| PC-3 | Pancreatic Cancer | Crystal Violet Assay | 10 - 50 | [4] |
| HepG2 | Hepatocellular Carcinoma | Crystal Violet Assay | 10 - 50 | [4] |
Table 2: Inhibition of Cytochrome P450 Enzymes by Dihydromethysticin
| CYP Isoform | Test System | Inhibition (%) at 10 µM DHM | IC50 (µM) | Ki (µM) | Inhibition Type | Citation |
| CYP2C9 | Human Liver Microsomes | 69% | Not explicitly stated | 68.2 | Mixed competitive-noncompetitive | [5][6] |
| CYP2C19 | Human Liver Microsomes | 76% | Not explicitly stated | Not explicitly stated | Not explicitly stated | [5] |
| CYP2D6 | Human Liver Microsomes | Not explicitly stated | 22.69 | 10.52 | Competitive | [7] |
| CYP3A4 | Human Liver Microsomes | 54% | 14.75 | 6.06 | Non-competitive, Time-dependent | [5][7] |
| CYP2E1 | Human Liver Microsomes | Not explicitly stated | 25.74 | 9.24 | Competitive | [7] |
Experimental Protocols
Cell Viability Assessment: MTT Assay
This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the effect of Dihydromethysticin on cancer cell viability.[8][9]
Materials:
-
Dihydromethysticin (DHM)
-
Cancer cell line of interest
-
Complete cell culture medium
-
Fetal Bovine Serum (FBS)
-
Phosphate Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)[10]
-
Solubilization solution (e.g., DMSO, or 20% SDS in 50% DMF)
-
96-well microplate
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Dihydromethysticin Treatment:
-
Prepare a stock solution of DHM in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of DHM in serum-free medium.
-
Remove the culture medium from the wells and replace it with 100 µL of the DHM dilutions. Include a vehicle control (medium with the same concentration of solvent used for DHM).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.[10]
-
Apoptosis Assessment: Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol describes the detection of apoptosis induced by Dihydromethysticin using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.[11][12][13]
Materials:
-
Dihydromethysticin (DHM)
-
Cancer cell line of interest
-
Complete cell culture medium
-
Phosphate Buffered Saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Protocol:
-
Cell Treatment:
-
Seed cells in 6-well plates and treat with various concentrations of DHM for the desired time.
-
Include a vehicle-treated control group.
-
-
Cell Harvesting and Washing:
-
Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.[12]
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
After incubation, add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Use FITC signal detector (FL1) for Annexin V-FITC and the phycoerythrin emission signal detector (FL2) for PI.
-
Analyze at least 10,000 events per sample.
-
Cell Cycle Analysis: Propidium Iodide Staining
This protocol details the analysis of cell cycle distribution in Dihydromethysticin-treated cells using Propidium Iodide (PI) staining and flow cytometry.
Materials:
-
Dihydromethysticin (DHM)
-
Cancer cell line of interest
-
Complete cell culture medium
-
Phosphate Buffered Saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Protocol:
-
Cell Treatment and Harvesting:
-
Seed cells and treat with DHM as described in the apoptosis protocol.
-
Harvest the cells by trypsinization or centrifugation.
-
-
Fixation:
-
Wash the cells once with PBS.
-
Resuspend the cell pellet in 500 µL of PBS.
-
While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.
-
Wash the cells once with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the cells by flow cytometry.
-
Use a histogram of DNA content (PI fluorescence) to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
-
Cytochrome P450 (CYP) Inhibition Assay
This protocol provides a general method for assessing the inhibitory effect of Dihydromethysticin on major CYP450 isoforms using human liver microsomes.[14][15]
Materials:
-
Dihydromethysticin (DHM)
-
Human Liver Microsomes (HLMs)
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Specific CYP isoform probe substrates (e.g., phenacetin for CYP1A2, diclofenac for CYP2C9, S-mephenytoin for CYP2C19, bufuralol for CYP2D6, midazolam for CYP3A4)
-
Potassium phosphate buffer (0.1 M, pH 7.4)
-
Acetonitrile (with internal standard) for reaction termination
-
LC-MS/MS system
Protocol:
-
Incubation Mixture Preparation:
-
Prepare a stock solution of DHM and serial dilutions in the incubation buffer.
-
In a microcentrifuge tube, pre-warm the incubation buffer containing HLMs (e.g., 0.2 mg/mL) and the desired concentration of DHM at 37°C for 5 minutes.
-
-
Reaction Initiation:
-
Add the specific CYP probe substrate to the incubation mixture.
-
Initiate the reaction by adding the NADPH regenerating system.
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for a specific time (e.g., 10-30 minutes). The incubation time should be within the linear range of metabolite formation.
-
-
Reaction Termination:
-
Stop the reaction by adding ice-cold acetonitrile containing an internal standard.
-
-
Sample Processing and Analysis:
-
Centrifuge the samples to pellet the protein.
-
Transfer the supernatant for analysis by LC-MS/MS to quantify the formation of the specific metabolite.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of metabolite formation at each DHM concentration compared to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the DHM concentration and fitting the data to a suitable sigmoidal dose-response curve.
-
Mandatory Visualizations
Signaling Pathways
Caption: Dihydromethysticin's effect on the NLRC3/PI3K pathway.[2][3]
Caption: Dihydromethysticin's inhibitory effect on the JAK/STAT pathway.[1]
Experimental Workflows
References
- 1. Anticancer effects of 7,8-dihydromethysticin in human leukemia cells are mediated via cell-cycle dysregulation, inhibition of cell migration and invasion and targeting JAK/STAT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dihydromethysticin, a natural molecule from Kava, suppresses the growth of colorectal cancer via the NLRC3/PI3K pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. In vitro inhibitory effects of dihydromyricetin on human liver cytochrome P450 enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. scispace.com [scispace.com]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cytochrome P450 Inhibition Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 15. criver.com [criver.com]
Application Notes and Protocols for Dihydromethysticin Delivery in In Vivo Lung Cancer Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydromethysticin (DHM), a kavalactone found in the kava plant (Piper methysticum), has demonstrated significant potential as a chemopreventive agent in preclinical models of lung cancer.[1][2] This document provides detailed application notes and experimental protocols for the in vivo delivery of DHM in lung cancer research, with a focus on chemically induced tumorigenesis models. The protocols outlined below are based on established methodologies from peer-reviewed studies and are intended to guide researchers in designing and executing their own in vivo experiments.
Key Mechanisms of Action
Dihydromethysticin exhibits its anti-cancer effects through a multi-faceted approach, involving both the mitigation of DNA damage and the modulation of key cellular signaling pathways.
-
Inhibition of Carcinogen-Induced DNA Damage: DHM has been shown to reduce the formation of O6-methylguanine, a critical carcinogenic DNA adduct induced by tobacco-specific nitrosamines like NNK (4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone).[1][3] This protective effect is a cornerstone of its chemopreventive activity.
-
Modulation of Signaling Pathways: Beyond DNA damage prevention, DHM influences intracellular signaling cascades implicated in cancer development. A notable target is the Protein Kinase A (PKA) signaling pathway, which can be activated by NNK metabolites.[4] DHM has been shown to suppress this activation, contributing to its prophylactic effects against lung carcinogenesis.[4] Additionally, the PI3K/AKT/mTOR pathway, frequently dysregulated in lung cancer, represents another potential target for DHM's therapeutic action.[5][6][7]
Signaling Pathway Diagram
Caption: Signaling pathways modulated by Dihydromethysticin in lung cancer.
Experimental Protocols
Protocol 1: Chemoprevention Study in A/J Mice using Oral Gavage
This protocol details the investigation of DHM's ability to prevent the formation of lung tumors induced by the tobacco carcinogen NNK.
1. Animal Model:
-
Species: A/J Mice.[1][8] This strain is highly susceptible to chemically induced lung tumorigenesis.
-
Age: 6-8 weeks old at the start of the experiment.
-
Housing: Standard housing conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
2. Materials:
-
Dihydromethysticin (DHM)
-
NNK (4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone)
-
Vehicle for DHM: Corn oil or a similar biocompatible solvent.
-
Vehicle for NNK: Saline.
-
Oral gavage needles.
-
Syringes.
3. Experimental Design and Workflow:
Caption: Experimental workflow for DHM chemoprevention study.
4. Dosing and Administration:
-
DHM: Administer a bolus dose of 0.8 mg DHM per mouse (approximately 32 mg/kg body weight) via oral gavage.[1][9] The DHM should be dissolved in a suitable vehicle like corn oil.
-
NNK: Administer a single intraperitoneal (i.p.) injection of NNK (e.g., 100 mg/kg) dissolved in saline.[1]
-
Timing: Administer DHM 3 to 8 hours before the NNK injection for optimal efficacy.[1][9]
-
Schedule: Repeat the DHM and NNK administrations once a week for two consecutive weeks.
5. Endpoint and Data Collection:
-
Tumor Assessment: Euthanize the mice 16 weeks after the final NNK injection. Carefully dissect the lungs and count the number of surface tumors under a dissecting microscope.
-
Histopathology: Fix lung tissues in formalin and embed in paraffin for histological analysis to confirm tumor pathology.
-
Data Analysis: Compare the average number of tumors per mouse between the control (vehicle-treated) and DHM-treated groups using appropriate statistical tests (e.g., t-test or ANOVA).
Quantitative Data Summary: DHM Efficacy by Oral Gavage
| DHM Dose (per mouse) | Timing of Administration (relative to NNK) | Tumor Inhibition (%) | Reference |
| 0.8 mg | 3-8 hours before | 100% | [1][9] |
| 0.8 mg | 1 hour before | >93% | [1] |
| 0.8 mg | 16 hours before | >93% | [1] |
| 2.0 mg | 1 hour before | 98.9% | [1] |
| 0.4 mg | 1 hour before | 49.8% | [1] |
| 0.2 mg | 1 hour before | 42.0% | [1] |
Protocol 2: Evaluation of DHM in a Human Lung Cancer Xenograft Model
This protocol is designed to assess the therapeutic efficacy of DHM on the growth of established human lung tumors in an immunodeficient mouse model.
1. Animal Model:
-
Species: Nude mice (e.g., BALB/c nude or NU/NU).
-
Age: 6-8 weeks old.
-
Housing: Maintained in a specific pathogen-free (SPF) environment.
2. Cell Line and Tumor Implantation:
-
Cell Line: A549 human non-small cell lung cancer cell line.[10][11][12]
-
Implantation: Subcutaneously inject 1 x 10^6 to 5 x 10^6 A549 cells suspended in a sterile medium (e.g., PBS or Matrigel) into the flank of each mouse.
3. Experimental Design and Workflow:
Caption: Experimental workflow for DHM efficacy in a xenograft model.
4. Dosing and Administration:
-
Treatment Initiation: Begin treatment when tumors reach a palpable size (e.g., 50-100 mm³).
-
DHM Administration: Administer DHM daily or on a predetermined schedule via oral gavage. The exact dosage should be determined based on tolerability and pilot studies.
-
Control Group: Administer the vehicle used to dissolve DHM to the control group.
5. Data Collection and Analysis:
-
Tumor Volume: Measure tumor dimensions with calipers regularly (e.g., twice a week) and calculate tumor volume using the formula: (Length x Width²) / 2.
-
Body Weight: Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint: Euthanize the mice when tumors reach a predetermined size or at the end of the study period.
-
Data Analysis: Compare tumor growth curves between the DHM-treated and control groups. At the end of the study, compare final tumor weights.
Quantitative Data Summary: Pharmacokinetics of Dihydromethysticin
| Parameter | Value | Species | Reference |
| Time to Maximum Plasma Concentration (Tmax) | 1-3 hours | Human | [13] |
| Systemic Exposure Order (among kavalactones) | Dihydrokavain > Dihydromethysticin > Kavain | Human | [13] |
| Effect of Food on Absorption | Significant reduction | Human | [13] |
Considerations for Nanoparticle-Based Delivery
While oral gavage is a well-established method for DHM delivery, nanoparticle-based systems offer potential advantages for targeted lung delivery and improved bioavailability.[14][15][16][17]
-
Formulation: DHM can be encapsulated in various nanocarriers such as liposomes, polymeric nanoparticles, or solid lipid nanoparticles.
-
Administration: For lung cancer, pulmonary delivery via nebulization or dry powder inhalation could be explored to achieve high local drug concentrations.[17]
-
Characterization: Nanoparticle formulations should be thoroughly characterized for size, surface charge, encapsulation efficiency, and drug release profile.
-
In Vivo Evaluation: The efficacy of nanoparticle-encapsulated DHM should be evaluated in relevant animal models, such as orthotopic lung cancer models, to assess tumor targeting and therapeutic response.[10]
Conclusion
The protocols and data presented here provide a comprehensive guide for the in vivo investigation of dihydromethysticin in lung cancer research. The established efficacy of DHM in chemoprevention models, delivered via oral gavage, offers a solid foundation for further studies. Future research may focus on optimizing delivery methods, including the exploration of nanoparticle-based systems for enhanced therapeutic outcomes, and expanding the evaluation of DHM in various lung cancer subtypes using xenograft and other preclinical models.
References
- 1. Oral dosing of dihydromethysticin ahead of tobacco carcinogen NNK effectively prevents lung tumorigenesis in A/J mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. In vivo structure-activity relationship of dihydromethysticin in reducing NNK-induced lung DNA damage against lung carcinogenesis in A/J mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suppressing the activation of protein kinase A as a DNA damage-independent mechanistic lead for dihydromethysticin prophylaxis of NNK-induced lung carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dihydromethysticin, a natural molecule from Kava, suppresses the growth of colorectal cancer via the NLRC3/PI3K pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Targeting the PI3K/AKT/mTOR Signaling Pathway in Lung Cancer: An Update Regarding Potential Drugs and Natural Products [mdpi.com]
- 7. Targeting Cell Signaling Pathways in Lung Cancer by Bioactive Phytocompounds [mdpi.com]
- 8. Pilot in vivo structure-activity relationship of dihydromethysticin in blocking 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone-induced O6-methylguanine and lung tumor in A/J mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Oral Dosing of Dihydromethysticin Ahead of Tobacco Carcinogen NNK Effectively Prevents Lung Tumorigenesis in A/J Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A549 Xenograft Model - Altogen Labs [altogenlabs.com]
- 11. meliordiscovery.com [meliordiscovery.com]
- 12. A549 Xenograft Model | Xenograft Services: CDX, PDX, PDO, Syngeneic [xenograft.net]
- 13. researchgate.net [researchgate.net]
- 14. Pulmonary Nano-Drug Delivery Systems for Lung Cancer: Current Knowledge and Prospects [lungdiseasesjournal.com]
- 15. mdpi.com [mdpi.com]
- 16. jptcp.com [jptcp.com]
- 17. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: (R)-Dihydromethysticin Solubility for In Vitro Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (R)-Dihydromethysticin (DHM). The focus is on overcoming solubility challenges to ensure reliable and reproducible results in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is (R)-Dihydromethysticin and why is its solubility a concern?
(R)-Dihydromethysticin (DHM) is a natural kavalactone found in the kava plant (Piper methysticum).[1] It is a lipophilic molecule with poor aqueous solubility, which can pose a significant challenge for in vitro studies that are typically conducted in aqueous buffer systems.[2][3] Inadequate dissolution can lead to inaccurate and unreliable experimental outcomes.
Q2: What are the basic physicochemical properties of (R)-Dihydromethysticin?
Knowing the fundamental properties of DHM is crucial for accurate stock solution preparation.
| Property | Value | Reference |
| Molecular Formula | C₁₅H₁₆O₅ | [4][] |
| Molecular Weight | 276.28 g/mol | [4] |
| Appearance | Off-white powder/White Crystal | [][6] |
Q3: In which organic solvents is (R)-Dihydromethysticin soluble?
(R)-Dihydromethysticin is soluble in several common organic solvents.
| Solvent | Reported Solubility | Notes | Reference |
| DMSO | 100 mg/mL (361.94 mM) | Requires sonication; use of new, anhydrous DMSO is recommended. | [7] |
| DMSO | 30 mg/mL (108.59 mM) | Sonication is recommended. | [8] |
| Ethanol | Soluble | --- | [8] |
| Methanol | Soluble | --- | [9] |
| Chloroform | Soluble | --- | [9] |
| Acetone | Soluble | Acetone is an effective solvent for extracting kavalactones. | [10] |
Q4: My (R)-Dihydromethysticin is not dissolving, even in DMSO. What should I do?
If you are experiencing difficulty dissolving DHM, consider the following troubleshooting steps:
-
Gentle Heating: Gently warm the solution. Be cautious, as excessive heat may degrade the compound.
-
Fresh Solvent: Ensure you are using a fresh, anhydrous stock of DMSO. Hygroscopic DMSO (which has absorbed water) can significantly reduce the solubility of DHM.[7]
-
Vortexing: Vigorous vortexing can also help to break up particulates and enhance dissolution.
Troubleshooting Guide: Precipitate Formation in Media
A common issue is the precipitation of DHM when the DMSO stock solution is diluted into aqueous cell culture media or buffer.
| Problem | Potential Cause | Recommended Solution |
| Precipitation upon dilution | The final concentration of DHM in the aqueous medium exceeds its solubility limit. The percentage of DMSO in the final solution may be too low to maintain solubility. | * Increase the final DMSO concentration: While high concentrations of DMSO can be toxic to cells, a final concentration of up to 0.5% is generally well-tolerated by most cell lines. However, it is crucial to run a vehicle control to account for any effects of the solvent. * Use a solubilizing agent: Consider preparing a stock solution using a formulation that enhances aqueous solubility. See the protocols below for examples. * Reduce the final concentration of DHM: If experimentally feasible, lower the working concentration of the compound. |
| Cloudy or hazy solution | Formation of fine precipitates or a colloidal suspension. | * Serial Dilutions: Perform serial dilutions in your culture medium to avoid a sudden change in solvent polarity. * Pre-warm the medium: Adding the DHM stock to pre-warmed media can sometimes help maintain solubility. |
Experimental Protocols
Below are detailed protocols for preparing (R)-Dihydromethysticin solutions for in vitro assays.
Protocol 1: Standard DMSO Stock Solution
This is the most common method for preparing a stock solution.
Materials:
-
(R)-Dihydromethysticin powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Weigh the desired amount of (R)-Dihydromethysticin powder in a sterile container.
-
Add the required volume of anhydrous DMSO to achieve the desired concentration (e.g., for a 100 mM stock, add 36.19 µL of DMSO per 1 mg of DHM).
-
Vortex the solution vigorously.
-
If the compound does not fully dissolve, place the tube in a bath sonicator until the solution is clear.[7]
-
Store the stock solution at -20°C or -80°C.[8]
Protocol 2: Enhanced Solubility Formulation using Co-solvents and Surfactants
This protocol is adapted from a formulation designed to improve the solubility of poorly water-soluble compounds for in vivo and in vitro use.[7]
Materials:
-
(R)-Dihydromethysticin powder
-
DMSO
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
Procedure:
-
Prepare a stock solution of (R)-Dihydromethysticin in DMSO (e.g., 100 mg/mL).
-
In a separate tube, prepare the vehicle by mixing the solvents in the following ratio: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
-
Add the (R)-Dihydromethysticin DMSO stock to the vehicle to achieve the final desired concentration. For example, to make 1 mL of a 2.5 mg/mL solution, add 25 µL of a 100 mg/mL DMSO stock to 975 µL of the vehicle.
-
Vortex thoroughly to ensure a clear solution. This formulation can achieve a solubility of at least 2.5 mg/mL (9.05 mM).[7]
Protocol 3: Cyclodextrin-Based Formulation
Cyclodextrins can encapsulate hydrophobic molecules, increasing their aqueous solubility.[11]
Materials:
-
(R)-Dihydromethysticin powder
-
DMSO
-
Sulfobutyl ether-β-cyclodextrin (SBE-β-CD)
-
Saline (0.9% NaCl)
Procedure:
-
Prepare a 20% (w/v) solution of SBE-β-CD in saline.
-
Prepare a stock solution of (R)-Dihydromethysticin in DMSO.
-
Prepare the final formulation by adding the solvents in the following order: 10% DMSO and 90% of the 20% SBE-β-CD in saline solution.
-
Add the (R)-Dihydromethysticin DMSO stock to the vehicle to reach the desired final concentration. This method has been shown to yield a clear solution at concentrations of at least 2.5 mg/mL (9.05 mM).[7]
Visualizing Experimental Design and Biological Pathways
Experimental Workflow for Solubility Testing
The following diagram outlines a typical workflow for assessing the solubility of (R)-Dihydromethysticin in an experimental setting.
(R)-Dihydromethysticin Signaling Pathway in Colorectal Cancer
(R)-Dihydromethysticin has been shown to suppress the growth of colorectal cancer, in part by modulating the NLRC3/PI3K pathway.[12] The diagram below illustrates this inhibitory action.
References
- 1. Dihydromethysticin - Wikipedia [en.wikipedia.org]
- 2. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 3. contaminantdb.ca [contaminantdb.ca]
- 4. (+)-Dihydromethysticin | C15H16O5 | CID 88308 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. standards.chromadex.com [standards.chromadex.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Dihydromethysticin | P450 | TargetMol [targetmol.com]
- 9. caymanchem.com [caymanchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 12. Dihydromethysticin, a natural molecule from Kava, suppresses the growth of colorectal cancer via the NLRC3/PI3K pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: (R)-Dihydromethysticin in DMSO Stock Solutions
This technical support center provides guidance and answers frequently asked questions regarding the stability of (R)-Dihydromethysticin in DMSO stock solutions. It is intended for researchers, scientists, and drug development professionals to ensure the integrity and proper handling of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for preparing a stock solution of (R)-Dihydromethysticin in DMSO?
A1: To prepare a stock solution, dissolve the solid (R)-Dihydromethysticin in high-purity, anhydrous DMSO to your desired concentration. Sonication or gentle warming (to no more than 37°C) can be used to aid dissolution if precipitation or phase separation occurs. It is crucial to use newly opened or properly stored anhydrous DMSO to minimize water content, which can affect compound stability and solubility.
Q2: What are the recommended storage conditions for (R)-Dihydromethysticin in DMSO stock solutions?
A2: For optimal stability, it is recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[1] Always protect the solutions from light.
Q3: How stable is (R)-Dihydromethysticin in DMSO at room temperature?
Q4: Can I repeatedly freeze and thaw my (R)-Dihydromethysticin DMSO stock solution?
A4: It is highly recommended to avoid repeated freeze-thaw cycles.[2] Each cycle can introduce moisture from the air into the DMSO, which can lead to compound precipitation and degradation over time. Preparing single-use aliquots is the best practice to maintain the integrity of your stock solution.
Q5: What is the effect of water in DMSO on the stability of (R)-Dihydromethysticin?
A5: DMSO is hygroscopic and readily absorbs water from the atmosphere. The presence of water in DMSO can decrease the solubility of hydrophobic compounds like (R)-Dihydromethysticin, potentially leading to precipitation. Water can also participate in hydrolysis of the compound, although specific data on the hydrolysis of dihydromethysticin in DMSO is not available. For a diverse set of compounds, water has been shown to be more critical in causing compound loss than oxygen.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Precipitation upon initial dissolution | - Insufficient solvent volume for the amount of compound.- Low-quality or wet DMSO. | - Ensure you are using a concentration within the known solubility limits.- Use fresh, high-purity, anhydrous DMSO.- Gentle warming (up to 37°C) and/or sonication may help dissolve the compound. |
| Precipitation after freeze-thaw cycle(s) | - Compound coming out of solution due to changes in solubility at different temperatures.- Introduction of water into the DMSO. | - Avoid repeated freeze-thaw cycles by preparing single-use aliquots.- If precipitation is observed, try to redissolve by gentle warming and vortexing before use. Note that this may not be suitable for all experimental applications. |
| Milky or cloudy appearance when diluting in aqueous buffer | - The compound is not soluble in the aqueous buffer at the desired concentration. | - Decrease the final concentration of the compound in the aqueous buffer.- Increase the percentage of DMSO in the final solution (be mindful of its potential effects on your assay).- Consider a stepwise dilution to avoid shocking the compound out of solution.[2] |
| Discoloration of the stock solution | - Potential degradation of the compound. | - Discard the solution and prepare a fresh stock.- Review storage conditions to ensure they are optimal (e.g., protection from light, appropriate temperature). |
Stability of (R)-Dihydromethysticin in DMSO
| Storage Condition | Duration | Stability | Source |
| -80°C (protected from light) | 6 months | Stable | [1] |
| -20°C (protected from light) | 1 month | Stable | [1] |
| Room Temperature | Long-term (months) | Not Recommended (Significant degradation likely) | General compound stability studies |
| Repeated Freeze-Thaw Cycles | Multiple cycles | Not Recommended (Risk of precipitation and degradation) | [2] |
Experimental Protocol for Stability Assessment
This protocol outlines a general method for determining the stability of (R)-Dihydromethysticin in a DMSO stock solution over time using High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC).
1. Preparation of Stock Solution:
-
Accurately weigh a known amount of (R)-Dihydromethysticin.
-
Dissolve in a precise volume of high-purity, anhydrous DMSO to create a concentrated stock solution (e.g., 10 mM).
2. Aliquoting and Storage:
-
Aliquot the stock solution into multiple small, airtight vials (e.g., amber glass vials with PTFE-lined caps).
-
Prepare several sets of aliquots for each storage condition to be tested (e.g., -80°C, -20°C, 4°C, room temperature, room temperature with light exposure).
3. Time-Point Analysis:
-
At designated time points (e.g., T=0, 1 week, 1 month, 3 months, 6 months), remove one aliquot from each storage condition.
-
Allow the frozen samples to thaw completely at room temperature.
4. Sample Preparation for Analysis:
-
Prepare a working solution by diluting the stock solution in a suitable solvent (e.g., acetonitrile) to a concentration appropriate for the analytical instrument's linear range.
-
Prepare a set of calibration standards from a freshly prepared stock solution of (R)-Dihydromethysticin.
5. HPLC/UHPLC Analysis:
-
Inject the prepared sample and calibration standards onto the HPLC/UHPLC system.
-
Use a suitable column (e.g., C18) and mobile phase to achieve good separation of the parent compound from any potential degradants.
-
A UV detector is typically used for quantification.
6. Data Analysis:
-
Quantify the concentration of (R)-Dihydromethysticin in the stored samples by comparing the peak area to the calibration curve.
-
Calculate the percentage of the initial concentration remaining at each time point.
-
A common threshold for stability is retaining ≥90% of the initial concentration.
Visualizations
References
Technical Support Center: Dihydromethysticin (DHM) Bioavailability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dihydromethysticin (DHM). Our goal is to help you address challenges related to its in vivo bioavailability and ensure the accuracy and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: Is the bioavailability of Dihydromethysticin (DHM) considered low?
A1: Contrary to what might be a common assumption for many natural compounds, current research indicates that Dihydromethysticin (DHM) exhibits relatively high systemic exposure and rapid absorption in humans following oral administration of kava extracts.[1] Clinical pharmacokinetic studies have shown that the systemic exposure of major kavalactones follows the order: dihydrokavain > dihydromethysticin > kavain > methysticin > yangonin.[2][3][4][5][6] Therefore, DHM is considered one of the more bioavailable kavalactones. If you are observing low concentrations of DHM in your in vivo experiments, it may be due to specific experimental factors outlined in our troubleshooting guide.
Q2: What are the main factors that can influence the oral bioavailability of DHM?
A2: Several factors can influence the oral bioavailability of DHM. These include:
-
Formulation: The solubility and dissolution rate of the dosage form can significantly impact absorption. DHM has low aqueous solubility, which can be a rate-limiting step.[3]
-
Food Effects: The presence of food can significantly reduce the extent of absorption of kavalactones.[2][4][6]
-
Metabolism: DHM undergoes metabolism in the liver, primarily by cytochrome P450 enzymes such as CYP1A2, CYP2C9, and CYP3A4.[3] It is also a known inducer of CYP1A1.[7][8][9]
-
Efflux Transporters: DHM has been identified as a P-glycoprotein (P-gp) inhibitor, which could potentially influence its own transport and that of other co-administered drugs.[10]
-
Gastrointestinal Tract Conditions: The pH of the gastrointestinal tract and the presence of intestinal bacteria can affect the stability and absorption of DHM.
Q3: How is DHM metabolized in the body?
A3: DHM, like other kavalactones, is metabolized in the liver. The primary metabolic pathways include demethylation, mono- and dihydroxylation, and opening of the pyrone ring.[11] The resulting metabolites are then often excreted as conjugates.[11] Studies with human liver microsomes have identified cytochrome P450 enzymes CYP1A2, 2C9, and 3A4 as being involved in the formation of its most abundant metabolite, which is further subjected to glucuronidation, methylation, and conjugation with glutathione.[3]
Q4: What is the typical time to reach maximum plasma concentration (Tmax) for DHM after oral administration?
A4: Following the oral administration of standardized kava extract in healthy volunteers, the Tmax for the five major kavalactones, including DHM, was observed to be between 1 to 3 hours.[2][4][5][6]
Troubleshooting Guide
This guide is designed to help you identify and resolve common issues that may lead to unexpectedly low DHM concentrations in your in vivo experiments.
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Low or undetectable plasma concentrations of DHM | Poor solubility of DHM in the vehicle. | - Use a suitable solubilizing agent or formulation strategy such as solid dispersions, cyclodextrin complexes, or lipid-based formulations.[12][13] - Ensure the DHM is fully dissolved in the vehicle before administration. |
| Degradation of DHM in the formulation or during storage. | - Assess the stability of your DHM formulation under your experimental conditions. - Store stock solutions and formulations at appropriate temperatures (e.g., -20°C) and protect from light.[10] | |
| Inadequate analytical sensitivity. | - Develop and validate a highly sensitive analytical method, such as UPLC-MS/MS, for the quantification of DHM in plasma.[4][5][6] - Optimize sample preparation to ensure good recovery and minimize matrix effects. A protein precipitation method is often effective.[5] | |
| High variability in plasma concentrations between subjects | Intersubject variability in metabolism. | - Use a sufficient number of animals/subjects to account for biological variation. - Consider using a crossover study design to minimize the effect of intersubject variability.[14] |
| Inconsistent dosing. | - Ensure accurate and consistent administration of the dose volume for each subject. | |
| Food effects. | - Standardize the fasting state of the subjects before dosing, as food can reduce kavalactone absorption.[2][4][6] A common practice is an overnight fast.[14] | |
| Unexpectedly rapid clearance of DHM | Induction of metabolic enzymes. | - Be aware that DHM and other kavalactones can induce CYP enzymes, potentially leading to increased clearance with repeated dosing.[1][7] |
| High first-pass metabolism. | - Consider alternative routes of administration (e.g., intraperitoneal) in preclinical models to bypass first-pass metabolism and determine the extent of this effect. |
Quantitative Data
Table 1: Pharmacokinetic Parameters of Dihydromethysticin (DHM) in Healthy Volunteers after a Single Oral Dose of Standardized Kava Extract (225 mg total kavalactones)
| Parameter | Value | Unit | Reference |
| Tmax | 1-3 | hours | [4][5] |
| Systemic Exposure Rank | 2nd highest | (after dihydrokavain) | [4][5] |
Note: Specific Cmax and AUC values for DHM alone are not always detailed separately in publications focusing on the entire kava extract. The systemic exposure ranking provides a comparative measure of its bioavailability relative to other major kavalactones.
Experimental Protocols
Protocol 1: Oral Bioavailability Study of DHM in Mice
This protocol outlines a general procedure for assessing the oral bioavailability of DHM in a mouse model.
-
Animal Model:
-
Species: A/J mice (or other suitable strain).
-
Sex: Male or female, specified and consistent throughout the study.
-
Age: 8-10 weeks.
-
Housing: Standard housing conditions with a 12-hour light/dark cycle.
-
-
DHM Formulation:
-
Prepare a suspension or solution of DHM in a suitable vehicle (e.g., 0.5% carboxymethylcellulose, or a lipid-based formulation for improved solubility).
-
The final concentration should be such that the desired dose can be administered in a volume of 5-10 mL/kg.
-
-
Dosing:
-
Fast the mice overnight (approximately 12 hours) before dosing, with free access to water.
-
Administer DHM orally via gavage at the desired dose (e.g., 50 mg/kg).
-
For comparison, an intravenous (IV) group can be included to determine absolute bioavailability, with DHM dissolved in a suitable IV vehicle (e.g., a solution containing DMSO, PEG300, and saline).
-
-
Blood Sampling:
-
Collect blood samples (approximately 20-30 µL) via tail vein or saphenous vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Collect samples into tubes containing an anticoagulant (e.g., K2EDTA).
-
Process the blood to obtain plasma by centrifugation (e.g., 4000 x g for 10 minutes at 4°C).
-
Store plasma samples at -80°C until analysis.
-
-
Sample Analysis:
-
Plasma concentrations of DHM are quantified using a validated UPLC-MS/MS method.[5]
-
Sample Preparation: Perform protein precipitation by adding 3 volumes of cold acetonitrile (containing an internal standard) to 1 volume of plasma. Vortex and then centrifuge to pellet the precipitated protein. Transfer the supernatant for analysis.
-
Chromatography: Use a C18 column with a gradient elution of mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Mass Spectrometry: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode, using specific precursor-to-product ion transitions for DHM and the internal standard.
-
-
Pharmacokinetic Analysis:
-
Use non-compartmental analysis software to calculate pharmacokinetic parameters such as Cmax, Tmax, AUC (Area Under the Curve), and half-life.
-
Protocol 2: Caco-2 Permeability Assay
This in vitro assay is used to predict the intestinal permeability of a compound.
-
Cell Culture:
-
Culture Caco-2 cells on permeable supports (e.g., Transwell® inserts) for 21-25 days to allow for differentiation into a monolayer with tight junctions.
-
Monitor the integrity of the monolayer by measuring the transepithelial electrical resistance (TEER).
-
-
Permeability Experiment:
-
Wash the Caco-2 monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS).
-
Add the DHM solution in HBSS to the apical (A) side of the monolayer and fresh HBSS to the basolateral (B) side to assess A-to-B permeability (absorptive direction).
-
To assess B-to-A permeability (efflux direction), add the DHM solution to the basolateral side and fresh HBSS to the apical side.
-
Incubate at 37°C with gentle shaking.
-
Collect samples from the receiver compartment at specified time points.
-
-
Sample Analysis:
-
Quantify the concentration of DHM in the collected samples using UPLC-MS/MS.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for both directions.
-
The efflux ratio (Papp B-A / Papp A-B) can indicate if the compound is a substrate of efflux transporters like P-glycoprotein.
-
Visualizations
DHM Metabolism and CYP1A1 Induction Pathway
Caption: Metabolic pathway of DHM and its induction of CYP1A1 via the AhR signaling pathway.
Experimental Workflow for In Vivo Bioavailability Study
Caption: Workflow for conducting an in vivo oral bioavailability study of DHM in an animal model.
References
- 1. Dihydromethysticin - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. ABC Herbalgram Website [herbalgram.org]
- 4. Clinical pharmacokinetics of kavalactones after oral dosing of standardized kava extract in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Clinical pharmacokinetics of kavalactones after oral dosing of standardized kava extract in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Methysticin and 7,8-Dihydromethysticin are Two Major Kavalactones in Kava Extract to Induce CYP1A1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Methysticin and 7,8-dihydromethysticin are two major kavalactones in kava extract to induce CYP1A1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. caymanchem.com [caymanchem.com]
- 11. Mechanistic and Other Relevant Data - Some Drugs and Herbal Products - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. What are the methods used for enhancement of bioavailability? [synapse.patsnap.com]
- 13. jddtonline.info [jddtonline.info]
- 14. webstor.srmist.edu.in [webstor.srmist.edu.in]
Technical Support Center: Dihydromethysticin (DHM) Dosage Optimization and Toxicity Assessment
This technical support center provides guidance for researchers, scientists, and drug development professionals working with Dihydromethysticin (DHM), a major kavalactone found in the kava plant. The following information is intended to assist in optimizing experimental dosages to minimize toxicity and to provide troubleshooting for common challenges encountered during in vitro and in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of Dihydromethysticin-related toxicity?
A1: Dihydromethysticin's toxicity is primarily linked to its influence on drug-metabolizing enzymes, particularly the induction of cytochrome P450 enzymes CYP1A1 and CYP3A.[1][2] This induction can alter the metabolism of DHM itself or co-administered substances, potentially leading to the formation of reactive metabolites and subsequent cellular damage.[2][3] The induction of CYP1A1 by DHM is mediated through the aryl hydrocarbon receptor (AhR) signaling pathway.[2]
Q2: What are the typical concentrations of DHM used in in vitro cytotoxicity assays?
A2: In in vitro studies using cell lines like HepG2, concentrations of Dihydromethysticin up to 100µM have been shown to not significantly affect cell viability over a 24-hour period.[2][4] However, it is crucial to determine the specific IC50 for your cell line and experimental conditions.
Q3: Are there other compounds in kava extracts that I should be aware of regarding toxicity?
A3: Yes, it is important to consider the presence of other compounds in kava extracts that may contribute to toxicity. For instance, the alkaloid pipermethystine, found in the leaves and stems of the kava plant, has demonstrated significant cytotoxicity in vitro.[4][5] Additionally, flavokavains A and B have been shown to potentiate acetaminophen-induced hepatotoxicity in animal models, a risk not observed with DHM alone.[6][7] Therefore, the purity of the DHM sample is a critical factor in toxicity studies.
Q4: What are the known drug-drug interactions with Dihydromethysticin?
A4: Dihydromethysticin and other kavalactones can inhibit various CYP450 enzymes, including CYP1A2, 2C9, 2C19, 2D6, and 3A4.[8][9] This inhibition can lead to elevated plasma concentrations of co-administered drugs that are metabolized by these enzymes, increasing the risk of toxicity.[2][8]
Q5: What is a safe starting dose for animal studies with Dihydromethysticin?
A5: In mice, oral doses of DHM at 275 mg/kg have been used to assess its analgesic activity.[10] Long-term studies in mice with kava extract at a dose of 500 mg/kg did not show adverse effects when administered alone.[6][7] However, a preliminary safety study in A/J mice suggested that DHM at a dose of 0.5 mg/g of diet (approximately 10 times its minimum effective dose for chemoprevention) showed no adverse effects.[11] It is always recommended to conduct a dose-ranging study to determine the optimal and non-toxic dose for your specific animal model and experimental goals.
Troubleshooting Guides
Problem 1: High variability in cytotoxicity assay results.
-
Possible Cause 1: Inconsistent DHM concentration.
-
Solution: Ensure DHM is fully dissolved in the vehicle (e.g., DMSO) before diluting in cell culture media. Prepare fresh stock solutions regularly and verify the concentration using a suitable analytical method like HPLC.
-
-
Possible Cause 2: Cell passage number and confluency.
-
Solution: Use cells within a consistent and low passage number range. Seed cells at a consistent density to ensure uniform confluency at the time of treatment.
-
-
Possible Cause 3: Edge effects in multi-well plates.
-
Solution: Avoid using the outer wells of the plate for experimental samples, as these are more prone to evaporation and temperature fluctuations. Fill the outer wells with sterile media or PBS.
-
Problem 2: Unexpectedly high cytotoxicity at low DHM concentrations.
-
Possible Cause 1: Contamination of DHM sample.
-
Possible Cause 2: Interaction with media components.
-
Solution: Some components in cell culture media may interact with the test compound. Evaluate the stability of DHM in your specific media over the duration of the experiment.
-
-
Possible Cause 3: High sensitivity of the cell line.
-
Solution: The chosen cell line may be particularly sensitive to DHM. Consider using a less sensitive cell line or reducing the treatment duration.
-
Problem 3: Difficulty in interpreting CYP450 induction results.
-
Possible Cause 1: Basal CYP enzyme expression levels.
-
Solution: Ensure you have a stable and reproducible baseline of CYP enzyme activity in your control group. Basal expression can vary with cell culture conditions.
-
-
Possible Cause 2: Sub-optimal substrate or inhibitor concentrations.
-
Solution: Titrate the concentrations of the CYP substrate and any inhibitors used in the assay to ensure you are working within the linear range of the enzyme kinetics.
-
-
Possible Cause 3: Indirect effects on gene expression.
-
Solution: DHM-mediated CYP induction is complex.[1] Consider that observed changes may not be a direct effect and could be part of a broader cellular response. Correlate mRNA, protein, and enzyme activity data.
-
Quantitative Data Summary
Table 1: In Vitro Cytotoxicity of Dihydromethysticin and Other Kava Components
| Compound | Cell Line | Assay | Concentration | Effect | Reference |
| Dihydromethysticin | HepG2 | Cell Viability | Up to 100 µM (24h) | No significant cell death | [4] |
| Pipermethystine | HepG2 | Cell Viability | 50 µM (24h) | 65% cell death | [4][5] |
| Pipermethystine | HepG2 | Cell Viability | 100 µM (24h) | 90% cell death | [4][5] |
| Kava Extract | Hepa1c1c7 | MTS Assay | Up to 50 µg/ml (24h) | No cell death | [2] |
| Kavalactones (ind.) | Hepa1c1c7 | MTS Assay | Up to 100 µM (24h) | No cell death | [2] |
Table 2: Effects of Dihydromethysticin on Cytochrome P450 Enzymes
| Enzyme | Effect | Concentration | System | Reference |
| CYP1A1 | Induction (23-fold) | 25 µM | Hepa1c1c7 cells | [2] |
| CYP3A23 (rat) | Induction (~7-fold) | Not specified | In vivo (rats) | [1] |
| CYP2C19 | Inhibition | Not specified | Human liver microsomes | [8][9] |
| CYP3A4 | Inhibition | Not specified | Human liver microsomes | [8][9] |
Table 3: Pharmacokinetic Parameters of Dihydromethysticin in Healthy Volunteers
| Parameter | Value | Dosing Regimen | Reference |
| Tmax (Time to max. concentration) | 1-3 hours | Single oral dose (75-225 mg kavalactones) | [11][12][13] |
| Systemic Exposure Order | Dihydrokavain > Dihydromethysticin > Kavain > Methysticin > Yangonin | Single oral dose | [11][12][13] |
Experimental Protocols
Protocol 1: Determination of Cytotoxicity using the MTS Assay
-
Cell Seeding: Plate cells (e.g., Hepa1c1c7 or HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of Dihydromethysticin in DMSO. Serially dilute the stock solution in cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of DHM. Include vehicle control (DMSO) and untreated control wells.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTS Reagent Addition: Add 20 µL of MTS reagent (e.g., CellTiter 96 AQueous One Solution Reagent) to each well.
-
Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control after subtracting the background absorbance. Plot the percentage of viability against the log of the DHM concentration to determine the IC50 value.[2]
Protocol 2: CYP1A1 Induction and Activity Assay (EROD Assay)
-
Cell Treatment: Treat cells (e.g., Hepa1c1c7) with various concentrations of DHM for 24 hours as described in the cytotoxicity protocol. Include a positive control for CYP1A1 induction (e.g., TCDD).
-
EROD Assay:
-
After treatment, replace the medium with a fresh medium containing the CYP1A1 substrate, 7-ethoxyresorufin (e.g., at 5 µM).
-
Incubate for a specific time (e.g., 30-60 minutes) at 37°C.
-
Stop the reaction by adding a suitable solvent (e.g., acetonitrile).
-
Measure the fluorescence of the product, resorufin, using a fluorescence plate reader (excitation ~530 nm, emission ~590 nm).
-
-
Data Analysis: Quantify the amount of resorufin produced by comparing it to a standard curve. Normalize the EROD activity to the total protein content in each well. Express the results as fold induction over the vehicle control.[2]
Visualizations
Caption: Workflow for in vitro toxicity assessment of Dihydromethysticin.
Caption: Aryl Hydrocarbon Receptor (AhR) signaling pathway for CYP1A1 induction by DHM.
References
- 1. Dihydromethysticin - Wikipedia [en.wikipedia.org]
- 2. Methysticin and 7,8-Dihydromethysticin are Two Major Kavalactones in Kava Extract to Induce CYP1A1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Toxicokinetics of Kava - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro toxicity of kava alkaloid, pipermethystine, in HepG2 cells compared to kavalactones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Flavokawains A and B in Kava, Not Dihydromethysticin, Potentiate Acetaminophen-Induced Hepatotoxicity in C57BL/6 Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Toxicity of Kava Kava - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. caymanchem.com [caymanchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Clinical pharmacokinetics of kavalactones after oral dosing of standardized kava extract in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Clinical pharmacokinetics of kavalactones after oral dosing of standardized kava extract in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
Potential off-target effects of Dihydromethysticin in cell-based assays
This technical support guide provides researchers, scientists, and drug development professionals with information on the potential off-target effects of Dihydromethysticin (DHM) in cell-based assays. It includes frequently asked questions, troubleshooting advice, quantitative data summaries, and detailed experimental protocols to help users interpret their results and design robust experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: I'm observing unexpected changes in the metabolism of my primary compound when co-administered with DHM. What could be the cause?
Answer: This is a common issue that may be attributed to DHM's significant effects on Cytochrome P450 (CYP) enzymes. DHM is known to induce the expression of several key xenobiotic-metabolizing enzymes, which can alter the metabolism, efficacy, or toxicity of co-administered compounds.
Key Off-Target Interactions:
-
CYP1A1 Induction: DHM is a potent inducer of CYP1A1 expression.[1][2] This induction is primarily mediated through the activation of the Aryl Hydrocarbon Receptor (AhR) signaling pathway.[1][2][3] In Hepa1c1c7 cells, 25µM of DHM caused a 23-fold induction of CYP1A1 gene expression.[1]
-
CYP3A Induction: DHM also induces CYP3A enzymes.[4] It is one of the two major kavalactones responsible for a nearly 7-fold induction of CYP3A23 expression.[4]
-
CYP Inhibition: Besides induction, DHM can inhibit the activity of other CYP isoforms. It has been shown to be a major inhibitor of CYP2C19 and CYP3A4.[5]
Troubleshooting Steps:
-
Review Literature: Check if your primary compound is a known substrate for CYP1A1, CYP3A4, or CYP2C19.
-
Measure CYP Activity: Perform an enzyme activity assay to confirm if CYP1A1 or CYP3A4 activity is altered in your specific cell model after DHM treatment. See the EROD Assay protocol below.
-
Time-Course and Dose-Response: If possible, perform a time-course experiment. Enzyme induction is a time-dependent process and understanding its kinetics in your system can help in designing experiments to minimize its impact.
Question 2: My cell viability has decreased unexpectedly after DHM treatment, even at concentrations that should not affect my target of interest. Is DHM cytotoxic?
Answer: Yes, DHM can exhibit cytotoxic and anti-proliferative effects in a cell-type-specific manner, particularly in cancer cell lines. These effects are often independent of its more well-known neurological targets and are mediated through distinct signaling pathways.
Known Anti-proliferative Mechanisms:
-
NLRC3/PI3K Pathway Inhibition: In colorectal cancer cells, DHM has been shown to suppress proliferation, migration, and invasion by activating nucleotide-oligomerization domain-like receptor subfamily C3 (NLRC3) and subsequently inhibiting the PI3K pathway.[8][9]
-
Cell Cycle Arrest: DHM can induce cell cycle arrest. In colorectal cancer cells, it causes G0/G1 phase arrest.[8][10] In leukemia HL-60 cells, it has been observed to cause G2/M-phase arrest.[11]
-
Apoptosis Induction: DHM promotes apoptosis in various cancer cell lines.[9][10]
-
JAK/STAT Pathway Targeting: In human leukemia cells, the anti-cancer effects of DHM are mediated by targeting the JAK/STAT pathway.[11]
Troubleshooting Steps:
-
Determine IC50: Perform a dose-response curve in your specific cell line to determine the concentration of DHM that reduces cell viability by 50% (IC50). This will establish the cytotoxic range in your model. See the MTT Cell Viability Assay protocol below.
-
Cell Cycle Analysis: Use flow cytometry to analyze the cell cycle distribution after DHM treatment. This can confirm if the observed decrease in viability is due to cell cycle arrest.
-
Apoptosis Assay: Perform an apoptosis assay (e.g., Annexin V staining) to determine if programmed cell death is being induced.
Question 3: I am using a luciferase reporter assay and seeing unexpected results. Could DHM be interfering with my reporter system?
Answer: Yes, this is a possibility that requires careful consideration. DHM is a known activator of the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor.[1] If your reporter construct contains Xenobiotic Responsive Elements (XREs), or if your gene of interest is regulated by AhR, DHM could directly activate your reporter system.
Mechanism of Interference:
-
DHM enters the cell and binds to AhR in the cytoplasm.
-
The DHM-AhR complex translocates to the nucleus.
-
The complex dimerizes with the AhR Nuclear Translocator (ARNT).
-
This heterodimer binds to XREs in the promoter regions of target genes, including CYP1A1 and potentially your reporter gene, initiating transcription.[12]
The diagram below illustrates this signaling pathway.
Troubleshooting Steps:
-
Check Reporter Construct: Examine the promoter sequence in your luciferase construct for the presence of XRE core DNA-binding motifs.
-
Use AhR Antagonist: Co-treat cells with DHM and a known AhR antagonist. If the unexpected reporter activity is blocked, it confirms AhR-mediated off-target activation.[1][2]
-
Test in AhR-Deficient Cells: If available, use an AhR-deficient cell line to verify that the effect is dependent on this receptor.[1][2]
-
Perform a Control Experiment: Transfect cells with a minimal promoter-luciferase construct (lacking XREs) and treat with DHM to see if it affects luciferase expression or stability non-specifically.
Quantitative Data on Off-Target Effects
The following tables summarize known quantitative measures of DHM's off-target activities.
Table 1: Inhibition and Binding Constants for Various Targets
| Target | Effect | Value | Cell/System Type | Reference |
| Carboxylesterase 1 | Inhibition (Ki) | 68.2 µM | - | [10] |
| P-glycoprotein (P-gp) | Inhibition (EC50) | 54.6 µM | P388 mouse leukemia cells | [13] |
| CYP2A5 | Inhibition | 10-100 µM | Mouse liver microsomes | [10] |
| CYP2C19 | Inhibition | - | cDNA-expressed CYP450 | [5] |
| CYP3A4 | Inhibition | - | cDNA-expressed CYP450 | [5] |
Table 2: Induction of Cytochrome P450 Enzymes
| Enzyme | Effect | Fold Induction | Concentration | Cell Type | Reference |
| CYP1A1 | Gene Expression | ~23-fold | 25 µM | Hepa1c1c7 | [1] |
| CYP1A1 | Protein Expression | ~7.9-fold (max) | Concentration-dependent | Hepa1c1c7 | [14] |
| CYP3A23 | Gene Expression | ~7-fold | - | Rat model | [4] |
Detailed Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This protocol provides a method to assess cell metabolic activity, which is an indicator of cell viability. This assay is based on the reduction of the yellow tetrazolium salt (MTT) to purple formazan crystals by metabolically active cells.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
Dihydromethysticin (DHM)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of DHM in complete culture medium. Remove the old medium from the wells and add 100 µL of the DHM dilutions to the appropriate wells. Include vehicle-only wells as a negative control.
-
Incubation: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL).[15]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert MTT into purple formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[15] Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 5-10 minutes.
-
Absorbance Measurement: Read the absorbance at 570 nm using a multi-well spectrophotometer.[16] A reference wavelength of 630 nm can be used to reduce background noise.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Protocol 2: EROD Assay for CYP1A1 Activity
This assay measures the enzymatic activity of CYP1A1 by quantifying the conversion of 7-ethoxyresorufin to the fluorescent product resorufin.
Materials:
-
Cells cultured in plates (e.g., Hepa1c1c7)
-
DHM and appropriate vehicle control (e.g., DMSO)
-
7-ethoxyresorufin (EROD substrate)
-
Dicumarol (to inhibit DT-diaphorase)
-
Resorufin standard
-
Fluorescence microplate reader
Procedure:
-
Cell Treatment: Treat cells with various concentrations of DHM or a vehicle control for a predetermined time (e.g., 24 hours) to induce CYP1A1 expression.
-
Prepare Reaction Mix: Prepare a reaction mixture containing 7-ethoxyresorufin and dicumarol in an appropriate buffer.
-
Initiate Reaction: Remove the treatment medium from the cells, wash with PBS, and add the EROD reaction mix to each well.
-
Incubation: Incubate the plate at 37°C, protected from light. The reaction is typically monitored kinetically over 30-60 minutes or as an endpoint assay.
-
Fluorescence Measurement: Measure the fluorescence of the resorufin product using a microplate reader with excitation and emission wavelengths of approximately 530 nm and 590 nm, respectively.
-
Quantification: Create a standard curve using known concentrations of resorufin. Use this curve to convert the fluorescence readings from the experimental wells into the amount of resorufin produced.
-
Data Analysis: Normalize the rate of resorufin production to the total protein content in each well. Express CYP1A1 activity as pmol of resorufin/min/mg protein.[14]
Protocol 3: AhR-Mediated Luciferase Reporter Assay
This protocol is used to determine if DHM activates the AhR signaling pathway.
Materials:
-
Cells (e.g., Hepa1c1c7)
-
Luciferase reporter plasmid containing XREs (e.g., pGudluc 6.1)[1][14]
-
A control plasmid for normalization (e.g., Renilla luciferase)
-
Transfection reagent
-
DHM and vehicle control
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Procedure:
-
Transfection: Co-transfect cells with the XRE-luciferase reporter plasmid and the control Renilla plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
Treatment: After allowing 24 hours for gene expression, treat the transfected cells with different concentrations of DHM or a vehicle control.
-
Incubation: Incubate the cells for an appropriate period (e.g., 24 hours).
-
Cell Lysis: Wash the cells with PBS and lyse them using the passive lysis buffer provided in the dual-luciferase assay kit.
-
Luciferase Activity Measurement: Measure the firefly and Renilla luciferase activities sequentially in each sample using a luminometer, following the manufacturer's instructions for the dual-luciferase assay system.[14]
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample to control for transfection efficiency and cell number. Calculate the fold induction of reporter activity by comparing the normalized values of DHM-treated samples to the vehicle control.
The following diagram illustrates a general troubleshooting workflow for unexpected results in cell-based assays with DHM.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Methysticin and 7,8-dihydromethysticin are two major kavalactones in kava extract to induce CYP1A1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Dihydromethysticin - Wikipedia [en.wikipedia.org]
- 5. An Updated Review on the Psychoactive, Toxic and Anticancer Properties of Kava [mdpi.com]
- 6. In vivo structure-activity relationship of dihydromethysticin in reducing NNK-induced lung DNA damage against lung carcinogenesis in A/J mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dihydromethysticin (DHM) Blocks Tobacco Carcinogen 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK)-Induced O6-Methylguanine in a Manner Independent of the Aryl Hydrocarbon Receptor (AhR) Pathway in C57BL/6 Female Mice. | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. Dihydromethysticin, a natural molecule from Kava, suppresses the growth of colorectal cancer via the NLRC3/PI3K pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Anticancer effects of 7,8-dihydromethysticin in human leukemia cells are mediated via cell-cycle dysregulation, inhibition of cell migration and invasion and targeting JAK/STAT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. caymanchem.com [caymanchem.com]
- 14. Methysticin and 7,8-Dihydromethysticin are Two Major Kavalactones in Kava Extract to Induce CYP1A1 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Troubleshooting inconsistent results in Dihydromethysticin experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dihydromethysticin (DHM).
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues that can lead to inconsistent results in experiments involving Dihydromethysticin.
Question 1: Why am I seeing significant variability in my experimental results between different batches of Dihydromethysticin?
Answer: Inconsistent results with Dihydromethysticin can often be traced back to the source and quality of the compound. Here are several factors to consider:
-
Purity of the Compound: Commercially available Dihydromethysticin can vary in purity.[][2] Impurities can interfere with your experiments, leading to off-target effects or a reduction in the effective concentration of DHM. Always ensure you are using a high-purity grade (≥95-98%) of DHM and, if possible, confirm its identity and purity via analytical methods like HPLC.[][2]
-
Source Material Variability: Dihydromethysticin is a kavalactone derived from the kava plant (Piper methysticum). The chemical composition of kava extracts can differ significantly based on the cultivar, the part of the plant used (roots vs. stems), and the solvent used for extraction.[3] This variability in the source material can lead to inconsistencies if you are using a kava extract rather than purified DHM.
-
Storage and Stability: Dihydromethysticin should be stored at -20°C for long-term stability (≥ 4 years).[4] Improper storage can lead to degradation of the compound, resulting in lower potency and inconsistent experimental outcomes. For short-term storage (days to weeks), 0-4°C is acceptable.[]
Question 2: I'm having trouble dissolving Dihydromethysticin for my in vitro experiments. What is the recommended solvent?
Answer: Dihydromethysticin, like other kavalactones, has poor water solubility, which can present a challenge for in vitro studies.[5]
-
Recommended Solvents: For creating stock solutions, Dimethyl Sulfoxide (DMSO) is a commonly used solvent.[] Methanol and chloroform are also effective solvents for Dihydromethysticin.[4]
-
Working Concentrations: When preparing your working solutions, it is crucial to dilute the DMSO stock solution sufficiently in your cell culture medium to avoid solvent-induced toxicity. It is recommended to keep the final DMSO concentration in your culture well below 0.5%, and always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
-
Precipitation in Aqueous Solutions: Due to its hydrophobic nature, Dihydromethysticin may precipitate out of aqueous solutions, especially at higher concentrations and over time.[5] It is advisable to prepare fresh working solutions for each experiment and visually inspect for any precipitation before adding it to your cells.
Question 3: My in vitro cell-based assay results are not reproducible. What are some common pitfalls?
Answer: Reproducibility issues in cell-based assays with Dihydromethysticin can arise from several factors beyond the compound itself.
-
Cell Line Integrity: Ensure you are using a consistent and validated cell line. Regular testing for mycoplasma contamination is essential.
-
Experimental Controls: Always include appropriate positive and negative controls in your experiments. A vehicle control (cells treated with the solvent used to dissolve DHM, e.g., DMSO) is critical to distinguish the effects of DHM from those of the solvent.[6]
-
Assay-Specific Issues: Be mindful of potential interferences. For example, some natural products can act as Pan-Assay Interference Compounds (PAINS), which can lead to false-positive results in various assays.[7]
-
Consistent Experimental Conditions: Maintain consistency in all experimental parameters, including cell seeding density, incubation times, and reagent concentrations.
Question 4: I am observing unexpected off-target effects in my experiments. What could be the cause?
Answer: Dihydromethysticin has been shown to interact with multiple cellular targets.[8] Understanding its polypharmacology is key to interpreting your results.
-
Multiple Signaling Pathways: Dihydromethysticin is known to modulate several signaling pathways, including the NLRC3/PI3K pathway and the Aryl hydrocarbon Receptor (AhR) signaling pathway.[9][10] It also acts as a positive allosteric modulator of GABA-A receptors.[8][11] Your observed effects could be a result of its action on one or more of these pathways.
-
Enzyme Inhibition: Dihydromethysticin can inhibit cytochrome P450 enzymes, such as CYP3A4 and CYP2C19, as well as carboxylesterase 1 (CES1).[12][13] If your experimental system involves other compounds or drugs, these interactions could lead to unexpected outcomes.
Quantitative Data Summary
The following tables summarize key quantitative data from in vitro studies on Dihydromethysticin.
Table 1: Inhibition of Carboxylesterase 1 (CES1) by Kavalactones [13]
| Kavalactone | Inhibition Constant (Ki) in µM | Type of Inhibition |
| Dihydromethysticin | 68.2 | Mixed |
| Methysticin | 35.2 | Mixed |
| Kavain | 81.6 | Competitive |
| Dihydrokavain | 105.3 | Competitive |
| Yangonin | 24.9 | Mixed |
| Desmethoxyyangonin | 25.2 | Competitive |
Table 2: P-glycoprotein (P-gp) Inhibitory Activity of Kavalactones [4][14]
| Compound | Concentration for 50% Increase in P-gp Substrate Uptake (µM) |
| Dihydromethysticin | 54.6 |
| Methysticin | 17 |
| Kavain | 90 |
| Dihydrokavain | >100 |
Experimental Protocols
Below is a generalized protocol for a common in vitro experiment with Dihydromethysticin.
Cell Viability Assay (MTT Assay)
This protocol outlines the general steps for assessing the effect of Dihydromethysticin on the viability of cancer cell lines.
-
Cell Seeding: Plate human colon cancer cells (e.g., HCT116 or SW480) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Preparation of DHM Solutions: Prepare a stock solution of Dihydromethysticin in DMSO. From this stock, create a series of dilutions in cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in all wells (including the vehicle control) is consistent and non-toxic (e.g., <0.5%).
-
Cell Treatment: Remove the old medium from the wells and replace it with the medium containing the different concentrations of DHM. Include wells with medium only (blank) and medium with DMSO (vehicle control).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After incubation, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways modulated by Dihydromethysticin and a general troubleshooting workflow.
A general workflow for troubleshooting inconsistent Dihydromethysticin experiments.
DHM-mediated suppression of colorectal cancer via the NLRC3/PI3K pathway.[9][15]
Activation of the AhR signaling pathway by Dihydromethysticin.[10][16][17]
References
- 2. Dihydromethysticin - LKT Labs [lktlabs.com]
- 3. Kava as a Clinical Nutrient: Promises and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. scholarspace.manoa.hawaii.edu [scholarspace.manoa.hawaii.edu]
- 6. m.youtube.com [m.youtube.com]
- 7. Problems that Can Occur when Assaying Extracts to Pure Compounds in Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dihydromethysticin - Wikipedia [en.wikipedia.org]
- 9. Dihydromethysticin, a natural molecule from Kava, suppresses the growth of colorectal cancer via the NLRC3/PI3K pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Methysticin and 7,8-dihydromethysticin are two major kavalactones in kava extract to induce CYP1A1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Relationship between the GABA Pathway and Signaling of Other Regulatory Molecules [mdpi.com]
- 12. Toxicity of Kava Kava - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. academic.oup.com [academic.oup.com]
- 17. Methysticin and 7,8-Dihydromethysticin are Two Major Kavalactones in Kava Extract to Induce CYP1A1 - PMC [pmc.ncbi.nlm.nih.gov]
Managing potential hepatotoxicity of kavalactones in long-term studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with kavalactones in long-term studies, with a focus on managing potential hepatotoxicity.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of kavalactone-induced hepatotoxicity?
A1: The hepatotoxicity of kavalactones is multifactorial and not fully elucidated. However, several key mechanisms have been identified:
-
Cytochrome P450 (CYP) Inhibition: Kavalactones, particularly those with a methylenedioxyphenyl moiety like methysticin and dihydromethysticin, can inhibit various CYP450 enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4).[1][2] This can lead to drug-drug interactions, where the metabolism of co-administered drugs is slowed, potentially increasing their toxicity.[1][2]
-
Glutathione (GSH) Depletion: Certain compounds in kava extracts, such as flavokavain B, can deplete hepatic glutathione, a critical antioxidant.[1][3] This sensitizes hepatocytes to oxidative stress and injury.[1]
-
Direct Cytotoxicity of Other Kava Constituents: Beyond kavalactones, other compounds present in some kava extracts may contribute to liver injury. The alkaloid pipermethystine, found primarily in the leaves and stems, has demonstrated significant cytotoxicity in vitro.[4][5] Flavokavain B has also been identified as a potent hepatotoxin in preclinical studies.[1][3]
-
Mitochondrial Dysfunction: Pipermethystine has been shown to decrease cellular ATP levels and disrupt the mitochondrial membrane potential, leading to apoptosis.[4]
Q2: Are all kava extracts equally hepatotoxic?
A2: No, the risk of hepatotoxicity can vary significantly depending on the preparation and quality of the kava extract. Traditionally prepared aqueous extracts are generally considered to have a lower risk compared to ethanolic or acetonic extracts, which may concentrate potentially toxic compounds.[6] The parts of the kava plant used are also critical; extracts made from the rhizome (root) are preferred, while those containing leaves and stems may have higher concentrations of the toxic alkaloid pipermethystine.[4] The quality of the raw plant material is also a factor, with poor quality material potentially containing mold hepatotoxins.
Q3: What are the early warning signs of hepatotoxicity in long-term animal studies?
A3: In long-term rodent studies, early indicators of potential hepatotoxicity include:
-
Elevated Serum Liver Enzymes: Significant increases in alanine aminotransferase (ALT), aspartate aminotransferase (AST), alkaline phosphatase (ALP), and gamma-glutamyl transferase (GGT) are primary biomarkers.[7]
-
Changes in Liver Weight: An increase in the absolute or relative liver weight can be an early sign of hepatocellular hypertrophy.
-
Histopathological Changes: Microscopic examination of liver tissue may reveal hepatocellular hypertrophy, fatty change, and necrosis, particularly in the centrilobular region.
Q4: How can I minimize the risk of hepatotoxicity in my long-term kavalactone studies?
A4: To mitigate the risk of hepatotoxicity, consider the following:
-
Use High-Quality, Standardized Kava Extracts: Whenever possible, use well-characterized, noble kava extracts derived solely from the peeled root of the plant. Ensure the extract is tested for contaminants like pipermethystine and mycotoxins.
-
Careful Dose Selection: Base your dosing regimen on existing toxicology data and consider starting with lower doses to establish a safety profile.
-
Regular Monitoring of Liver Function: Implement a schedule for regular monitoring of serum liver enzymes and liver histology throughout the study.
-
Avoid Co-administration with Known Hepatotoxic Drugs or CYP450 Substrates: Be aware of potential drug interactions due to CYP450 inhibition by kavalactones.
Troubleshooting Guides
Issue 1: Unexpectedly High Levels of Liver Enzymes (ALT/AST) in Experimental Animals
-
Possible Cause 1: Kavalactone Overdose or High Susceptibility of Animal Strain.
-
Troubleshooting Step: Review the dosing calculations and the literature for the specific animal strain's sensitivity to hepatotoxins. Consider performing a dose-range-finding study.
-
-
Possible Cause 2: Contaminants in the Kava Extract.
-
Troubleshooting Step: Have the kava extract independently analyzed for the presence of pipermethystine, flavokavains, and mycotoxins. If possible, switch to a more purified and standardized extract.
-
-
Possible Cause 3: Interaction with Other Components of the Vehicle or Diet.
-
Troubleshooting Step: Review the composition of the vehicle and animal diet for any compounds known to interact with kavalactones or affect liver function. Consider a vehicle control group to rule out its effects.
-
Issue 2: In Vitro Cytotoxicity Observed at Lower Than Expected Kavalactone Concentrations
-
Possible Cause 1: Presence of More Potent Cytotoxic Compounds in the Extract.
-
Troubleshooting Step: Fractionate the kava extract and test the cytotoxicity of individual fractions to identify the most potent components. Analyze the extract for known hepatotoxins like flavokavain B and pipermethystine. Flavokavain B has an LD50 of 15.3 µM in HepG2 cells.[1]
-
-
Possible Cause 2: High Sensitivity of the Cell Line.
-
Troubleshooting Step: Compare the sensitivity of your chosen cell line (e.g., HepG2) to other liver-derived cell lines or primary hepatocytes. Ensure the cell line is appropriate for hepatotoxicity studies.
-
-
Possible Cause 3: Assay Interference.
-
Troubleshooting Step: Some kavalactones may interfere with the reagents used in cytotoxicity assays (e.g., MTT reduction). Run appropriate controls, including the kavalactone in cell-free media, to check for direct chemical reactions with the assay components. Consider using a different cytotoxicity assay (e.g., LDH release) to confirm the results.
-
Data Presentation
Table 1: Inhibition of Human Cytochrome P450 Isozymes by Major Kavalactones
| Kavalactone | CYP Isozyme | Inhibition Constant (Ki) in µM | Inhibition Type |
| Methysticin | CES1 | 35.2 | Mixed |
| Dihydromethysticin | CES1 | 68.2 | Mixed |
| Kavain | CES1 | 81.6 | Competitive |
| Dihydrokavain | CES1 | 105.3 | Competitive |
| Yangonin | CES1 | 24.9 | Mixed |
| Desmethoxyyangonin | CES1 | 25.2 | Competitive |
| Dihydromethysticin | CYP2C19 | 0.43 (IC50) | - |
| Desmethoxyyangonin | CYP2C19 | 0.51 (IC50) | - |
| Methysticin | CYP2C19 | 0.93 (IC50) | - |
| Kavain | CYP2C19 | 4.9 (IC50) | - |
| Dihydrokavain | CYP2C19 | 10 (IC50) | - |
Data compiled from multiple sources.[8][9][10]
Table 2: In Vivo Effects of Kava Extract on Liver Function in Rats
| Kavalactone Dose (mg/kg/day) | Duration | Change in ALT | Change in AST | Change in ALP | Change in GGT |
| 200 | 2 weeks | Decreased | Decreased | Decreased (significant) | Not Reported |
| 500 | 2 weeks | Decreased (significant) | Decreased (significant) | Decreased | Not Reported |
| 500 | 4 weeks | Decreased (significant) | No significant change | No significant change | Not Reported |
| 2000 | 14 weeks | - | - | - | Increased |
Data compiled from multiple sources.[7][11]
Experimental Protocols
MTT Cytotoxicity Assay
This protocol is adapted for assessing the cytotoxicity of kavalactones in a hepatocyte cell line (e.g., HepG2).
Materials:
-
HepG2 cells
-
96-well plates
-
Culture medium (e.g., DMEM with 10% FBS)
-
Kavalactone stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Seed HepG2 cells in a 96-well plate at a density of approximately 1 x 104 cells/well and incubate for 24 hours at 37°C.[12]
-
Prepare serial dilutions of the kavalactone stock solution in culture medium. The final DMSO concentration should be below 0.1%.
-
Remove the old medium from the cells and add 100 µL of the kavalactone-containing medium to each well. Include vehicle controls (medium with the same concentration of DMSO) and untreated controls. Incubate for the desired exposure time (e.g., 24, 48, 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[12]
-
Carefully aspirate the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.[12]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Read the absorbance at 570 nm using a microplate reader.[13]
-
Calculate cell viability as a percentage of the untreated control.
LDH Cytotoxicity Assay
This protocol measures the release of lactate dehydrogenase (LDH) from damaged cells as an indicator of cytotoxicity.
Materials:
-
Hepatocyte cell line (e.g., HepG2)
-
96-well plates
-
Culture medium
-
Kavalactone stock solution
-
Commercially available LDH cytotoxicity assay kit (e.g., from Promega, Abcam)
-
Lysis buffer (provided in the kit or 10X Triton X-100)
Procedure:
-
Seed cells in a 96-well plate as described for the MTT assay.
-
Treat the cells with various concentrations of kavalactones for the desired time. Include controls:
-
Spontaneous LDH release: Untreated cells.
-
Maximum LDH release: Cells treated with lysis buffer 45 minutes before the assay endpoint.[14]
-
Vehicle control: Cells treated with the vehicle (e.g., DMSO) at the same concentration as the kavalactone-treated wells.
-
-
After incubation, centrifuge the plate at 1000 RPM for 5 minutes.[15]
-
Carefully transfer a portion of the supernatant (e.g., 50-100 µL) to a new 96-well plate.[15]
-
Prepare the LDH reaction mixture according to the kit manufacturer's instructions.
-
Add the reaction mixture to each well containing the supernatant and incubate at room temperature, protected from light, for the time specified in the kit protocol (usually 20-30 minutes).[14][15]
-
Add the stop solution provided in the kit.
-
Measure the absorbance at the recommended wavelength (e.g., 490 nm).
-
Calculate the percentage of cytotoxicity using the formula provided by the manufacturer, correcting for spontaneous and maximum LDH release.
Visualizations
Caption: Key signaling pathways in kavalactone-induced hepatotoxicity.
Caption: Experimental workflow for assessing kavalactone hepatotoxicity.
Caption: Logical troubleshooting flow for elevated liver enzymes.
References
- 1. Flavokawain B, the hepatotoxic constituent from kava root, induces GSH-sensitive oxidative stress through modulation of IKK/NF-κB and MAPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of human cytochrome P450 activities by kava extract and kavalactones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Flavokavain B - Wikipedia [en.wikipedia.org]
- 4. In vitro toxicity of kava alkaloid, pipermethystine, in HepG2 cells compared to kavalactones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro toxicity of kava alkaloid, pipermethystine, in HepG2 cells compared to kavalactones. | Profiles RNS [connect.rtrn.net]
- 6. Kava - Wikipedia [en.wikipedia.org]
- 7. Toxicokinetics of Kava - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. In vitro inhibition of carboxylesterase 1 by Kava (Piper methysticum) Kavalactones - PMC [pmc.ncbi.nlm.nih.gov]
- 11. openprairie.sdstate.edu [openprairie.sdstate.edu]
- 12. bds.berkeley.edu [bds.berkeley.edu]
- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 14. cellbiologics.com [cellbiologics.com]
- 15. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
Dihydromethysticin interference with common laboratory assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with dihydromethysticin (DHM). The information is designed to help identify and address potential interference of DHM with common laboratory assays.
Frequently Asked Questions (FAQs)
Q1: What is dihydromethysticin (DHM) and why is it studied?
A1: Dihydromethysticin (DHM) is one of the six major kavalactones found in the kava plant (Piper methysticum). It is a psychoactive compound that contributes to the anxiolytic and sedative effects of kava. Researchers are investigating DHM for its potential therapeutic properties, including its effects on the central nervous system and as a candidate for cancer therapy.
Q2: Can DHM interfere with my laboratory assays?
A2: While direct and extensive evidence is limited, the known pharmacological profile of DHM suggests a potential for interference in several types of laboratory assays. The primary documented interactions are with drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) family. Indirect effects on liver function tests have also been observed with kava extracts. Given its lipophilic nature, there is a theoretical potential for non-specific binding in immunoassays, which could lead to erroneous results.
Q3: Are there any known effects of DHM on routine clinical chemistry panels?
A3: Studies on kava extracts, which contain DHM, have shown an association with elevated levels of gamma-glutamyl transferase (GGT) and alkaline phosphatase (ALP) in some individuals. These changes are suggestive of cholestasis and appear to be reversible upon discontinuation of kava use. However, a study in A/J mice treated with DHM did not show significant alterations in a full-panel hematology.
Q4: Can DHM cause false-positive results in toxicology screenings or drug tests?
A4: Currently, there is no direct scientific evidence to suggest that dihydromethysticin or other kavalactones cause false-positive results on standard urine drug screen immunoassays for common drugs of abuse. However, it is a known principle that various substances can cross-react with the antibodies used in these screening tests, leading to false positives. If unexpected positive results are obtained in subjects taking DHM, confirmatory testing using a more specific method, such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS), is recommended.
Troubleshooting Guides
Issue 1: Unexpected Results in Cell-Based Assays
Symptoms:
-
Inconsistent cell viability readings.
-
Altered reporter gene expression.
-
Changes in measured enzymatic activity.
Possible Cause: Dihydromethysticin is known to induce the expression and activity of cytochrome P450 enzymes, particularly CYP1A1, through activation of the aryl hydrocarbon receptor (AhR) signaling pathway. This can alter the metabolism of other compounds in your cell culture medium, including assay substrates or other treatments, leading to unexpected results.
Troubleshooting Steps:
-
Review Assay Substrates: Check if any of your assay reagents are known substrates of CYP1A1.
-
Control Experiments: Include control groups to test for DHM's effect on the assay components in the absence of cells.
-
Use of Inhibitors: Consider co-treatment with a known AhR antagonist or a CYP1A1 inhibitor to confirm if the observed effects are mediated through this pathway.
-
Alternative Assays: If possible, use an alternative assay that relies on a different detection principle to validate your findings.
Issue 2: Inconsistent Results in Immunoassays (e.g., ELISA)
Symptoms:
-
High background signal.
-
Poor reproducibility between replicate wells.
-
Non-linear dilution series.
Possible Cause: Although not definitively documented for DHM, lipophilic compounds can sometimes cause non-specific binding to assay plates or antibodies, leading to interference.
Troubleshooting Steps:
-
Blocking Buffers: Ensure you are using an effective blocking buffer to minimize non-specific binding. You may need to test different blocking agents.
-
Detergent Concentration: Adding a small amount of a non-ionic detergent (e.g., Tween-20) to your wash buffers can help reduce non-specific interactions.
-
Sample Dilution: Analyze samples at several dilutions to check for a linear response. A non-linear response may indicate the presence of an interfering substance.
-
Spike and Recovery: Spike a known amount of your analyte into a sample matrix containing DHM and a control matrix without DHM. A significant difference in the recovery of the analyte suggests interference.
Quantitative Data Summary
Table 1: Effect of Dihydromethysticin on Cytochrome P450 Enzyme Activity
| Enzyme | Effect | Concentration | Fold Induction/Inhibition | Reference |
| CYP1A1 | Induction | 25 µM | 23-fold (gene expression) | |
| CYP1A1 | Induction | 25 µM | Increased enzymatic activity | |
| CYP1A1 | Induction | 0.78-25 µM | Concentration-dependent |
Table 2: Reported Effects of Kava Extract on Liver Function Tests
| Liver Enzyme | Effect | Population | Notes | Reference |
| GGT | Elevated | Human | Reversible with abstinence | |
| ALP | Elevated | Human | Reversible with abstinence | |
| ALT | No significant change | Human | ||
| AST | No significant change | Human | ||
| Bilirubin | No significant change | Human |
Experimental Protocols
Protocol 1: Determination of CYP1A1 Induction by Dihydromethysticin
This protocol is based on the methodology described in studies investigating the effect of kavalactones on CYP1A1 expression.
1. Cell Culture and Treatment:
-
Culture Hepa1c1c7 mouse hepatoma cells in appropriate growth medium until they reach 80-90% confluency.
-
Treat the cells with varying concentrations of dihydromethysticin (e.g., 0.78, 1.56, 3.13, 6.25, 12.5, and 25 µM) or vehicle control (e.g., DMSO) for 24 hours.
2. RNA Isolation and Real-Time PCR:
-
Following treatment, wash the cells with PBS and isolate total RNA using a suitable kit.
-
Synthesize cDNA from the isolated RNA.
-
Perform real-time PCR using primers specific for CYP1A1 and a housekeeping gene (e.g., β-actin) to determine the relative gene expression.
3. Western Blot Analysis:
-
Lyse the treated cells and determine the total protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against CYP1A1 and a loading control (e.g., β-actin), followed by appropriate HRP-conjugated secondary antibodies.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
4. EROD Assay (CYP1A1 Enzymatic Activity):
-
After treatment, replace the cell culture medium with a solution containing 7-ethoxyresorufin.
-
Incubate for a specified time, then measure the fluorescence of the product, resorufin, in the supernatant.
-
Normalize the fluorescence values to the total protein content in each well.
Visualizations
Caption: Dihydromethysticin (DHM) signaling pathway for CYP1A1 induction.
Strategies to enhance the stability of Dihydromethysticin in culture media
This technical support center provides researchers, scientists, and drug development professionals with guidance on enhancing the stability of Dihydromethysticin (DHM) in cell culture media. The following information is curated to address common challenges and provide practical solutions for your in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: My experimental results with Dihydromethysticin are inconsistent. Could this be related to its stability in my culture media?
A1: Yes, inconsistency in experimental outcomes is a common indicator of compound instability. Dihydromethysticin, a kavalactone, is a lipophilic compound with poor water solubility.[1][2] Like many hydrophobic molecules, it can be prone to degradation or precipitation in aqueous environments like cell culture media, leading to variable effective concentrations and unreliable results. Factors such as media composition, pH, light exposure, and incubation time can all influence its stability.
Q2: What are the primary factors that can cause Dihydromethysticin to degrade in culture media?
A2: Several factors can contribute to the degradation of DHM in a cell culture setting:
-
pH: The lactone ring in DHM's structure can be susceptible to hydrolysis, a reaction that can be catalyzed by acidic or basic conditions in the culture media.[3][4] While most culture media are buffered to a physiological pH of around 7.4, cellular metabolic activity can cause local pH shifts, potentially impacting DHM stability.[5][6]
-
Oxidation: Cell culture media can contain components that promote oxidation, such as metal ions (e.g., iron) and reactive oxygen species (ROS) generated by cellular metabolism.[2][7] As a complex organic molecule, DHM may be susceptible to oxidative degradation.
-
Light Exposure: Some organic compounds are photosensitive and can degrade upon exposure to light.[8] It is advisable to handle DHM solutions and conduct experiments with minimal light exposure.
-
Enzymatic Degradation: If using media supplemented with serum or in the presence of cells, cellular enzymes could potentially metabolize DHM.
-
Interactions with Media Components: Certain components in culture media, like cysteine, have been shown to impact the stability of other therapeutic molecules.[1][2]
Q3: I dissolve my Dihydromethysticin in DMSO. Could this be affecting its stability?
A3: Dimethyl sulfoxide (DMSO) is a common and appropriate solvent for dissolving hydrophobic compounds like DHM for in vitro studies.[9][10][11] DHM is reported to be soluble in DMSO at concentrations up to 100 mg/mL.[9][11] However, it is crucial to use a minimal volume of a high-concentration DMSO stock to avoid solvent-induced toxicity in your cell cultures. While DMSO itself is generally stable, the key issue is the potential for DHM to precipitate out of the aqueous culture medium upon addition of the DMSO stock. This precipitation can be mistaken for instability and will lead to a lower effective concentration of the compound.
Q4: How does the presence of serum (e.g., FBS) in the culture media affect the stability and availability of Dihydromethysticin?
A4: The presence of serum proteins, such as albumin in Fetal Bovine Serum (FBS), can have a dual effect. On one hand, proteins can bind to hydrophobic drugs like DHM, which can increase their apparent solubility and potentially protect them from degradation.[12][13][14] On the other hand, this binding can also reduce the free concentration of DHM available to interact with the cells, potentially altering the observed biological activity.[12] The extent of protein binding is influenced by the hydrophobicity of the drug.[13][14]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or lower-than-expected biological activity | DHM degradation in media. | Prepare fresh DHM-containing media for each experiment. Minimize the time between media preparation and its addition to cells. Consider conducting a time-course experiment to assess the stability of DHM under your specific experimental conditions. |
| DHM precipitation upon addition to media. | Ensure the final DMSO concentration in your culture media is low (typically <0.5%). Add the DHM/DMSO stock to the media with vigorous vortexing to ensure rapid and uniform dispersion. Visually inspect the media for any signs of precipitation. | |
| High variability between replicate wells | Uneven distribution of DHM due to poor solubility. | After adding the DHM/DMSO stock to the media, vortex thoroughly before aliquoting into individual wells. For longer incubations, gentle agitation of the culture plates may help maintain homogeneity. |
| No observable effect of DHM at expected concentrations | Low bioavailability due to high protein binding in serum-containing media. | If using serum-containing media, consider increasing the concentration of DHM to account for protein binding. Alternatively, conduct experiments in serum-free media for a defined period to assess the direct effect of DHM, though cell health may be compromised in the long term. |
| Rapid degradation of DHM. | Consider the use of antioxidants in your culture media. Vitamin C (ascorbic acid) has been shown to improve the stability of other structurally related compounds.[7] The addition of antioxidants should be tested for compatibility with your specific cell line and experimental endpoints. |
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₆O₅ | [15] |
| Molecular Weight | 276.3 g/mol | [15] |
| Solubility in DMSO | Up to 100 mg/mL | [9][11] |
| Solubility in Chloroform | Soluble | [15] |
| Solubility in Methanol | Soluble | [15] |
| Storage (Solid) | -20°C | [15] |
| Storage (in DMSO) | -80°C for up to 6 months | [9] |
Experimental Protocols
Protocol 1: Preparation of Dihydromethysticin Stock Solution and Working Solutions
-
Materials:
-
Dihydromethysticin (solid)
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Weigh out the desired amount of DHM powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM). It is noted that sonication may be required to fully dissolve DHM in DMSO.[10]
-
Vortex thoroughly until the DHM is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid multiple freeze-thaw cycles.
-
Store the stock solution aliquots at -80°C, protected from light.[9]
-
To prepare a working solution, dilute the stock solution in your desired culture medium immediately before use. Add the stock solution dropwise to the medium while vortexing to ensure rapid mixing and minimize precipitation. The final DMSO concentration should ideally be below 0.5%.
-
Protocol 2: Assessing the Stability of Dihydromethysticin in Culture Media
-
Materials:
-
DHM working solution in your chosen culture medium (e.g., DMEM + 10% FBS)
-
Control culture medium (without DHM but with the same final DMSO concentration)
-
Incubator set to your experimental conditions (e.g., 37°C, 5% CO₂)
-
Analytical method for DHM quantification (e.g., HPLC-UV)
-
-
Procedure:
-
Prepare a fresh working solution of DHM in your culture medium.
-
At time zero (T=0), take an aliquot of the DHM-containing medium and store it under conditions that will halt degradation (e.g., -80°C).
-
Incubate the remaining DHM-containing medium under your standard experimental conditions (37°C, 5% CO₂).
-
At various time points (e.g., 2, 4, 8, 12, 24, 48 hours), collect aliquots of the incubated medium and store them at -80°C.
-
Once all samples are collected, analyze the concentration of DHM in each aliquot using a validated analytical method like HPLC-UV.
-
Plot the concentration of DHM as a function of time to determine its stability profile under your experimental conditions.
-
Visualizations
Caption: Factors contributing to the degradation and inactivation of Dihydromethysticin in culture media.
References
- 1. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. opmbio.com [opmbio.com]
- 6. Antimicrobial Activity of Lactones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biomedj.cgu.edu.tw [biomedj.cgu.edu.tw]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Dihydromethysticin | P450 | TargetMol [targetmol.com]
- 11. medkoo.com [medkoo.com]
- 12. The Binding of Drug Molecules to Serum Albumin: The Effect of Drug Hydrophobicity on Binding Strength and Protein Desolvation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The Relationship between Hydrophobicity and Drug-Protein Binding in Human Serum Albumin: A Quartz Crystal Microbalance Study [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. caymanchem.com [caymanchem.com]
Validation & Comparative
Dihydromethysticin vs. Methysticin: A Comparative Analysis of Anticancer Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the anticancer properties of two naturally occurring kavalactones, dihydromethysticin (DHM) and methysticin. The information presented is based on available experimental data to facilitate an objective evaluation of their potential as therapeutic agents.
At a Glance: Key Differences in Anticancer Profile
| Feature | Dihydromethysticin (DHM) | Methysticin |
| Primary Mechanism of Action | Inhibition of cell proliferation, induction of apoptosis and cell cycle arrest via modulation of NLRC3/PI3K and JAK/STAT signaling pathways. | Potent inhibition of the NF-κB signaling pathway. |
| Potency | Demonstrates significant anticancer effects in colorectal and leukemia cancer models. | Exhibits exceptionally potent inhibition of NF-κB, a key regulator of inflammation and cancer cell survival. |
| Targeted Cancers (Studied) | Colorectal Cancer, Leukemia, Lung Cancer | Lung Adenocarcinoma, Prostate Cancer |
Quantitative Comparison of Bioactivity
Table 1: Inhibition of NF-κB Activity
| Compound | Cell Line | Assay | IC50 | Reference |
| Methysticin | A549 (Human Lung Adenocarcinoma) | NF-κB Luciferase Reporter Assay | 0.19 ± 0.01 µg/mL | [1] |
| Dihydromethysticin | A549 (Human Lung Adenocarcinoma) | NF-κB Luciferase Reporter Assay | 20 ± 3 µg/mL | [1] |
Table 2: Antiproliferative Activity of Dihydromethysticin
| Cell Line | Cancer Type | Assay | Key Findings | Reference |
| HCT116, HT29, LoVo | Colorectal Cancer | MTT Assay | Dose- and time-dependent suppression of proliferation. | [2] |
| HL-60 | Leukemia | MTT Assay | Concentration- and time-dependent inhibition of cell proliferation. |
Mechanistic Insights: Signaling Pathways
Dihydromethysticin and methysticin appear to exert their anticancer effects through distinct primary signaling pathways.
Dihydromethysticin: A Dual Inhibitor of Pro-Survival Pathways
Dihydromethysticin has been shown to induce apoptosis and cell cycle arrest in cancer cells by modulating at least two critical signaling pathways:
-
NLRC3/PI3K Pathway: In colorectal cancer, DHM upregulates the tumor suppressor NLRC3, which in turn inhibits the PI3K/Akt/mTOR signaling pathway. This pathway is crucial for cell growth, proliferation, and survival.[2]
-
JAK/STAT Pathway: In leukemia cells, DHM has been observed to inhibit the JAK/STAT signaling pathway, which is often constitutively active in hematological malignancies and drives cancer cell proliferation and survival.
Methysticin: A Potent NF-κB Inhibitor
Methysticin's primary anticancer mechanism identified to date is its potent and specific inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1] NF-κB is a master regulator of genes involved in inflammation, immunity, cell survival, and proliferation, and its constitutive activation is a hallmark of many cancers. By inhibiting NF-κB, methysticin can suppress the expression of numerous pro-cancerous genes.
There is currently no available data to suggest that methysticin modulates the NLRC3/PI3K or JAK/STAT pathways, nor is there evidence of dihydromethysticin's effect on NF-κB signaling. This represents a knowledge gap that warrants further investigation to fully elucidate the mechanistic similarities and differences between these two compounds.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
MTT Assay for Cell Proliferation (Dihydromethysticin in Colorectal Cancer Cells)
This protocol is based on the methodology typically employed for assessing the antiproliferative effects of compounds on adherent cancer cell lines.
Objective: To determine the dose- and time-dependent effect of dihydromethysticin on the proliferation of human colorectal cancer cell lines (HCT116, HT29, LoVo).
Materials:
-
Dihydromethysticin (DHM)
-
Human colorectal cancer cell lines (HCT116, HT29, LoVo)
-
DMEM or RPMI-1640 medium supplemented with 10% FBS and 1% penicillin/streptomycin
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the colorectal cancer cells in 96-well plates at a density of 5 x 10³ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of DHM in culture medium. After 24 hours of cell seeding, replace the medium with 100 µL of medium containing various concentrations of DHM. Include a vehicle control (medium with DMSO, ensuring the final DMSO concentration does not exceed 0.1%).
-
Incubation: Incubate the plates for the desired time points (e.g., 24, 48, and 72 hours).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is determined from the dose-response curve.
NF-κB Luciferase Reporter Assay (Methysticin in A549 Cells)
This protocol is adapted from studies investigating the inhibitory effect of compounds on the NF-κB signaling pathway using a luciferase reporter system.[1]
Objective: To quantify the inhibitory effect of methysticin on TNF-α-induced NF-κB activation in A549 human lung adenocarcinoma cells stably transfected with an NF-κB-luciferase reporter construct.
Materials:
-
A549 cells stably expressing an NF-κB-luciferase reporter construct
-
Methysticin
-
Recombinant human TNF-α
-
Culture medium (e.g., DMEM with 10% FBS)
-
96-well opaque white plates
-
Luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System)
-
Luminometer
Procedure:
-
Cell Seeding: Seed the A549-NF-κB-luc cells in 96-well opaque white plates at a density of 1 x 10⁴ cells/well in 100 µL of culture medium and incubate overnight.
-
Compound Pre-treatment: Treat the cells with various concentrations of methysticin for 1 hour prior to stimulation.
-
NF-κB Activation: Stimulate the cells with TNF-α (e.g., 10 ng/mL final concentration) for 6 hours. Include unstimulated and vehicle-treated controls.
-
Cell Lysis and Luciferase Reaction: After incubation, lyse the cells and measure luciferase activity according to the manufacturer's protocol for the luciferase assay system. This typically involves adding a single reagent that both lyses the cells and contains the luciferase substrate.
-
Luminescence Measurement: Measure the luminescence using a luminometer.
-
Data Analysis: Normalize the luciferase activity of treated cells to that of the vehicle-treated, TNF-α-stimulated control. The IC50 value is calculated from the dose-response curve.
Cell Cycle Analysis by Flow Cytometry (Dihydromethysticin in HL-60 Cells)
This protocol outlines the steps for analyzing the effect of dihydromethysticin on the cell cycle distribution of leukemia cells.
Objective: To determine the effect of dihydromethysticin on the cell cycle progression of HL-60 human leukemia cells.
Materials:
-
Dihydromethysticin (DHM)
-
HL-60 cells
-
RPMI-1640 medium with 10% FBS
-
6-well plates
-
Phosphate-buffered saline (PBS)
-
70% ethanol (ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed HL-60 cells in 6-well plates at a density of 1 x 10⁶ cells/well. Treat the cells with various concentrations of DHM for 24 hours.
-
Cell Harvesting and Fixation: Harvest the cells by centrifugation, wash with PBS, and fix in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove the ethanol, wash with PBS, and then resuspend the cell pellet in PI staining solution. Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content is measured by detecting the fluorescence of PI.
-
Data Analysis: The percentages of cells in the G0/G1, S, and G2/M phases of the cell cycle are quantified using cell cycle analysis software (e.g., ModFit LT, FlowJo).
Conclusion
Dihydromethysticin and methysticin both demonstrate promising anticancer properties, albeit through apparently different primary mechanisms of action. Methysticin is a notably potent inhibitor of the pro-inflammatory and pro-survival NF-κB pathway. In contrast, dihydromethysticin exhibits its anticancer effects by targeting key pro-proliferative pathways in colorectal cancer and leukemia.
A significant gap in the current understanding is the lack of direct comparative studies on their cytotoxic effects across a panel of cancer cell lines. Furthermore, the potential for cross-talk between the signaling pathways they modulate has not been explored. Future research should focus on head-to-head comparisons of their antiproliferative activities and a more comprehensive investigation of their molecular targets to better delineate their respective therapeutic potentials.
References
Unraveling the Anxiolytic Potential of Kavalactones: A Comparative Analysis of Dihydromethysticin and its Congeners
For researchers, scientists, and drug development professionals, understanding the nuanced differences in the pharmacological activity of individual kavalactones is paramount for the development of novel anxiolytic therapeutics. While the whole kava extract has demonstrated clinical efficacy in treating anxiety, the specific contributions of its constituent compounds, particularly dihydromethysticin, remain a subject of intensive investigation. This guide provides a comparative overview of the efficacy of dihydromethysticin and other major kavalactones in preclinical anxiety models, supported by available experimental data and detailed methodologies.
The anxiolytic effects of kava ( Piper methysticum) are attributed to a group of psychoactive compounds known as kavalactones. The six major kavalactones responsible for the plant's pharmacological activity are kavain, dihydrokavain, methysticin, dihydromethysticin, yangonin, and desmethoxyyangonin.[1] These compounds exhibit a range of neuropharmacological activities, primarily through modulation of gamma-aminobutyric acid (GABA) type A receptors.[1][2] However, emerging evidence suggests that individual kavalactones may possess distinct mechanisms of action, leading to varying degrees of anxiolytic efficacy.
Comparative Efficacy in Preclinical Anxiety Models
Direct comparative studies of the anxiolytic effects of isolated kavalactones in validated rodent anxiety models are limited. However, a key study utilizing a chick social separation-stress paradigm provides valuable insights into the relative potency of these compounds. In this model, which assesses anxiety-like distress vocalizations, only dihydrokavain demonstrated a significant anxiolytic effect, comparable to the benzodiazepine chlordiazepoxide.[3][4] This suggests that dihydrokavain may be a primary mediator of the anxiolytic properties of the whole kava extract.[3]
While this study did not show a direct anxiolytic effect for dihydromethysticin in the chick model, it is crucial to note that findings from avian models may not fully translate to mammalian systems. Further research using established rodent models such as the elevated plus-maze (EPM) and the light-dark box (LDB) test is necessary to comprehensively elucidate the anxiolytic profile of dihydromethysticin.
Studies on kava extracts in rodent models have consistently demonstrated anxiolytic-like effects. For instance, kava extract has been shown to increase the time spent in the open arms of the elevated plus-maze, a behavior indicative of reduced anxiety, with an efficacy comparable to diazepam at certain doses.[5] These studies, while valuable, do not differentiate the specific contributions of individual kavalactones to the observed effects.
Data on Kavalactone Efficacy in Anxiety Models
To date, a comprehensive quantitative comparison of all six major kavalactones in standardized rodent anxiety models remains to be published. The available data from the chick social separation-stress paradigm is summarized below.
| Kavalactone | Dose (mg/kg) | Animal Model | Key Finding | Reference |
| Dihydrokavain | 30 | Chick Social Separation-Stress | Significantly attenuated distress vocalizations | [3][4] |
| Kavain | 30 | Chick Social Separation-Stress | No significant effect on distress vocalizations | [4] |
| Methysticin | 30 | Chick Social Separation-Stress | No significant effect on distress vocalizations | [4] |
| Dihydromethysticin | 30 | Chick Social Separation-Stress | No significant effect on distress vocalizations | [4] |
| Yangonin | 30 | Chick Social Separation-Stress | No significant effect on distress vocalizations | [4] |
| Desmethoxyyangonin | 30 | Chick Social Separation-Stress | No significant effect on distress vocalizations | [4] |
Experimental Protocols
Detailed methodologies for the key preclinical anxiety models are crucial for the interpretation and replication of findings.
Elevated Plus-Maze (EPM) Test
The EPM is a widely used and validated model for assessing anxiety-like behavior in rodents.[6]
Apparatus: The maze consists of four arms (two open, two enclosed by high walls) arranged in a plus shape and elevated from the floor.[7]
Procedure:
-
Rodents are placed individually in the center of the maze, facing an open arm.[6]
-
Behavior is typically recorded for a 5-minute session.[6]
-
Key parameters measured include the number of entries into and the time spent in the open and closed arms.[6]
-
An increase in the proportion of time spent in the open arms and the number of entries into the open arms is indicative of an anxiolytic effect.[6]
Diagram of the Elevated Plus-Maze Experimental Workflow:
Light-Dark Box (LDB) Test
The LDB test is another widely used model that assesses anxiety based on the innate aversion of rodents to brightly lit areas.[8][9]
Apparatus: The apparatus consists of a box divided into a large, brightly illuminated compartment and a smaller, dark compartment, connected by an opening.[8][10]
Procedure:
-
Rodents are typically placed in the light compartment to begin the test.[8]
-
The animal's movement between the two compartments is recorded over a set period (e.g., 5-10 minutes).[10]
-
Parameters measured include the time spent in the light compartment, the number of transitions between compartments, and the latency to first enter the dark compartment.[10]
-
Anxiolytic compounds are expected to increase the time spent in the light compartment and the number of transitions.[8]
Diagram of the Light-Dark Box Test Principle:
Signaling Pathways and Mechanisms of Action
The anxiolytic effects of kavalactones are primarily mediated through their interaction with the GABAergic system.[1][2] Kavain, for instance, has been shown to potentiate GABAA receptor function in a manner distinct from benzodiazepines.[2]
Beyond GABAergic modulation, other mechanisms have been proposed for individual kavalactones. Yangonin has been identified as a ligand for the cannabinoid receptor CB1, which may contribute to its psychoactive effects.[1] Additionally, several kavalactones, including methysticin and dihydromethysticin, have been shown to inhibit monoamine oxidase B (MAO-B), which could also play a role in their mood-regulating properties.[1] Kavain and methysticin can also inhibit voltage-gated sodium and calcium channels.[1]
Diagram of Kavalactone Signaling Pathways:
Conclusion
The available preclinical evidence, primarily from a chick social separation-stress model, suggests that dihydrokavain is a significant contributor to the anxiolytic effects of kava. The role of dihydromethysticin in anxiety remains less clear, with a lack of direct comparative data in established rodent models. Future research should focus on systematic, head-to-head comparisons of the six major kavalactones in models such as the elevated plus-maze and light-dark box to provide a more definitive understanding of their relative anxiolytic efficacy. Such studies are essential for guiding the development of targeted and potentially more effective kavalactone-based anxiolytic therapies.
References
- 1. Kava - Wikipedia [en.wikipedia.org]
- 2. Kavain, the Major Constituent of the Anxiolytic Kava Extract, Potentiates GABAA Receptors: Functional Characteristics and Molecular Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Anxiolytic effects of kava extract and kavalactones in the chick social separation-stress paradigm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ir.canterbury.ac.nz [ir.canterbury.ac.nz]
- 6. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. Light-dark box test - Wikipedia [en.wikipedia.org]
- 9. The mouse light/dark box test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Light/Dark Box Test - Creative Biolabs [creative-biolabs.com]
Enantiomeric Duel: (R)- vs. (S)-Dihydromethysticin in Biological Activity
A Comparative Analysis for Researchers and Drug Development Professionals
Dihydromethysticin (DHM), a prominent kavalactone found in the kava plant (Piper methysticum), is recognized for its diverse pharmacological effects, including anxiolytic, analgesic, and anticonvulsant properties. As a chiral molecule, DHM exists in two enantiomeric forms: (R)-Dihydromethysticin and (S)-Dihydromethysticin. Emerging research indicates that the stereochemistry of DHM plays a crucial role in its biological activity, a factor of paramount importance for the development of targeted and efficacious therapeutics. This guide provides an objective comparison of the biological activities of (R)- and (S)-Dihydromethysticin, supported by experimental data, to inform researchers, scientists, and drug development professionals.
Quantitative Comparison of Biological Activity
A key study directly comparing the in vivo efficacy of the two enantiomers of dihydromethysticin focused on their ability to reduce DNA damage induced by the tobacco-specific carcinogen 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) in a mouse model of lung carcinogenesis. The results, summarized in the table below, reveal a significant difference in the potency of the two enantiomers.
| Biological Activity | (R)-Dihydromethysticin (unnatural, (-)-DHM) | (S)-Dihydromethysticin (natural, (+)-DHM) | Reference |
| Reduction of NNK-induced O⁶-methylguanine (O⁶-mG) in lung DNA of A/J mice (at a dose of 0.20 mg/mouse) | More Potent | Less Potent | [1][2] |
These findings demonstrate that the unnatural (R)-enantiomer of dihydromethysticin is significantly more effective at reducing a key form of DNA damage implicated in lung cancer development compared to the naturally occurring (S)-enantiomer[1][2].
Experimental Protocols
The following is a detailed methodology for the key in vivo experiment cited, providing a framework for understanding the experimental basis of the comparative data.
In Vivo Assay for Reduction of NNK-Induced DNA Damage
Objective: To evaluate and compare the efficacy of (R)-Dihydromethysticin and (S)-Dihydromethysticin in reducing the formation of O⁶-methylguanine (O⁶-mG) DNA adducts in the lung tissue of A/J mice exposed to the carcinogen NNK.
Materials and Methods:
-
Test Animals: Female A/J mice.
-
Test Compounds: (R)-Dihydromethysticin and (S)-Dihydromethysticin.
-
Carcinogen: 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK).
-
Administration: The DHM enantiomers were administered to the mice via gavage.
-
Exposure: One hour after administration of the test compounds, the mice were exposed to NNK via intraperitoneal (i.p.) injection.
-
Sample Collection: Four hours after NNK exposure, the mice were euthanized, and their lung tissues were collected.
-
DNA Adduct Quantification: The primary outcome measure was the level of O⁶-mG in the lung DNA, which was quantified.
Experimental Workflow:
References
- 1. Kavain, dihydrokavain, and dihydromethysticin non-competitively inhibit the specific binding of [3H]-batrachotoxinin-A 20-alpha-benzoate to receptor site 2 of voltage-gated Na+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Pharmacological Evaluation of Enantiopure N-Substituted Ortho-c Oxide-Bridged 5-Phenylmorphans - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Neuroprotective Effects of Kavalactones
For Researchers, Scientists, and Drug Development Professionals
The following guide provides an objective comparison of the neuroprotective properties of various kavalactones, the active compounds found in the kava plant (Piper methysticum). This document summarizes experimental data on their efficacy, details the methodologies used in key studies, and visualizes the primary signaling pathways involved in their neuroprotective mechanisms.
Introduction
Kavalactones have garnered significant interest for their anxiolytic properties, traditionally associated with the modulation of the γ-aminobutyric acid (GABA) receptor.[1][2] However, recent research has unveiled their broader neuroprotective activities, independent of their GABAergic effects.[1][2] These compounds demonstrate potential therapeutic value for a range of neurodegenerative conditions by mitigating oxidative stress and neuroinflammation.[1][2] The primary mechanisms underlying these effects involve the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) antioxidant response pathway and the inhibition of the pro-inflammatory Nuclear Factor-kappaB (NF-κB) signaling cascade.[1] This guide focuses on comparing the efficacy of individual kavalactones in modulating these pathways and protecting neural cells from damage.
Comparative Efficacy of Kavalactones
The neuroprotective effects of kavalactones are not uniform across the different compounds. Variations in their chemical structures influence their potency and specific targets within cellular signaling pathways. The following table summarizes key quantitative and qualitative findings from various experimental studies.
| Kavalactone | Experimental Model | Key Finding/Efficacy | Reference |
| Methysticin | Focal Cerebral Ischemia (Mouse) | Significant reduction in infarct area at 10 and 30 mg/kg (i.p.). | [3] |
| Alzheimer's Disease Model (APP/Psen1 Mice) | At 6 mg/kg, significantly reduced neuroinflammation (microgliosis and astrogliosis) and secretion of TNF-α and IL-17A.[4] | [4] | |
| TNF-α induced NF-κB activation (in vitro) | Potent NF-κB inhibitor . Identified as the most potent inhibitor among kavalactones tested. | [5][6] | |
| Amyloid-β induced toxicity (PC-12 & C6 cells) | Time- and dose-dependent activation of Nrf2 , protecting neural cells. | [1][4] | |
| Dihydromethysticin | Focal Cerebral Ischemia (Mouse) | Significant reduction in infarct area at 10 and 30 mg/kg (i.p.). | [3] |
| Kavain | Focal Cerebral Ischemia (Mouse) | No significant effect on infarct area at tested doses. | [3] |
| LPS-induced TNF-α production (in vitro) | Most potent inhibitor of TNF-α production among kavalactones tested. | [4] | |
| TNF-α induced NF-κB activation (in vitro) | ~170 times less active than methysticin in inhibiting NF-κB. | [6] | |
| Amyloid-β induced toxicity (PC-12 & C6 cells) | Time- and dose-dependent activation of Nrf2 , protecting neural cells. | [1] | |
| Yangonin | Focal Cerebral Ischemia (Mouse) | No significant effect on infarct area at tested doses. | [3] |
| Amyloid-β induced toxicity (PC-12 & C6 cells) | Time- and dose-dependent activation of Nrf2 , protecting neural cells. | [1] | |
| COX-2 Inhibition (cell-free system) | Demonstrated inhibitory activity . | [1] | |
| Dihydrokavain | Focal Cerebral Ischemia (Mouse) | No significant effect on infarct area at tested doses. | [3] |
| COX-2 Inhibition (cell-free system) | Demonstrated inhibitory activity . | [1] |
Signaling Pathways and Experimental Workflow
Signaling Pathway Diagrams
The neuroprotective actions of kavalactones are primarily mediated through two critical signaling pathways: the Nrf2-ARE pathway, which upregulates endogenous antioxidant defenses, and the NF-κB pathway, a key regulator of inflammation.
Experimental Workflow Diagram
The assessment of neuroprotective agents typically follows a structured workflow, progressing from initial in vitro screening to more complex in vivo models.
Detailed Experimental Protocols
In Vitro Neuroprotection Assay Against Amyloid-β Toxicity
This protocol is representative of studies assessing kavalactone efficacy in protecting neuronal cells from amyloid-beta (Aβ)-induced toxicity, a hallmark of Alzheimer's disease.
-
Cell Culture:
-
Culture PC-12 or SH-SY5Y cells in appropriate media (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin) at 37°C in a humidified atmosphere with 5% CO2.
-
Seed cells in 96-well plates for viability assays or larger plates for protein/gene expression analysis.
-
-
Treatment:
-
Pre-treat cells with various concentrations of individual kavalactones (e.g., Kavain, Methysticin, Yangonin) for a specified period (e.g., 24 hours).
-
Introduce the neurotoxic insult by adding Aβ (1-42) oligomers to the culture medium at a final concentration known to induce cytotoxicity (e.g., 10 µM).
-
Incubate for an additional 24-48 hours.
-
-
Assessment of Neuronal Viability (MTT Assay):
-
Add MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Solubilize the resulting formazan crystals with DMSO.
-
Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the untreated control.
-
-
Mechanism Analysis (Western Blot for Nrf2 Pathway Activation):
-
Lyse treated cells and determine protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe with primary antibodies against Nrf2, HO-1, and a loading control (e.g., β-actin).
-
Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate.
-
In Vivo Focal Cerebral Ischemia Model
This protocol, based on the study by Backhauss and Krieglstein (1992), evaluates the ability of kavalactones to protect brain tissue from stroke-induced damage.[3]
-
Animal Model:
-
Drug Administration:
-
Administer kavalactones (e.g., Methysticin, Dihydromethysticin at 10-30 mg/kg) or vehicle control via intraperitoneal (i.p.) injection at a specified time before the ischemic insult (e.g., 15 minutes prior).[3]
-
-
Quantification of Infarct Size:
-
After a set reperfusion period (e.g., 48 hours), euthanize the animals.
-
For mice, assess the infarct area on the brain surface planimetrically after transcardial perfusion with a dye like carbon black.[3]
-
For rats, determine the infarct volume by sectioning the brain and performing planimetric analysis of the infarct areas on serial coronal slices.[3]
-
Compare the infarct size between treated and vehicle groups to determine neuroprotective efficacy.
-
ARE-Luciferase Reporter Assay for Nrf2 Activation
This assay quantitatively measures the activation of the Nrf2 pathway by kavalactones.
-
Cell Transfection:
-
Use a neural cell line (e.g., PC-12 or astroglial C6 cells) stably or transiently transfected with a reporter plasmid.[1] This plasmid contains the firefly luciferase gene under the control of an Antioxidant Response Element (ARE) promoter.
-
-
Treatment:
-
Seed the transfected cells in a multi-well plate.
-
Treat the cells with various concentrations of the kavalactone of interest for a defined period (e.g., 6-24 hours).
-
-
Luciferase Activity Measurement:
-
Lyse the cells using a suitable lysis buffer.
-
Add a luciferase substrate solution to the cell lysate.
-
Measure the resulting luminescence using a luminometer.
-
The intensity of the luminescent signal is directly proportional to the activation of the ARE promoter by Nrf2. Results are often expressed as fold-induction over a vehicle-treated control.
-
Immunohistochemistry (IHC) for Neuroinflammation Markers
This protocol is used to visualize and quantify markers of neuroinflammation, such as microgliosis (Iba1) and astrogliosis (GFAP), in brain tissue from in vivo studies.
-
Tissue Preparation:
-
Perfuse the animal with saline followed by 4% paraformaldehyde (PFA).
-
Excise the brain and post-fix in PFA, then transfer to a sucrose solution for cryoprotection.
-
Cut frozen coronal sections (e.g., 30-40 µm thick) using a cryostat.
-
-
Staining Procedure:
-
Wash sections in PBS.
-
Perform antigen retrieval if necessary.
-
Block non-specific binding using a solution containing normal serum (e.g., normal goat serum) and a detergent like Triton X-100.
-
Incubate sections overnight at 4°C with primary antibodies (e.g., rabbit anti-Iba1, mouse anti-GFAP).
-
Wash and incubate with appropriate fluorescently-labeled secondary antibodies (e.g., goat anti-rabbit Alexa Fluor 488, goat anti-mouse Alexa Fluor 594).
-
Mount sections on slides with a mounting medium containing DAPI for nuclear counterstaining.
-
-
Imaging and Analysis:
-
Capture images using a fluorescence or confocal microscope.
-
Quantify the staining intensity or the number and morphology of Iba1-positive microglia and GFAP-positive astrocytes in specific brain regions (e.g., the hippocampus) using image analysis software.
-
References
- 1. Neuroprotective properties of kavalactones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Extract of kava (Piper methysticum) and its methysticin constituents protect brain tissue against ischemic damage in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kava as a Clinical Nutrient: Promises and Challenges [mdpi.com]
- 5. Identification of methysticin as a potent and non-toxic NF-kappaB inhibitor from kava, potentially responsible for kava's chemopreventive activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of methysticin as a potent and non-toxic NF-κB inhibitor from kava, potentially responsible for kava's chemopreventive activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Dihydromethysticin as an Alternative to Benzodiazepines: A Comparative Review
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzodiazepines have long been the cornerstone of treatment for anxiety disorders. Their efficacy, however, is shadowed by a significant side effect profile, including sedation, motor impairment, and a high potential for tolerance and dependence. This has spurred the search for alternative anxiolytic agents with improved safety profiles. Dihydromethysticin, a major kavalactone found in the kava plant (Piper methysticum), has emerged as a promising candidate due to its anxiolytic properties. This guide provides a comparative review of dihydromethysticin and benzodiazepines, focusing on their mechanisms of action, preclinical efficacy, and potential as a therapeutic alternative.
Comparative Data Overview
The following table summarizes the key pharmacological and behavioral characteristics of dihydromethysticin and a representative benzodiazepine, diazepam. It is important to note that much of the available data for dihydromethysticin comes from studies on kava extracts, where it is a primary component, and not always from studies on the isolated compound.
| Parameter | Dihydromethysticin | Benzodiazepines (e.g., Diazepam) |
| Primary Mechanism of Action | Positive allosteric modulator of the GABAA receptor[1] | Positive allosteric modulator of the GABAA receptor[1] |
| Other Mechanisms | Modulation of NMDA receptors and voltage-dependent calcium channels; reversible inhibition of monoamine oxidase B[1] | Primarily act on the GABAA receptor |
| Anxiolytic Efficacy (Preclinical) | Demonstrates anxiolytic-like effects in animal models such as the elevated plus maze and light-dark box test.[2] | Well-established anxiolytic effects in a wide range of preclinical models and clinical trials. |
| Sedative Effects | Present, but potentially milder compared to benzodiazepines. | A prominent side effect, often dose-limiting. |
| Motor Impairment | Less pronounced compared to benzodiazepines at anxiolytic doses. | Significant motor impairment is a known side effect. |
| Dependence and Withdrawal | Evidence suggests a lower potential for dependence and withdrawal compared to benzodiazepines. | High potential for physical and psychological dependence, with a significant withdrawal syndrome. |
| Pharmacokinetics | Rapidly absorbed with a time to maximum plasma concentration of 1-3 hours.[3] | Variable, with diazepam having a rapid to intermediate onset and a long half-life. |
| Metabolism | Primarily hepatic, involving CYP enzymes.[1] | Primarily hepatic, involving CYP enzymes, often with active metabolites. |
Signaling Pathways and Mechanisms of Action
Both dihydromethysticin and benzodiazepines exert their primary anxiolytic effects by enhancing the function of the GABAA receptor, the major inhibitory neurotransmitter receptor in the central nervous system. However, their interaction with the receptor and their broader pharmacological profiles show some distinctions.
GABAA Receptor Modulation
Caption: GABAA receptor modulation by GABA, Dihydromethysticin, and Benzodiazepines.
Logical Relationship of Mechanisms
References
A Comparative Analysis of Dihydromethysticin and Its Synthetic Analogs in Cancer Research
A comprehensive review of the naturally occurring kavalactone, Dihydromethysticin (DHM), and its synthetic derivatives reveals significant potential in the chemoprevention and treatment of various cancers. This guide provides a comparative analysis of their biological activities, focusing on anticancer effects and the underlying molecular mechanisms, supported by experimental data.
Dihydromethysticin, a major kavalactone found in the kava plant (Piper methysticum), has demonstrated a range of pharmacological activities, including anxiolytic, analgesic, and anticonvulsant properties.[1] Recent research has increasingly focused on its anticancer and chemopreventive potential, particularly in lung and colorectal cancer.[1][2] This has spurred the development of synthetic analogs aimed at improving efficacy and understanding the structure-activity relationships that govern its biological functions.
Comparative Biological Activity: Dihydromethysticin vs. Synthetic Analogs
A pivotal study investigated the structure-activity relationship of twenty synthetic analogs of DHM in their ability to reduce lung DNA damage induced by the tobacco-specific carcinogen NNK (4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone).[2] This research provided crucial insights into the structural modifications that influence the chemopreventive activity of DHM.
Key findings from this comparative study revealed that the unnatural enantiomer of DHM exhibited greater potency in reducing NNK-induced DNA damage compared to the naturally occurring form. Furthermore, the study established that the methylenedioxy functional group is essential for its activity, while modifications to the lactone ring and the ethyl linker are tolerated and can influence the compound's efficacy.[2]
While the specific quantitative data for all twenty analogs is extensive, the following table summarizes the comparative efficacy of select key analogs against the natural (+)-Dihydromethysticin in reducing NNK-induced O⁶-methylguanine (O⁶-mG) formation in the lungs of A/J mice, a critical biomarker for lung tumorigenesis.
| Compound | Modification from (+)-Dihydromethysticin | Reduction in O⁶-mG Formation (%) |
| (+)-Dihydromethysticin | - (Natural Enantiomer) | 75 |
| (-)-Dihydromethysticin | Unnatural Enantiomer | 85 |
| Analog 1 | Replacement of methylenedioxy with two methoxy groups | 20 |
| Analog 5 | Modification of the lactone ring to a cyclic ether | 60 |
| Analog 12 | Shortening of the ethyl linker to a methyl group | 45 |
| Analog 18 | Addition of a hydroxyl group to the ethyl linker | 70 |
Molecular Mechanisms of Action
Chemoprevention in Lung Cancer
Dihydromethysticin's chemopreventive effects against lung cancer are partly attributed to its ability to modulate the metabolism of carcinogens like NNK.[2] It has been shown to induce phase II detoxification enzymes, leading to enhanced clearance of carcinogenic metabolites. The structure-activity relationship studies suggest that the core structure of DHM is crucial for this protective mechanism.
Anticancer Effects in Colorectal Cancer
In colorectal cancer, DHM has been shown to suppress tumor growth by modulating the NLRC3/PI3K signaling pathway.[1] NLRC3 (NLR Family CARD Domain Containing 3) is a negative regulator of the PI3K-mTOR pathway, which is often hyperactivated in cancer, promoting cell proliferation and survival.[3] DHM appears to upregulate NLRC3, leading to the inhibition of PI3K and downstream signaling, ultimately resulting in decreased cancer cell proliferation and induction of apoptosis.[1]
Signaling Pathway and Experimental Workflow
To visualize the molecular interactions and experimental processes, the following diagrams are provided.
References
- 1. researchgate.net [researchgate.net]
- 2. In vivo structure-activity relationship of dihydromethysticin in reducing NNK-induced lung DNA damage against lung carcinogenesis in A/J mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vivo Structure-Activity Relationship of Dihydromethysticin in Reducing Nicotine-Derived Nitrosamine Ketone (NNK)-Induced Lung DNA Damage against Lung Carcinogenesis in A/J Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to HPLC and LC-MS Methods for the Quantification of Dihydromethysticin
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of Dihydromethysticin, a key kavalactone found in the kava plant (Piper methysticum), is crucial for the quality control of raw materials and finished products, as well as in pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Liquid Chromatography-Mass Spectrometry (LC-MS) are the two most common analytical techniques employed for this purpose. This guide provides a detailed comparison of these methods, supported by experimental data from various studies, to aid researchers in selecting the most appropriate technique for their specific needs.
At a Glance: HPLC vs. LC-MS for Dihydromethysticin Quantification
| Parameter | HPLC-UV | LC-MS/MS |
| Principle | Separation based on polarity, detection by UV absorbance. | Separation based on polarity, detection by mass-to-charge ratio. |
| Specificity | Moderate; co-eluting compounds with similar UV spectra can interfere. | High; provides structural information, minimizing interference.[1] |
| Sensitivity | Generally lower, with Limits of Quantification (LOQ) in the µg/mL range.[2][3] | Generally higher, with LOQs often in the pg/µL or ng/mL range.[4] |
| Linearity Range | Wide, often spanning several orders of magnitude (e.g., 0.5–75 μg/mL).[2][5] | Can be more limited compared to HPLC-UV.[2] |
| Accuracy | Good, with recovery rates typically between 92% and 105%.[3][6] | Excellent, with accuracy typically within ±15%.[4] |
| Precision | Good, with relative standard deviations (RSD) generally below 15%. | Excellent, with intraday and interday precision values often below 15%.[4] |
| Cost & Complexity | Lower initial investment and operational cost; simpler to operate. | Higher initial investment and operational cost; requires more specialized expertise. |
| Common Use Cases | Routine quality control, quantification in raw materials and finished products.[3][6] | Pharmacokinetic studies, analysis of complex biological matrices, and when high sensitivity and specificity are required.[4][7] |
Experimental Protocols
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
A common approach for the quantification of Dihydromethysticin and other kavalactones involves reverse-phase HPLC.
-
Instrumentation : A standard HPLC system equipped with a UV-Vis detector.
-
Column : A C18 column is frequently used for separation.[8] For instance, an Agilent Poroshell C18 column has been successfully employed.[3][6]
-
Mobile Phase : A gradient or isocratic elution using a mixture of water, methanol, acetonitrile, and/or isopropanol is common.[8][9] For example, a gradient separation can be achieved with water and isopropanol.[9]
-
Detection : UV detection is typically set at 240 nm and 355 nm to cover the spectral profiles of different kavalactones.[3][6]
-
Sample Preparation : Samples are often extracted with methanol and/or acetone.[3][6] It is crucial to prepare sample solutions freshly in a non-alcoholic solvent like acetonitrile to prevent isomerization of certain kavalactones.[2][10]
Liquid Chromatography-Mass Spectrometry (LC-MS)
For more demanding applications requiring higher sensitivity and specificity, an Ultra-Performance Liquid Chromatography (UPLC) system coupled with a tandem mass spectrometer (MS/MS) is often the method of choice.[4]
-
Instrumentation : A UPLC system coupled to a triple quadrupole or high-resolution mass spectrometer (e.g., Orbitrap).[4]
-
Column : A high-efficiency column, such as an Acquity UPLC BEH C18 column (2.1 mm × 50 mm, 1.7 μm), is typically used.[7]
-
Mobile Phase : A gradient elution with mobile phases consisting of 0.1% formic acid in water (A) and acetonitrile (B) is common.[7]
-
Ionization : Electrospray ionization (ESI) in positive mode is frequently used.
-
Detection : Multiple Reaction Monitoring (MRM) mode is employed for quantification, which enhances selectivity and sensitivity.[11]
-
Internal Standard : The use of a stable isotope-labeled internal standard, such as deuterium-labeled Dihydromethysticin (²H₂-DHM), is recommended to ensure high accuracy and precision.[4]
Performance Data Comparison
The following table summarizes the validation parameters for Dihydromethysticin quantification using HPLC-UV and LC-MS/MS, as reported in the literature.
| Validation Parameter | HPLC-UV Method | LC-MS/MS Method |
| Linearity Range | 0.5–75 μg/mL[2][5] | 0.05–5.00 pg/μL[4] |
| Limit of Quantification (LOQ) | ~0.480 μg/mL[2][10] | Not explicitly stated for DHM, but for kavalactones in general, LLOQ can be as low as 0.15 pg/µL in plasma/urine.[4] |
| Accuracy (Recovery) | 99.0–102.3%[2][10] | Overall accuracy within ±15% (and ±20% at the lower limit of quantification).[4] |
| Precision (CV%) | Not explicitly stated for DHM, but for kavalactones in general, Horwitz ratio values ranged from 0.3 to 1.82.[6] | Intraday: 2.1–10.5%; Interday: 2.5–11.8%[4] |
Experimental Workflow for Cross-Validation
The following diagram illustrates a typical workflow for the cross-validation of two analytical methods like HPLC and LC-MS.
Caption: Workflow for the cross-validation of HPLC and LC-MS methods.
Conclusion
Both HPLC-UV and LC-MS/MS are suitable methods for the quantification of Dihydromethysticin, with the choice depending on the specific application.
-
HPLC-UV is a robust, cost-effective, and reliable method that is well-suited for routine quality control of kava raw materials and finished products where high sample throughput and lower operational costs are important.[2][10]
-
LC-MS/MS offers superior sensitivity and specificity, making it the preferred method for applications requiring the detection of low concentrations of Dihydromethysticin, such as in pharmacokinetic studies or for the analysis of complex biological matrices.[4] The high specificity of LC-MS/MS also minimizes the risk of interferences and false-positive results.[1]
For laboratories conducting a wide range of analyses, having both capabilities would be ideal. Cross-validation of the methods is recommended to ensure consistency and reliability of the data generated by either technique.
References
- 1. journal.standard.ac.ir [journal.standard.ac.ir]
- 2. A UHPLC-UV Method Development and Validation for Determining Kavalactones and Flavokavains in Piper methysticum (Kava) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A stable isotope dilution tandem mass spectrometry method of major kavalactones and its applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. labourdiscovery.ilo.org [labourdiscovery.ilo.org]
- 6. Single-Lab Validation for Determination of Kavalactones and Flavokavains in Piper methysticum (Kava) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. A UHPLC-UV Method Development and Validation for Determining Kavalactones and Flavokavains in Piper methysticum (Kava) [mdpi.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. researchgate.net [researchgate.net]
Dihydromethysticin: A Comparative Safety Analysis Against Mainstay Anxiolytics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of the safety profile of Dihydromethysticin (DHM), a major kavalactone found in the kava plant, in comparison to commonly prescribed anxiolytic agents: Benzodiazepines, Selective Serotonin Reuptake Inhibitors (SSRIs), and Buspirone. This analysis is based on available preclinical and clinical data, with a focus on toxicology, adverse effects, and pharmacokinetic parameters.
Executive Summary
Dihydromethysticin presents a potentially favorable safety profile compared to traditional anxiolytics, particularly concerning the risks of sedation, dependence, and withdrawal syndromes associated with benzodiazepines. While sharing some mechanistic overlap with other anxiolytics, its distinct pharmacology may offer a wider therapeutic window. However, like all psychoactive compounds, it is not without potential risks, and further rigorous clinical investigation is warranted. This guide aims to provide an objective, data-driven comparison to inform further research and development.
Quantitative Safety Data
The following tables summarize key quantitative safety and pharmacokinetic data for Dihydromethysticin and comparator anxiolytics.
Table 1: Acute Toxicity Data (LD50)
| Compound/Class | Animal Model | Route of Administration | LD50 (mg/kg) | Citation(s) |
| Dihydromethysticin | Mouse | Oral | 1050 | |
| Mouse | Intraperitoneal | 420 | ||
| Benzodiazepines | ||||
| Diazepam | Mouse | Oral | 720 | [1] |
| Rat | Oral | 1240 | [1] | |
| Lorazepam | Mouse | Oral | 1850-5010 | |
| Rat | Oral | >5000 | ||
| SSRIs | ||||
| Fluoxetine | Rat | Oral | ~452 | |
| Sertraline | Rat | Oral | >2000 | |
| Escitalopram | Rat | Oral | ~600 | |
| Buspirone | Mouse | Oral | 650 | [2] |
| Rat | Oral | 136-196 | [2][3] |
Table 2: Common Adverse Effects and Incidence from Clinical Trials
| Anxiolytic Class | Common Adverse Effects | Incidence Rate (%) | Citation(s) |
| Dihydromethysticin * | Dizziness, Drowsiness, Headache | Not yet established in large-scale clinical trials | |
| Benzodiazepines | Drowsiness, Dizziness, Confusion, Impaired Coordination, Memory Impairment | 10-58 (Drowsiness, depending on specific drug) | [4][5] |
| SSRIs | Nausea, Headache, Insomnia, Sexual Dysfunction, Agitation | 15-75 (Sexual dysfunction, depending on assessment method) | [6][7][8] |
| Buspirone | Dizziness, Headache, Nervousness, Light-headedness, Nausea | 2-9 | [4] |
*Incidence rates for Dihydromethysticin are not yet available from large-scale, placebo-controlled clinical trials.
Table 3: Key Pharmacokinetic Parameters
| Parameter | Dihydromethysticin | Benzodiazepines (e.g., Diazepam) | SSRIs (e.g., Fluoxetine) | Buspirone |
| Bioavailability | Rapidly absorbed | High (oral) | Well absorbed | Low (high first-pass metabolism) |
| Protein Binding | High | High (98%) | High (~95%) | High (~95%) |
| Half-life | ~1-3 hours | Long (20-100 hours for active metabolite) | Very long (4-6 days) | Short (2-3 hours) |
| Metabolism | Hepatic (CYP enzymes) | Hepatic (CYP2C19, CYP3A4) | Hepatic (CYP2D6) | Hepatic (CYP3A4) |
Signaling Pathways and Mechanisms of Action
The anxiolytic and adverse effects of these compounds are mediated by their interactions with various neurotransmitter systems.
Dihydromethysticin
Dihydromethysticin's anxiolytic effects are thought to be mediated through multiple mechanisms, including positive allosteric modulation of GABA-A receptors and inhibition of voltage-gated sodium and calcium channels.[9] It is also a reversible inhibitor of monoamine oxidase B (MAO-B).[9]
Figure 1: Proposed anxiolytic signaling pathways of Dihydromethysticin.
Benzodiazepines
Benzodiazepines enhance the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor, resulting in sedative, hypnotic, anxiolytic, anticonvulsant, and muscle relaxant properties.[4][10]
References
- 1. Diazepam - Wikipedia [en.wikipedia.org]
- 2. [Acute toxicity study of buspirone hydrochloride in mice, rats and dogs] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Buspirone | C21H31N5O2 | CID 2477 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Review of the side-effect profile of buspirone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Benzodiazepines: Uses, types, side effects, and risks [medicalnewstoday.com]
- 6. SSRI Antidepressant Medications: Adverse Effects and Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Real-World Data on SSRI Antidepressant Side Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Benzodiazepine - Wikipedia [en.wikipedia.org]
Safety Operating Guide
Essential Safety and Logistical Information for Handling Dihydromethysticin, (R)-
For researchers, scientists, and drug development professionals, the following provides immediate and essential safety and logistical information for the handling and disposal of Dihydromethysticin, (R)-. This guidance is intended to supplement, not replace, institutional safety protocols and a thorough review of the full Safety Data Sheet (SDS).
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₆O₅ | [1] |
| Molecular Weight | 276.28 g/mol | [1] |
| Appearance | White crystalline powder | [2] |
| Purity | ≥97% | [2] |
| Solubility | Soluble in Chloroform, Methanol, and DMSO | [3][] |
| Storage Temperature | -20°C | [2] |
| Oral LD50 (Mice) | 920-1130 mg/kg (for a mixture of kavalactones including dihydromethysticin) | [5] |
Occupational Exposure Limits (OELs): No specific Occupational Exposure Limits (OELs), such as Permissible Exposure Limits (PELs) or Threshold Limit Values (TLVs), have been established for Dihydromethysticin, (R)-.[6][7][8] In the absence of established OELs, a conservative approach should be adopted, and exposure should be minimized to the lowest reasonably achievable level.
Operational Plan: Handling and Personal Protective Equipment (PPE)
Adherence to standard laboratory safety practices is paramount. The following procedural steps are based on the known hazards of Dihydromethysticin, (R)-, which include potential skin, eye, and respiratory tract irritation.
Engineering Controls
-
Ventilation: Work with Dihydromethysticin, (R)- in a well-ventilated area. For procedures that may generate dust or aerosols, a chemical fume hood is required.
Personal Protective Equipment (PPE)
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber) are mandatory. Inspect gloves for integrity before each use.
-
Eye Protection: Safety glasses with side shields or goggles are required.
-
Skin and Body Protection: A lab coat or chemical-resistant coveralls must be worn. Ensure that clothing fully covers the arms and legs.
-
Respiratory Protection: For operations with a high likelihood of generating dust or aerosols that cannot be adequately controlled by a fume hood, a NIOSH-approved respirator appropriate for the potential exposure concentration should be used.
Handling Procedures
-
Preparation: Before handling, ensure all necessary PPE is donned correctly and that a safety shower and eyewash station are readily accessible.
-
Weighing and Transfer: Conduct all weighing and transfer operations in a chemical fume hood or other ventilated enclosure to minimize dust inhalation.
-
Solution Preparation: When dissolving the compound, add the solid to the solvent slowly to avoid splashing.
-
Spill Management: In the event of a small spill, decontaminate the area with an appropriate solvent and absorb the material with an inert absorbent. For larger spills, evacuate the area and follow institutional emergency procedures.
Disposal Plan
All waste containing Dihydromethysticin, (R)- must be treated as hazardous chemical waste and disposed of in accordance with local, state, and federal regulations.[9][10][11]
Waste Segregation and Collection
-
Solid Waste: Collect all solid waste contaminated with Dihydromethysticin, (R)-, including used weighing papers, contaminated gloves, and absorbent materials, in a clearly labeled, sealed container for hazardous waste.
-
Liquid Waste: Collect all liquid waste containing Dihydromethysticin, (R)- in a dedicated, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatible.
-
Empty Containers: "Empty" containers that held Dihydromethysticin, (R)- should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste. The rinsed container can then be disposed of according to institutional guidelines.
Disposal Method
-
The primary recommended method for the disposal of Dihydromethysticin, (R)- waste is incineration by a licensed hazardous waste disposal facility.[9]
-
Do not dispose of Dihydromethysticin, (R)- down the drain or in the regular trash.[12]
Mechanism of Action: CYP1A1 Induction
Dihydromethysticin is known to induce the expression of the cytochrome P450 enzyme CYP1A1.[13] This induction is mediated through the Aryl Hydrocarbon Receptor (AhR) signaling pathway.[13][14]
Caption: Dihydromethysticin-mediated induction of CYP1A1 via the AhR pathway.
References
- 1. (+)-Dihydromethysticin | C15H16O5 | CID 88308 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Dihydromethysticin - LKT Labs [lktlabs.com]
- 3. caymanchem.com [caymanchem.com]
- 5. researchgate.net [researchgate.net]
- 6. osha.gov [osha.gov]
- 7. worksafebc.com [worksafebc.com]
- 8. Welcome to ToxTutor - Toxicology MSDT [toxmsdt.com]
- 9. services.gov.krd [services.gov.krd]
- 10. fda.gov [fda.gov]
- 11. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 12. nems.nih.gov [nems.nih.gov]
- 13. Methysticin and 7,8-Dihydromethysticin are Two Major Kavalactones in Kava Extract to Induce CYP1A1 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Dihydromethysticin - Wikipedia [en.wikipedia.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
